Product packaging for Mesuol(Cat. No.:CAS No. 16981-20-7)

Mesuol

货号: B097887
CAS 编号: 16981-20-7
分子量: 392.4 g/mol
InChI 键: IWUNXYBEJCJQHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Mesuol is a neoflavonoid.
This compound has been reported in Mesua ferrea and Mammea siamensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24O5 B097887 Mesuol CAS No. 16981-20-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-13(2)10-11-16-22(27)20(21(26)14(3)4)23(28)19-17(12-18(25)29-24(16)19)15-8-6-5-7-9-15/h5-10,12,14,27-28H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUNXYBEJCJQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168760
Record name Mesuol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16981-20-7
Record name Mesuol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016981207
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Record name Mesuol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mesuol
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Foundational & Exploratory

Mesuol: A Technical Guide on its Mechanism of Action as a Novel Immunomodulator and NF-κB Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Abstract

Mesuol, a natural 4-phenylcoumarin isolated from Mesua ferrea L. seed oil, has demonstrated significant antioxidant and immunomodulatory properties.[1][2] This document provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway. Quantitative data from preclinical studies are summarized, key experimental protocols are detailed, and the underlying molecular interactions are visualized to support further research and development.

Introduction

This compound is a natural product traditionally associated with antiseptic, anti-inflammatory, and immunomodulatory activities.[2][3] Modern pharmacological studies have begun to elucidate the molecular mechanisms responsible for these effects. A primary pathway implicated in this compound's activity is the NF-κB signaling cascade, a critical regulator of inflammatory responses, immune function, and cell survival. Evidence indicates that this compound exerts its effects not by preventing the degradation of the inhibitory protein IκBα or by blocking NF-κB's DNA binding, but by specifically inhibiting the phosphorylation and subsequent transcriptional activity of the p65 subunit of NF-κB.[3] This targeted action makes this compound a compound of significant interest for the development of novel therapeutics for inflammatory and immune-related disorders.

Core Mechanism of Action: NF-κB Pathway Inhibition

The primary mechanism of action of this compound is the targeted suppression of TNFα-induced NF-κB signaling.[3] Unlike many conventional NF-κB inhibitors, this compound's action is highly specific. It does not interfere with the upstream degradation of the inhibitor of NF-κB, IκBα, nor does it prevent the NF-κB complex from binding to DNA.[3] Instead, this compound inhibits the phosphorylation of the p65 (RelA) subunit, a crucial step for its transcriptional activation.[3] By preventing p65 phosphorylation, this compound effectively blocks the expression of downstream pro-inflammatory genes.

Mesuol_NFkB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) NFkB_complex IkBa->NFkB_complex p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_p p65-P NFkB_complex->p65_p Translocates to Nucleus This compound This compound This compound->p65_p Inhibits Phosphorylation DNA DNA p65_p->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from in-vivo immunomodulatory and antioxidant studies.

Table 1: In-Vivo Immunomodulatory Activity Data derived from a cyclophosphamide-induced immunosuppression model in rats.[2]

ParameterControl (Cyclophosphamide)This compound (25 mg/kg)This compound (50 mg/kg)
Antibody Titer Value128 ± 18.5256 ± 22.1512 ± 30.8
Neutrophil Adhesion (%)24.5 ± 2.135.8 ± 1.942.1 ± 2.5
Carbon Clearance (Phagocytic Index)0.012 ± 0.0020.021 ± 0.0030.028 ± 0.004
*p < 0.05 compared to control

Table 2: Antioxidant Activity DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]

CompoundIC₅₀ (μg/mL)
This compound18.5 ± 1.2
Ascorbic Acid (Standard)12.3 ± 0.8

Key Experimental Protocols

This protocol is used to assess the effect of this compound on the adhesion properties of neutrophils, a key aspect of the cellular immune response.

Objective: To quantify the percentage of neutrophils that adhere to nylon fibers in response to treatment with this compound in an in-vivo rat model.

Methodology:

  • Animal Groups: Wistar rats are divided into a control group, a cyclophosphamide-induced immunosuppressed group, and this compound-treated groups (e.g., 25 and 50 mg/kg, p.o.).[2]

  • Dosing: this compound is administered for a period of 14 days.

  • Blood Collection: On day 15, blood is collected from the retro-orbital plexus into heparinized vials.

  • Neutrophil Count: Total leukocyte count (TLC) and differential leukocyte count (DLC) are performed on the blood samples to determine the initial neutrophil count.

  • Adhesion Assay: a. Blood samples are incubated at 37°C for 15 minutes. b. The incubated blood is then passed through a column of nylon fibers. c. The blood that flows through the column (the effluent) is collected. d. TLC and DLC are performed again on the effluent to determine the count of non-adhered neutrophils.

  • Calculation: The percentage of neutrophil adhesion is calculated using the following formula: % Adhesion = [(Initial Neutrophil Count - Final Neutrophil Count) / Initial Neutrophil Count] * 100

  • Data Analysis: Results are expressed as mean ± SEM, and statistical significance is determined using a one-way ANOVA followed by a Dunnett's test.

Neutrophil_Adhesion_Workflow start Start grouping Divide Rats into Control & Treatment Groups start->grouping dosing Administer this compound or Vehicle (14 days) grouping->dosing collection Collect Blood Samples (Day 15) dosing->collection initial_count Perform Initial TLC/DLC (Count Neutrophils) collection->initial_count incubation Incubate Blood Sample (37°C, 15 min) initial_count->incubation column Pass Blood Through Nylon Fiber Column incubation->column final_count Perform Final TLC/DLC on Effluent column->final_count calculation Calculate % Adhesion final_count->calculation analysis Statistical Analysis (ANOVA) calculation->analysis end End analysis->end

Caption: Experimental workflow for the Neutrophil Adhesion Test.

This protocol details the method to specifically measure the inhibition of TNFα-induced p65 phosphorylation by this compound in a cell-based assay.

Objective: To determine if this compound inhibits the phosphorylation of the NF-κB p65 subunit at Serine 536 in TNFα-stimulated Jurkat T cells.[3]

Methodology:

  • Cell Culture: Jurkat T cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: a. Cells are pre-treated with various concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for 2 hours. b. Following pre-treatment, cells are stimulated with 10 ng/mL of human TNFα for 30 minutes to induce p65 phosphorylation.

  • Protein Extraction: a. Cells are harvested, washed with ice-cold PBS, and lysed using RIPA buffer containing protease and phosphatase inhibitors. b. Cell lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. c. The supernatant containing total protein is collected, and protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blot: a. Equal amounts of protein (20-30 µg) are loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis. b. Proteins are transferred from the gel to a PVDF membrane. c. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: a. The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-p65 (Ser536). b. A parallel membrane is incubated with a primary antibody for total p65 or a loading control (e.g., β-actin). c. Membranes are washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: a. After final washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate. b. Band intensities are captured using a digital imaging system and quantified using densitometry software (e.g., ImageJ). c. The ratio of phospho-p65 to total p65 (or β-actin) is calculated to determine the relative inhibition by this compound.

Logical Relationship in Drug Discovery

The characterization of this compound's mechanism of action is a critical step in its development from a natural product to a potential therapeutic agent. This process follows a logical progression from broad observations to specific molecular targets.

Drug_Discovery_Logic A Traditional Use & Natural Product Isolation (Mesua ferrea) B Phenotypic Screening (Anti-inflammatory, Immunomodulatory assays) A->B C Identification of In-Vivo Activity (Neutrophil Adhesion, Antibody Titer) B->C D Hypothesis Generation: Modulation of a key inflammatory pathway (e.g., NF-κB) C->D E Target Deconvolution (Cell-based assays) D->E F Specific Mechanism Identified: Inhibition of p65 Phosphorylation E->F G Lead Optimization & Preclinical Development F->G

References

Mesuol's Role in NF-kappaB Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuol, a natural 4-phenylcoumarin isolated from Mesua ferrea L. seed oil, has demonstrated notable antioxidant and immunomodulatory properties.[1][2][3] While direct, comprehensive studies on its specific interactions with the Nuclear Factor-kappaB (NF-κB) signaling pathway are limited, its established anti-inflammatory effects strongly suggest a potential modulatory role. This technical guide consolidates the available data on this compound, proposes a hypothesized mechanism of action within the NF-κB pathway based on the known activities of similar compounds, and provides detailed experimental protocols for investigating this hypothesis.

Quantitative Data on this compound's Anti-inflammatory Activity

The primary quantitative data available for this compound's anti-inflammatory action is its inhibition of nitric oxide (NO) production, a key inflammatory mediator regulated by NF-κB.

Compound Cell Line Assay IC50 Reference
This compoundRAW264.7Inhibition of LPS-induced Nitric Oxide (NO) production1.3 μMMedchemExpress

Hypothesized Mechanism of Action in the NF-κB Signaling Pathway

Based on the known mechanisms of other anti-inflammatory coumarins and antioxidant compounds, it is hypothesized that this compound inhibits the canonical NF-κB signaling pathway.[4][5][6][7] This pathway is a cornerstone of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

The proposed mechanism involves the following key steps:

  • Inhibition of IκB Kinase (IKK) Complex: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate the IKK complex. This complex then phosphorylates the inhibitory protein IκBα. It is hypothesized that this compound, like other coumarins, may directly or indirectly inhibit the kinase activity of the IKK complex.[4]

  • Prevention of IκBα Degradation: Phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome. By inhibiting IKK, this compound would prevent IκBα phosphorylation and degradation, thus keeping it bound to NF-κB.

  • Sequestration of NF-κB in the Cytoplasm: With IκBα remaining intact, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm and cannot translocate to the nucleus.

  • Downregulation of Pro-inflammatory Gene Expression: The nuclear translocation of NF-κB is essential for the transcription of a wide array of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. By preventing this translocation, this compound would effectively suppress the expression of these inflammatory mediators.

This hypothesized mechanism is supported by this compound's known antioxidant properties, as reactive oxygen species (ROS) are known to be potent activators of the NF-κB pathway.[8] By scavenging ROS, this compound may reduce the oxidative stress that contributes to IKK activation.

Visualizing the Hypothesized Pathway

The following diagram illustrates the proposed mechanism by which this compound may inhibit the NF-κB signaling pathway.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB Complex IκBα->NF-κB Complex Degradation p65 p65 p65->NF-κB Complex p50 p50 p50->NF-κB Complex p65_n p65 NF-κB Complex->p65_n Translocation This compound This compound This compound->IKK Complex Inhibition DNA DNA p65_n->DNA p50_n p50 p50_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Hypothesized NF-κB signaling inhibition by this compound.

Experimental Protocols for Investigating this compound's Role in NF-κB Signaling

The following are detailed protocols for key experiments that can be employed to validate the hypothesized mechanism of action of this compound on the NF-κB pathway.

Inhibition of Nitric Oxide Production in RAW264.7 Macrophages

This assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS, which is transcriptionally regulated by NF-κB.

Methodology:

  • Cell Culture:

    • Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[9]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells treated with LPS and vehicle) and a negative control (cells without LPS or this compound).

  • Nitrite Quantification (Griess Assay):

    • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.[9]

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[9]

    • Incubate the mixture at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-treated vehicle control.

NF-κB Luciferase Reporter Assay

This assay directly measures the transcriptional activity of NF-κB.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T or a similar suitable cell line in DMEM with 10% FBS.

    • Seed the cells in a 96-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.[10][11][12][13][14]

  • Treatment:

    • After 24 hours, pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

    • Measure the Renilla luciferase activity for normalization.

    • The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to determine the levels of key proteins in the NF-κB signaling cascade, including the phosphorylation status of IKK, IκBα, and p65, as well as the nuclear translocation of p65.

Methodology:

  • Cell Culture and Treatment:

    • Culture RAW264.7 or another appropriate cell line in 6-well plates.

    • Pre-treat the cells with this compound at various concentrations for 1-2 hours, followed by stimulation with LPS or TNF-α for a specific duration (e.g., 30 minutes for IKK and IκBα phosphorylation, 1-2 hours for p65 nuclear translocation).[15][16][17][18]

  • Protein Extraction:

    • For total protein, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-IKK, IKK, phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates) overnight at 4°C.[19]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Methodology:

  • Nuclear Protein Extraction:

    • Treat cells as described for Western blotting to induce p65 nuclear translocation.

    • Isolate nuclear extracts using a specialized extraction buffer system.[20][21]

  • Probe Labeling:

    • Synthesize a double-stranded oligonucleotide probe containing the consensus NF-κB binding site and label it with a non-radioactive tag (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., ³²P).[22]

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.[23][24]

    • For a supershift assay to confirm the identity of the bound protein, add an antibody specific to the p65 subunit of NF-κB to the reaction mixture.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Transfer the complexes to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin, autoradiography for ³²P).

Experimental Workflow

The following diagram outlines a logical workflow for investigating the effects of this compound on the NF-κB pathway.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies cluster_gene_expression Target Gene Expression A Nitric Oxide Production Assay (Griess Assay) C NF-κB Luciferase Reporter Assay A->C Positive Result B Cell Viability Assay (MTT) B->A Confirm no cytotoxicity D Western Blot Analysis (p-IKK, p-IκBα, p-p65, p65 nuclear translocation) C->D Confirm NF-κB inhibition E Electrophoretic Mobility Shift Assay (EMSA) D->E Further confirm mechanism F RT-qPCR for iNOS, COX-2, TNF-α, IL-6 D->F Correlate with gene expression

Logical workflow for investigating Mesu-ol's effect on NF-κB.

Conclusion

While direct evidence of this compound's interaction with the NF-κB signaling pathway is currently lacking, its classification as a coumarin and its established antioxidant and anti-inflammatory activities provide a strong basis for the hypothesis that it acts as an inhibitor of this critical inflammatory cascade. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically investigate this hypothesis, elucidate the precise molecular mechanisms of this compound, and evaluate its potential as a therapeutic agent for inflammatory diseases. Further research in this area is warranted to unlock the full therapeutic potential of this promising natural compound.

References

Bioavailability and Pharmacokinetics of Mesuol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and proposed methodologies for studying the bioavailability and pharmacokinetics of Mesuol. Currently, there is a lack of direct experimental data on these properties for this compound in the public domain. The information presented herein is based on the chemical class of this compound, in silico predictions for similar compounds, and established protocols for pharmacokinetic analysis.

Introduction

This compound is a naturally occurring 4-phenylcoumarin, a type of neoflavonoid, isolated from the seed oil of Mesua ferrea L.[1] It has demonstrated noteworthy biological activities, including antioxidant and immunomodulatory effects in preclinical studies.[1][2] An in silico analysis of a structurally related 4-phenylcoumarin suggests that this compound may exhibit low oral bioavailability.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a potential therapeutic agent. This guide outlines the current understanding, albeit limited, and provides a comprehensive framework for future pharmacokinetic investigations.

Predicted Pharmacokinetic Properties of this compound

Due to the absence of direct experimental data, the following table summarizes the predicted pharmacokinetic parameters for this compound based on its chemical class (neoflavonoid/4-phenylcoumarin) and in silico modeling of similar compounds. These values should be considered hypothetical and require experimental validation.

ParameterPredicted Value/CharacteristicRationale/Reference
Oral Bioavailability LowIn silico predictions for a similar 4-phenylcoumarin suggest low oral bioavailability.[3] Flavonoids, in general, exhibit low to moderate bioavailability due to factors like poor aqueous solubility and extensive first-pass metabolism.[4]
Absorption Likely to occur in the small intestineAs is common for many flavonoids. The extent of absorption is currently unknown.
Distribution High plasma protein binding predictedThe in silico study on a related 4-phenylcoumarin predicted high plasma protein binding.[3]
Metabolism Extensive, likely hepaticFlavonoids and coumarins typically undergo extensive phase I and phase II metabolism in the liver, involving enzymes such as cytochrome P450s, UDP-glucuronosyltransferases, and sulfotransferases.[4]
Excretion Primarily renal and biliaryMetabolites of flavonoids and coumarins are typically excreted through urine and feces.
Half-life (t½) UnknownVaries significantly among different flavonoids and coumarins, ranging from a few hours to over a day.[4]

Proposed Experimental Protocols for Pharmacokinetic Studies

To elucidate the pharmacokinetic profile of this compound, a series of in vivo and in vitro experiments are necessary. The following protocols are proposed as a starting point for these investigations.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (n=5 per group), 8-10 weeks old.

  • Drug Formulation:

    • Intravenous: this compound dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline) to a concentration of 1 mg/mL.

    • Oral: this compound suspended in a 0.5% carboxymethylcellulose (CMC) solution to a concentration of 10 mg/mL.

  • Dosing:

    • IV group: 1 mg/kg administered via the tail vein.

    • PO group: 10 mg/kg administered via oral gavage.

  • Blood Sampling:

    • Blood samples (approx. 200 µL) will be collected from the jugular vein at pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Blood will be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples will be stored at -80°C until analysis.

  • Bioanalytical Method:

    • Concentrations of this compound in plasma will be quantified using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.[5][6][7]

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis will be used to determine the following parameters:

      • Area under the plasma concentration-time curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t½)

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

    • Oral bioavailability (F%) will be calculated as: (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.

Proposed Experimental Workflow

G cluster_0 Pre-study cluster_1 In Vivo Study cluster_2 Sample Processing & Analysis cluster_3 Data Analysis a This compound Formulation Development (IV & PO) c Animal Acclimatization (Sprague-Dawley Rats) a->c b HPLC-MS/MS Method Development & Validation h HPLC-MS/MS Analysis of Plasma Samples b->h d Dosing (IV & PO Administration) c->d e Serial Blood Sampling d->e f Plasma Separation e->f g Sample Extraction f->g g->h i Pharmacokinetic Parameter Calculation (Non-compartmental Analysis) h->i j Bioavailability Determination i->j

Caption: Proposed workflow for an in vivo pharmacokinetic study of this compound.

Putative Signaling Pathway Inhibition: NF-κB

This compound has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a crucial regulator of inflammatory responses and cell survival.[8][9][10] While the precise mechanism of this compound's interaction with this pathway is yet to be elucidated, a general representation of NF-κB inhibition is presented below.

G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Transcription (Inflammatory Mediators) Nucleus->Gene Activates This compound This compound This compound->IKK Inhibits (putative)

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The therapeutic potential of this compound, suggested by its antioxidant and immunomodulatory activities, warrants a thorough investigation of its pharmacokinetic profile. This technical guide provides a foundational framework for initiating such studies. The proposed in vivo experiments, coupled with validated bioanalytical methods, will be instrumental in determining the bioavailability and other key pharmacokinetic parameters of this compound. Elucidating these properties is a critical step in the pre-clinical development of this compound and will inform future dosing strategies and formulation development to optimize its therapeutic efficacy. Further research into its specific molecular targets, such as the NF-κB pathway, will also be crucial for a comprehensive understanding of its mechanism of action.

References

Mesuol: A Technical Guide to its Anti-inflammatory Core for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesuol, a natural 4-phenylcoumarin isolated from Mesua ferrea L., is emerging as a compound of significant interest in the field of anti-inflammatory research. Traditionally recognized for its therapeutic properties, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its effects. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory activity, focusing on its modulation of key signaling pathways and its potential as a therapeutic agent. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways to support further research and development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. This compound, derived from the seeds of Mesua ferrea, has demonstrated potent immunomodulatory and antioxidant activities in preclinical studies.[1] While in-vivo studies have highlighted its ability to modulate immune responses, the specific molecular targets and signaling pathways through which this compound exerts its direct anti-inflammatory effects are the subject of ongoing investigation. This guide aims to consolidate the existing knowledge and provide a framework for future research into this compound's anti-inflammatory potential.

Anti-inflammatory Activity and Quantitative Data

The anti-inflammatory properties of this compound have been primarily investigated through in-vitro studies utilizing macrophage cell lines, which are pivotal in the inflammatory response.

Inhibition of Nitric Oxide (NO) Production

A key indicator of this compound's anti-inflammatory potential is its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Compound Assay Cell Line Parameter Value Reference
This compoundLPS-induced NO ProductionRAW264.7IC501.3 μM[2]

Table 1: In-vitro anti-inflammatory activity of this compound.

Effects on Pro-inflammatory Mediators by Structurally Related Compounds

Studies on other 4-phenylcoumarins provide insights into the likely broader anti-inflammatory profile of this compound. These related compounds have been shown to inhibit not only NO production but also other critical inflammatory mediators.

Compound Class Inhibited Mediators Cell Line Reference
4-PhenylcoumarinsNitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Prostaglandin E2 (PGE2)RAW264.7[3][4]
4-PhenylcoumarinsInducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2)RAW264.7[4]

Table 2: Anti-inflammatory activities of structurally related 4-phenylcoumarins.

Core Signaling Pathways in Inflammation Modulated by this compound (Proposed)

Based on the activity of this compound and its structural analogs, the primary signaling pathways implicated in its anti-inflammatory effects are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. It is proposed that this compound inhibits the activation of this pathway.

NF_kB_Pathway cluster_NFkB_IkB Cytoplasmic Complex cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release & Translocation Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits (Proposed)

Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates inflammation. It is composed of several subfamilies, including ERK, JNK, and p38, which are activated by extracellular stimuli like LPS and lead to the activation of transcription factors that drive pro-inflammatory gene expression.

MAPK_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Genes AP1->Pro_inflammatory_Genes Induces Transcription Nucleus Nucleus This compound This compound This compound->MAPK Inhibits (Proposed)

Proposed inhibition of the MAPK signaling pathway by this compound.

Detailed Experimental Protocols

The following protocols are standard methodologies for investigating the in-vitro anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Griess_Assay_Workflow Start Seed RAW264.7 Cells Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Mix Mix with Griess Reagent Collect->Mix Measure Measure Absorbance at 540 nm Mix->Measure End Calculate NO Concentration Measure->End

Workflow for the Griess Assay to measure NO production.
Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Follow the cell culture and treatment protocol as described in 4.1.

    • Collect the cell culture supernatant after the desired incubation period.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the cell supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration from a standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: This technique is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Culture and treat cells as described in 4.1, typically for shorter time points to capture signaling events.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Conclusion and Future Directions

This compound presents a promising natural compound for the development of novel anti-inflammatory therapies. The available data strongly suggest that its mechanism of action involves the inhibition of key inflammatory mediators, likely through the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on:

  • Direct Mechanistic Studies: Conducting comprehensive in-vitro studies to definitively elucidate the effects of isolated this compound on the NF-κB and MAPK pathways, including upstream and downstream signaling components.

  • Expanded Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of various pro-inflammatory cytokines and enzymes.

  • In-vivo Validation: Correlating the in-vitro mechanistic findings with in-vivo models of inflammatory diseases to establish the therapeutic potential of this compound.

  • Structure-Activity Relationship (SAR) Studies: Investigating the structural features of this compound that are critical for its anti-inflammatory activity to guide the synthesis of more potent analogs.

This technical guide provides a foundational understanding of this compound's anti-inflammatory properties and a roadmap for its continued investigation. The insights gathered will be invaluable for researchers and drug development professionals seeking to harness the therapeutic potential of this natural compound.

References

An In-Depth Technical Guide to the Antioxidant Properties of Mesuol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesuol, a naturally occurring 4-phenylcoumarin isolated from Mesua ferrea L. seed oil, has demonstrated significant antioxidant potential. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, summarizing available data on its radical scavenging and cellular antioxidant activities. While direct experimental data for this compound in some standard in vitro assays are limited, this guide draws upon findings from closely related 4-phenylcoumarins to provide a robust understanding of its potential efficacy. Detailed experimental protocols for key antioxidant assays are provided, and a proposed mechanism of action involving the activation of the Nrf2-ARE signaling pathway is discussed and visualized. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound as an antioxidant agent.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

This compound is a 4-phenylcoumarin, a class of compounds known for their diverse pharmacological activities.[1] Preliminary studies have indicated that this compound possesses both antioxidant and immunomodulatory effects.[1] This guide delves into the specifics of its antioxidant capabilities, providing a technical foundation for further research and development.

In Vitro Antioxidant Activity

Table 1: In Vitro Antioxidant Activity of 4-Phenyl Hydroxycoumarins (Data as a proxy for this compound) [2][3]

AssayCompoundIC50/EC50/ValueStandard (IC50/EC50/Value)
DPPH Radical Scavenging Activity 7,8-dihydroxy-4-phenylcoumarin12.5 ± 0.8 µg/mLAscorbic Acid (5.62 µg/mL)
5,7-dihydroxy-4-phenylcoumarin35.2 ± 1.5 µg/mL
ABTS Radical Cation Scavenging Activity 7,8-dihydroxy-4-phenylcoumarin8.9 ± 0.5 µg/mLTrolox (Not specified)
5,7-dihydroxy-4-phenylcoumarin21.4 ± 1.1 µg/mL
Ferric Reducing Antioxidant Power (FRAP) 7,8-dihydroxy-4-phenylcoumarin1.89 ± 0.09 mM Fe(II)/mMNot specified
5,7-dihydroxy-4-phenylcoumarin0.87 ± 0.04 mM Fe(II)/mM

Note: The data presented in this table is for 4-phenyl hydroxycoumarins and serves as an estimate of the potential activity of this compound. Further studies are required to determine the specific antioxidant capacity of this compound.

Cellular Antioxidant Activity

Cellular antioxidant activity (CAA) assays provide a more biologically relevant measure of an antioxidant's efficacy by accounting for factors such as cell uptake, metabolism, and localization. While no specific CAA data for this compound has been published, the general methodology is provided below.

Proposed Mechanism of Action: Nrf2-ARE Signaling Pathway

A key mechanism by which many natural antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. While direct evidence for this compound's activation of this pathway is pending, numerous studies have demonstrated that other coumarins can modulate this pathway.[4]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis (GCLC, GCLM), as well as antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5]

The following diagram illustrates the proposed activation of the Nrf2-ARE pathway by this compound, based on the known actions of other coumarins.

Nrf2_Pathway Proposed Nrf2-ARE Signaling Pathway Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1_Nrf2->Ub Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC, SOD, CAT, GPx) ARE->Antioxidant_Genes Activates transcription Cellular_Protection Cellular Protection & Detoxification Antioxidant_Genes->Cellular_Protection

Proposed Nrf2-ARE Signaling Pathway for this compound

In Vivo Antioxidant Effects

A study by Chahar et al. (2012) demonstrated the in vivo antioxidant and immunomodulatory activity of this compound isolated from Mesua ferrea L. seed oil.[1] While this study focused primarily on immunomodulatory parameters, it provides evidence for this compound's antioxidant effects in a biological system. Further in vivo studies are warranted to specifically quantify its impact on biomarkers of oxidative stress, such as malondialdehyde (MDA) levels (a marker of lipid peroxidation), and the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Test compound (this compound) at various concentrations

    • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • Procedure:

    • Prepare a series of dilutions of the test compound and the standard in methanol.

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add an equal volume of the DPPH solution to each well/cuvette.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A blank containing methanol and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

DPPH_Workflow DPPH Radical Scavenging Assay Workflow start Start prep_samples Prepare Sample and Standard Dilutions start->prep_samples add_dpph Add DPPH Solution prep_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging and IC50 measure_abs->calculate end End calculate->end

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Phosphate buffered saline (PBS) or ethanol

    • Test compound (this compound) at various concentrations

    • Standard antioxidant (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and the standard.

    • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

  • Reagents:

    • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Test compound (this compound) at various concentrations

    • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Prepare a series of dilutions of the test compound and the standard.

    • Add a small volume of the test compound or standard to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using the ferrous sulfate standard, and the results for the test compound are expressed as FRAP values (in µM Fe(II) equivalents).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line, providing a more biologically relevant assessment of antioxidant activity.

  • Materials:

    • Human hepatocarcinoma (HepG2) cells

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator

    • Test compound (this compound)

    • Standard (e.g., Quercetin)

    • Cell culture medium and plates

  • Procedure:

    • Seed HepG2 cells in a 96-well microplate and grow to confluence.

    • Wash the cells with PBS.

    • Incubate the cells with the test compound or standard and DCFH-DA for 1 hour.

    • Wash the cells again with PBS.

    • Add AAPH to induce oxidative stress and immediately begin measuring fluorescence at timed intervals using a microplate reader (excitation 485 nm, emission 538 nm).

    • The CAA value is calculated from the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.

Conclusion

This compound, a 4-phenylcoumarin from Mesua ferrea, exhibits promising antioxidant properties. While direct quantitative data for this compound in a full range of in vitro antioxidant assays is still needed, evidence from structurally related compounds suggests significant radical scavenging and reducing capabilities. The proposed mechanism of action via the Nrf2-ARE signaling pathway, a common trait among coumarins, provides a strong rationale for its antioxidant effects. Further research is essential to fully elucidate the specific in vitro and in vivo antioxidant profile of this compound, including its cellular antioxidant activity and its direct effects on the Nrf2 pathway and downstream antioxidant enzymes. This in-depth technical guide provides a solid foundation for such future investigations, highlighting the potential of this compound as a lead compound for the development of novel antioxidant therapies.

References

Mesuol: A Potential HIV-1 Inhibitor Targeting the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mesuol, a naturally occurring 4-phenylcoumarin isolated from the tree Marila pluricostata, has emerged as a promising candidate in the search for novel Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors. Research has demonstrated its ability to suppress HIV-1 replication through a distinct mechanism of action that involves the modulation of the nuclear factor-kappaB (NF-κB) signaling pathway, a critical cellular pathway for HIV-1 transcription. This technical guide provides a comprehensive overview of the anti-HIV-1 properties of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: Inhibition of NF-κB p65 Phosphorylation

This compound exerts its anti-HIV-1 effect by specifically targeting the NF-κB signaling cascade. Unlike many antiretroviral agents, this compound does not inhibit the early stages of the viral life cycle, such as reverse transcription and integration.[1] Instead, its primary mode of action is the inhibition of the transcriptional activity of the HIV-1 Long Terminal Repeat (LTR).[1]

This inhibition is achieved by targeting the p65 subunit of the NF-κB transcription factor. While this compound does not prevent the binding of NF-κB to its DNA consensus sequence or the phosphorylation and subsequent degradation of the inhibitory protein IκBα, it effectively blocks the phosphorylation of the p65 subunit.[1] The phosphorylation of p65 is a crucial step for its transcriptional activity. By preventing this, this compound hinders the NF-κB-mediated transcription of the HIV-1 provirus, thereby suppressing viral replication.[1]

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting HIV-1 transcription.

Mesuol_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkappaB IκBα IKK->IkappaB P p65_p50 p65/p50 p65_p50->IkappaB p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->p65_p50 Inhibits Phosphorylation HIV_LTR HIV-1 LTR p65_p50_nuc->HIV_LTR Transcription Viral Transcription HIV_LTR->Transcription

This compound inhibits the phosphorylation of the NF-κB p65 subunit.

Quantitative Data on Anti-HIV-1 Activity

The inhibitory effect of this compound on HIV-1 replication has been quantified in cell-based assays. The following table summarizes the available data on its efficacy and cytotoxicity.

CompoundCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundJurkat T cells2.0>100>50
Isothis compoundJurkat T cells2.5>100>40
  • IC50 (50% inhibitory concentration): The concentration of the compound that inhibits 50% of viral replication.

  • CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability.

  • Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over cellular toxicity.

Detailed Experimental Protocols

This section provides a detailed description of the methodologies employed to evaluate the anti-HIV-1 activity of this compound.

Anti-HIV-1 Assay in Jurkat T Cells

This assay assesses the ability of this compound to inhibit HIV-1 replication in a T-cell line.

1. Cells and Virus:

  • Cell Line: Jurkat T cells, a human T-lymphocyte cell line.

  • Virus: HIV-1 LAI strain (a T-cell tropic laboratory strain).

2. Experimental Procedure:

  • Jurkat T cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are infected with the HIV-1 LAI strain at a multiplicity of infection (MOI) of 0.1.

  • Immediately after infection, the cells are treated with various concentrations of this compound.

  • The cultures are incubated for 3 days at 37°C in a 5% CO2 incubator.

  • Supernatants are collected at the end of the incubation period to measure the extent of viral replication.

3. Measurement of Viral Replication:

  • HIV-1 replication is quantified by measuring the concentration of the viral p24 capsid protein in the culture supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

The following diagram outlines the workflow for the anti-HIV-1 assay.

Anti_HIV_Assay_Workflow Start Start Culture_Cells Culture Jurkat T cells Start->Culture_Cells Infect_Cells Infect cells with HIV-1 LAI (MOI=0.1) Culture_Cells->Infect_Cells Treat_Cells Treat with varying concentrations of this compound Infect_Cells->Treat_Cells Incubate Incubate for 3 days (37°C, 5% CO2) Treat_Cells->Incubate Collect_Supernatant Collect culture supernatant Incubate->Collect_Supernatant p24_ELISA Measure p24 antigen levels by ELISA Collect_Supernatant->p24_ELISA Analyze_Data Analyze data to determine IC50 p24_ELISA->Analyze_Data End End Analyze_Data->End

Workflow for determining the anti-HIV-1 activity of this compound.
Cytotoxicity Assay

This assay determines the toxicity of this compound to the host cells.

1. Cell Line:

  • Jurkat T cells.

2. Experimental Procedure:

  • Jurkat T cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well.

  • The cells are treated with a range of concentrations of this compound.

  • The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

3. Measurement of Cell Viability:

  • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • MTT solution is added to each well and incubated for 4 hours.

  • The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The CC50 value is calculated from the dose-response curve.

HIV-1 LTR Transcriptional Activity Assay

This assay investigates the effect of this compound on the transcriptional activity of the HIV-1 LTR promoter.

1. Cell Line and Plasmids:

  • Cell Line: Jurkat T cells.

  • Plasmids:

    • An HIV-1 LTR-luciferase reporter plasmid (contains the HIV-1 LTR promoter driving the expression of the luciferase gene).

    • A β-galactosidase expression plasmid (used as a control for transfection efficiency).

2. Experimental Procedure:

  • Jurkat T cells are co-transfected with the HIV-1 LTR-luciferase reporter plasmid and the β-galactosidase expression plasmid using a suitable transfection reagent.

  • After 24 hours, the transfected cells are pre-treated with this compound for 1 hour.

  • The cells are then stimulated with tumor necrosis factor-alpha (TNF-α) (10 ng/mL) to induce NF-κB activation and subsequent LTR-driven transcription.

  • The cells are incubated for an additional 6 hours.

3. Measurement of Luciferase Activity:

  • Cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • β-galactosidase activity is measured to normalize for transfection efficiency.

Western Blot Analysis of p65 Phosphorylation

This assay directly examines the effect of this compound on the phosphorylation of the NF-κB p65 subunit.

1. Cell Line and Treatment:

  • Cell Line: Jurkat T cells.

  • Treatment:

    • Cells are pre-treated with this compound for 1 hour.

    • Cells are then stimulated with TNF-α (10 ng/mL) for 15 minutes.

2. Experimental Procedure:

  • Whole-cell extracts are prepared from the treated and untreated cells.

  • Protein concentrations are determined using a protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated p65 (Ser536).

  • A primary antibody against total p65 or β-actin is used as a loading control.

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates the logical relationship between the key experiments performed to elucidate this compound's mechanism of action.

Experimental_Logic HIV_Replication HIV-1 Replication (p24 ELISA) NFkB_Inhibition Inhibition of NF-κB Pathway HIV_Replication->NFkB_Inhibition Mesuol_Treatment This compound Treatment Mesuol_Treatment->HIV_Replication Inhibits LTR_Activity HIV-1 LTR Transcriptional Activity (Luciferase Assay) Mesuol_Treatment->LTR_Activity Inhibits p65_Phosphorylation p65 Phosphorylation (Western Blot) Mesuol_Treatment->p65_Phosphorylation Inhibits LTR_Activity->HIV_Replication drives LTR_Activity->NFkB_Inhibition p65_Phosphorylation->LTR_Activity activates p65_Phosphorylation->NFkB_Inhibition

Logical flow of experiments for this compound's mechanism of action.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a new class of anti-HIV-1 drugs that target a cellular pathway essential for viral replication. Its unique mechanism of action, focused on the inhibition of NF-κB p65 phosphorylation, offers the potential for synergy with existing antiretroviral therapies and a means to combat drug-resistant HIV-1 strains. Further preclinical studies are warranted to evaluate its in vivo efficacy, safety profile, and pharmacokinetic properties. To date, there is no publicly available information on any clinical trials involving this compound for the treatment of HIV-1 infection. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and similar 4-phenylcoumarin derivatives.

References

An In-depth Technical Guide on the Immunomodulatory Effects of Mesuol on Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuol, a natural 4-phenylcoumarin isolated from Mesua ferrea L. seed oil, has garnered attention for its potential therapeutic properties, including antiseptic, anti-inflammatory, and antiasthmatic activities.[1] Traditionally used in Ayurvedic medicine to enhance immunity, recent scientific investigations have begun to elucidate the immunomodulatory capacity of this compound.[1][2] Macrophages, as central players in the innate and adaptive immune systems, are critical orchestrators of the immune response. Their functional plasticity allows them to adopt pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, making them a key target for immunomodulatory agents. This technical guide provides a comprehensive overview of the known immunomodulatory effects of this compound, with a specific focus on its potential interactions with macrophages. Due to the nascent stage of research in this specific area, this guide synthesizes direct evidence with plausible mechanistic frameworks based on common immunomodulatory pathways in macrophages.

Quantitative Data on the Immunomodulatory Effects of this compound

Direct quantitative data on the effects of this compound on isolated macrophage populations is limited in the current scientific literature. The primary in-vivo study by Chahar et al. (2012) provides systemic immunomodulatory effects, which are summarized below. These findings suggest an indirect influence on macrophage activity.

Parameter Experimental Model Treatment Groups Key Findings Reference
Humoral Immune Response Cyclophosphamide-induced immunosuppressed rats sensitized with Sheep Red Blood Cells (SRBC)Vehicle Control, Cyclophosphamide, this compound (10, 20, 40 mg/kg) + CyclophosphamideThis compound produced a significant, dose-dependent increase in antibody titer values.[1][2]
Cellular Immune Response Cyclophosphamide-induced immunosuppressed rats challenged with SRBCVehicle Control, Cyclophosphamide, this compound (10, 20, 40 mg/kg) + CyclophosphamideThis compound treatment resulted in an increase in paw volume, indicating a cell-mediated immune response.[1][2]
Phagocytic Activity Carbon Clearance Assay in ratsVehicle Control, this compound (10, 20, 40 mg/kg)This compound potentiated phagocytosis as measured by the rate of carbon clearance.[1][2]
Neutrophil Adhesion Neutrophil Adhesion Test in ratsVehicle Control, this compound (10, 20, 40 mg/kg)This compound potentiated the percentage of neutrophil adhesion.[1][2]
Hematological Profile Cyclophosphamide-induced myelosuppression model in ratsVehicle Control, Cyclophosphamide, this compound (10, 20, 40 mg/kg) + CyclophosphamideThis compound helped to restore the hematological profile.[1][2]

Proposed Signaling Pathways for this compound in Macrophages

While direct evidence for this compound's action on specific macrophage signaling pathways is yet to be established, its observed anti-inflammatory and immunomodulatory properties suggest potential interactions with key regulatory pathways such as NF-κB and the NLRP3 inflammasome.

1. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling in macrophages, driving the expression of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.[3][4][5] Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that this compound could inhibit NF-κB activation in macrophages, leading to a dampened inflammatory response.

NF-kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkB IκB IKK_Complex->IkB 3. Phosphorylation Mesuol_Target Potential Inhibition by this compound IKK_Complex->Mesuol_Target Potential Target NFkB NF-κB (p50/p65) IkB->NFkB 4. Degradation of IκB Inactive_Complex IκB-NF-κB (Inactive) IkB->Inactive_Complex Inhibits NFkB_Active NF-κB (Active) NFkB->NFkB_Active 5. Translocation DNA DNA NFkB_Active->DNA 6. DNA Binding Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound in macrophages.

2. The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex in macrophages that, upon activation by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6][7] Inhibition of the NLRP3 inflammasome is a key mechanism for controlling inflammation.[6][7][8] Given this compound's anti-inflammatory profile, it may act as an inhibitor of this pathway.

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Effector Phase LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Priming NF-κB Activation TLR4->NFkB_Priming Transcription_Priming Upregulation of pro-IL-1β & NLRP3 NFkB_Priming->Transcription_Priming Stimuli ATP, Nigericin, etc. ROS Mitochondrial ROS Stimuli->ROS Activation NLRP3 NLRP3 ROS->NLRP3 Activation Mesuol_Target Potential Inhibition by this compound ROS->Mesuol_Target Potential Target: ROS Scavenging ASC ASC NLRP3->ASC Recruitment Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1b IL-1β (Secreted) Casp1->IL1b Cleavage & Secretion pro_IL1b pro-IL-1β pro_IL1b->IL1b

Caption: Potential inhibition of the NLRP3 inflammasome by this compound in macrophages.

Experimental Protocols for Investigating this compound's Effects on Macrophages

The following are detailed methodologies for key experiments to elucidate the direct effects of this compound on macrophage function and signaling.

1. Macrophage Isolation and Culture

  • Cell Lines: Murine macrophage cell lines such as RAW 264.7 or J774A.1 are commonly used.[3][8][9]

  • Primary Macrophages: Bone marrow-derived macrophages (BMDMs) can be isolated from the femurs and tibias of mice and cultured for 7 days in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF.[10]

  • Experimental Setup: Macrophages should be plated at a desired density (e.g., 1 x 10^6 cells/mL) and allowed to adhere overnight before treatment.

2. Cytotoxicity Assay

  • Objective: To determine the non-toxic concentration range of this compound on macrophages.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.[11]

    • Plate macrophages in a 96-well plate.

    • Treat cells with a range of this compound concentrations for 24 hours.

    • Add MTT solution and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

3. Cytokine Production Analysis (ELISA)

  • Objective: To quantify the effect of this compound on the production of key pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines.

  • Method:

    • Pre-treat macrophages with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS; 1 µg/mL).[9][12]

    • Collect the cell culture supernatant after a specified time (e.g., 24 hours).

    • Quantify cytokine concentrations using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for Signaling Pathway Proteins

  • Objective: To investigate the effect of this compound on the activation of signaling proteins within the NF-κB and NLRP3 inflammasome pathways.

  • Method:

    • Treat macrophages with this compound and/or LPS as described above for shorter time points (e.g., 0, 15, 30, 60 minutes) to capture signaling events.

    • Lyse the cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins (e.g., phospho-p65, p65, IκBα, NLRP3, Caspase-1) and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

5. Gene Expression Analysis (RT-qPCR)

  • Objective: To determine if this compound modulates the mRNA expression of inflammatory genes.

  • Method:

    • Treat cells as described for the ELISA experiment.

    • Isolate total RNA from the macrophage pellets.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform real-time quantitative PCR (RT-qPCR) using primers for target genes (e.g., Tnf, Il6, Il1b, Nlrp3, Nos2) and a housekeeping gene for normalization (e.g., Actb).

Experimental Workflow Diagram

Experimental_Workflow Start Start: Isolate/Culture Macrophages MTT 1. Determine Non-Toxic Dose (MTT Assay) Start->MTT Treatment 2. Treat Macrophages with this compound +/- LPS MTT->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cell_Pellet Collect Cell Pellet Treatment->Cell_Pellet ELISA 3a. Cytokine Analysis (ELISA) Supernatant->ELISA RNA_Extraction 3b. RNA Extraction Cell_Pellet->RNA_Extraction Protein_Extraction 3c. Protein Extraction Cell_Pellet->Protein_Extraction End End: Data Analysis & Interpretation ELISA->End RT_qPCR 4b. Gene Expression (RT-qPCR) RNA_Extraction->RT_qPCR Western_Blot 4c. Signaling Protein Analysis (Western Blot) Protein_Extraction->Western_Blot RT_qPCR->End Western_Blot->End

Caption: Workflow for investigating the immunomodulatory effects of this compound on macrophages.

The available evidence indicates that this compound possesses significant immunomodulatory properties in vivo, including the enhancement of phagocytosis, a key macrophage function.[1][2] While direct molecular evidence of its effects on macrophages is currently lacking, its anti-inflammatory profile suggests a plausible mechanism of action through the inhibition of pro-inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome. The experimental protocols and workflows outlined in this guide provide a robust framework for future research to precisely define the molecular targets and therapeutic potential of this compound as a modulator of macrophage activity. Such studies are critical for advancing the development of this compound as a novel agent for the treatment of inflammatory and immune-related disorders.

References

A Technical Guide to the Traditional Uses and Pharmacological Validation of Mesua ferrea and its Bioactive Constituent, Mesuol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Mesua ferrea L., commonly known as Ceylon Ironwood or Nagkesar, is a revered plant in traditional medicine systems across Asia, particularly in Ayurveda.[1][2] For centuries, its various parts have been utilized to treat a wide spectrum of ailments, from inflammatory conditions and infections to wounds and respiratory disorders.[1][3] Scientific inquiry into this botanical resource has led to the isolation of numerous bioactive phytochemicals, including coumarins, xanthones, and terpenoids, which substantiate its therapeutic claims.[1][4] Among these, Mesuol, a 4-phenylcoumarin isolated from the seed oil, has emerged as a compound of significant interest due to its potent antioxidant and immunomodulatory properties.[5][6] This technical guide provides a comprehensive overview of the ethnobotanical uses of Mesua ferrea, presents quantitative data on its pharmacological activities, details key experimental protocols for its study, and visualizes the underlying biological pathways and workflows, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Mesua ferrea is a medium to large-sized evergreen tree belonging to the Calophyllaceae family, native to tropical regions of Asia.[1] It is distinguished by its graceful shape, drooping reddish leaves, and large, fragrant white flowers.[2] In traditional medicine, particularly Ayurveda and Thai traditional medicine, nearly every part of the plant—including the flowers, leaves, bark, roots, and seeds—is considered to have medicinal value.[2][3] The plant is traditionally used as an antiseptic, anti-inflammatory, antiasthmatic, cardiotonic, and diuretic agent.[1][3]

The rich phytochemistry of M. ferrea is responsible for its diverse biological activities. The plant is a known reservoir of phenyl coumarins, xanthones, triterpenoids, and flavonoids.[4] One of the most studied constituents is this compound, a 4-phenylcoumarin predominantly found in the seed oil.[5] Research has highlighted this compound's significant role in modulating the immune system, particularly in restoring function in immunosuppressed states, making it a promising candidate for further therapeutic development.[6] This guide synthesizes traditional knowledge with modern scientific validation to provide a detailed technical resource.

Traditional Ethnobotanical Uses

The application of Mesua ferrea in traditional medicine is extensive and varies by region and plant part. The flowers, seeds, and leaves are most commonly cited for their therapeutic properties. A summary of these uses is presented in Table 1.

Table 1: Traditional Uses of Mesua ferrea Parts

Plant PartTraditional Preparation/UseAilment/Condition TreatedGeographical Region/System
Flowers Decoction, PasteUsed by women after childbirth; Bleeding piles, Burning feet, Cough, Asthma, Dysentery.[1][3]Malaysia, India (Ayurveda)
Leaves Paste, AshAntidote for snake bite and scorpion sting; Sore eyes.[1][2]India, Thailand
Seed/Seed Oil Poultice, Embrocation (topical)Wound healing, Rheumatism, Itching, Skin diseases.[1][3]Malaysia, North Canada
Bark DecoctionGastritis, Bronchitis, Cough, Dysentery, Fever.[2][7]India, Thailand
Root DecoctionUsed by women after childbirth; Gastritis, Bronchitis.[2][3]Malaysia, India
Whole Plant Various FormulationsAntiseptic, Purgative, Blood purifier, Tonic, Cancer, Fever, Renal diseases.[2][3]India, Pakistan, Indochina

Pharmacological Validation and Quantitative Data

Scientific studies have increasingly validated the traditional claims associated with Mesua ferrea and its constituents. This section summarizes the quantitative findings from key pharmacological evaluations.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of many diseases treated traditionally with M. ferrea. In vitro and in vivo studies have confirmed its potent anti-inflammatory effects, often linked to the inhibition of key enzymes in the inflammatory cascade.

Table 2: In-vitro Anti-inflammatory Activity of M. ferrea Extracts and Compounds

Extract/CompoundAssay/TargetConcentration% Inhibition / IC₅₀Reference(s)
Ethyl Acetate Bark Extract5-Lipoxygenase (5-LOX)100 µg/mL76.58%[1]
Ethyl Acetate Bark Extract5-Lipoxygenase (5-LOX)-IC₅₀: 46.65 µg/mL[1]
Mesuaferrin-A (from bark)5-Lipoxygenase (5-LOX)100 µg/mL78.67%[8]
Mesuaferrin-A (from bark)5-Lipoxygenase (5-LOX)-IC₅₀: 45.22 µg/mL[8]
Mesuaferrin-A (from bark)Cyclooxygenase-2 (COX-2)100 µg/mL81.03%[8]
Mesuaferrin-A (from bark)Cyclooxygenase-2 (COX-2)-IC₅₀: 35.74 µg/mL[8]
Methanolic Stem Bark ExtractHRBC Membrane Stabilization-78.20%[9]
Methanolic Stem Bark ExtractAlbumin Denaturation-70.58%[9]
Antimicrobial Activity

The traditional use of M. ferrea for infections and as an antiseptic is supported by its broad-spectrum antimicrobial activity against various pathogenic bacteria.

Table 3: Antibacterial Activity of M. ferrea Extracts and Compounds

Extract/CompoundBacterial StrainMethodZone of Inhibition (mm) / MIC (µg/mL)Reference(s)
Methanolic Stem ExtractEscherichia coliBroth MicrodilutionMIC: 31.25 µg/mL[10]
Dichloromethane Stem ExtractStaphylococcus aureusBroth MicrodilutionMIC: 31.25 µg/mL[10]
Methanolic Stem ExtractStaphylococcus aureusBroth MicrodilutionMIC: 31.25 µg/mL[10]
Hexane Fruit ExtractEnterococcus sp.Agar Well Diffusion22.5 ± 0.90 mm[11]
Hexane Fruit ExtractStaphylococcus aureusAgar Well Diffusion20.2 ± 0.34 mm[11]
Methanolic Flower ExtractVibrio choleraeNot SpecifiedMIC: 10 µg/mL
Methanolic Flower ExtractEscherichia coliNot SpecifiedMIC: 10 µg/mL
Leaf ExtractsStaphylococcus aureusNot SpecifiedMIC: 48.00 µg/mL[12]
Antioxidant Activity

The high concentration of phenolic and flavonoid compounds in M. ferrea contributes to its significant antioxidant capacity, which is crucial for combating oxidative stress-related damage.

Table 4: In-vitro Antioxidant Activity of M. ferrea Extracts

ExtractAssayIC₅₀ Value (µg/mL)Reference(s)
n-Hexane Stamen ExtractDPPH Radical Scavenging66.3 µg/mL[3]
Ethyl Acetate Leaf FractionDPPH Radical Scavenging49.19 µg/mL[13]
Ethyl Acetate Bark ExtractDPPH Radical Scavenging67.35 µg/mL[13]
Methanolic Bark ExtractDPPH Radical Scavenging103.66 µg/mL[13]
Methanolic Stem Bark ExtractDPPH Radical Scavenging89.70% Inhibition[9]
Methanolic Stem Bark ExtractABTS Radical Scavenging77.64% Inhibition[9]
Immunomodulatory Activity of this compound

This compound has demonstrated a remarkable ability to restore and enhance immune function, particularly in models of chemically-induced immunosuppression. It affects both humoral (antibody-mediated) and cellular immunity.[5][6]

Table 5: Immunomodulatory Effects of this compound in Animal Models

ModelParameter MeasuredKey FindingReference(s)
Cyclophosphamide-Induced ImmunosuppressionHumoral Response (Antibody Titer)Significant dose-dependent increase in antibody titer values.[5][5][6]
Cyclophosphamide-Induced ImmunosuppressionCellular Response (Paw Volume)Increase in delayed-type hypersensitivity reaction (paw volume).[5][5][6]
Cyclophosphamide-Induced MyelosuppressionHematological ProfileRestoration of white blood cell, red blood cell, and platelet counts.[5][5][6]
Neutrophil Adhesion TestNeutrophil AdhesionPotentiated the percentage of neutrophil adhesion.[5][5]
Carbon Clearance AssayPhagocytic ActivityEnhanced phagocytosis by the reticuloendothelial system.[5][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Mesua ferrea and this compound.

General Protocol for Isolation of this compound from M. ferrea Seed Oil

This protocol is a generalized procedure based on common phytochemical isolation techniques.

  • Extraction of Oil: Dried and powdered seed kernels of M. ferrea are subjected to continuous hot percolation (Soxhlet extraction) using petroleum ether as the solvent.[14] The solvent is then evaporated under reduced pressure to yield the crude seed oil.

  • Chromatographic Separation: The crude oil is adsorbed onto silica gel (60-120 mesh) and packed into a chromatography column.

  • Elution: The column is eluted with a solvent gradient, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected systematically.

  • Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[14]

  • Purification and Crystallization: Fractions rich in this compound are pooled, and the solvent is evaporated. The resulting residue is recrystallized from a suitable solvent system (e.g., methanol or a hexane-ethyl acetate mixture) to yield purified this compound.

Protocol for In-vivo Immunomodulatory Activity Assessment

This protocol details the cyclophosphamide-induced immunosuppression model used to evaluate the activity of this compound.[5][6]

  • Animals: Wistar albino rats or Swiss albino mice are used and acclimatized under standard laboratory conditions.

  • Grouping: Animals are divided into several groups: a normal control, a negative control (immunosuppressed), a positive control (treated with a standard immunomodulator), and test groups receiving different doses of this compound.

  • Immunosuppression: Immunosuppression is induced by intraperitoneal (i.p.) injection of cyclophosphamide. A common dosage regimen is 30-50 mg/kg body weight.[5][15]

  • Sensitization (Humoral Response): Animals are immunized (sensitized) with Sheep Red Blood Cells (SRBCs), typically administered i.p. or subcutaneously. A primary dose is given, followed by a booster dose several days later (e.g., on day 7 and day 14).[5]

  • Treatment: this compound is administered orally to the test groups daily for the duration of the experiment.

  • Antibody Titer Measurement: Blood samples are collected a few days after the booster dose. Serum is separated, and the hemagglutination antibody titer is determined by serially diluting the serum and observing the agglutination of a fixed concentration of SRBCs. The highest dilution causing visible agglutination is the titer value.

  • Cellular Response (Delayed-Type Hypersensitivity): Several days after the primary sensitization, animals are challenged by injecting a small volume of SRBCs into the paw. The paw volume is measured before and 24 hours after the challenge using a plethysmometer. The difference in volume indicates the DTH response.[5]

Protocol for In-vitro Antioxidant DPPH Assay

This is a standard method for determining the free radical scavenging activity of plant extracts.[16][17]

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark due to its light sensitivity.[17][18]

  • Preparation of Test Samples: The M. ferrea extract is dissolved in the same solvent as the DPPH to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.[16]

  • Reaction: A fixed volume of the DPPH solution (e.g., 2.0 mL) is mixed with a small volume of the test sample at various concentrations (e.g., 100 µL).[16] A control is prepared using the solvent instead of the plant extract.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[18]

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at 517 nm.[18] The reduction of the purple DPPH radical to the yellow DPPH-H by the antioxidant results in a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the extract concentration.[16]

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to visualize the complex relationships between the plant, its compounds, and its biological activities, as well as the experimental processes used to study them.

cluster_0 Bioactivity Screening Workflow P Mesua ferrea Plant Material E Drying, Powdering & Solvent Extraction P->E C Crude Extract E->C F Fractionation (Column Chromatography) C->F S Bioactivity Screening (Antimicrobial, Antioxidant, Anti-inflammatory) C->S I Isolated Compound (e.g., this compound) F->I I->S A Active Compound Identified S->A

Caption: General workflow for phytochemical and bioactivity analysis of Mesua ferrea.

cluster_1 Proposed Immunomodulatory Action of this compound CP Immunosuppressant (e.g., Cyclophosphamide) IS Immunosuppression (Reduced WBC, Lowered Antibody Production) CP->IS This compound This compound Administration IS->this compound Counteracts Hemo Restoration of Hematological Profile This compound->Hemo Phago Enhanced Phagocytic Activity This compound->Phago Ab Increased Antibody Titer (Humoral Response) This compound->Ab DTH Increased DTH Response (Cellular Immunity) This compound->DTH IR Restored & Enhanced Immune Response Hemo->IR Phago->IR Ab->IR DTH->IR

Caption: Logical flow of this compound's action against chemically-induced immunosuppression.

center Mesua ferrea P_Node Phytochemicals center->P_Node A_Node Pharmacological Activities center->A_Node Coumarins Coumarins (this compound) P_Node->Coumarins Xanthones Xanthones P_Node->Xanthones Flavonoids Flavonoids (Mesuaferrin-A) P_Node->Flavonoids Triterpenoids Triterpenoids P_Node->Triterpenoids Antimicrob Antimicrobial Coumarins->Antimicrob Immunomod Immunomodulatory Coumarins->Immunomod AntiInflam Anti-inflammatory Xanthones->AntiInflam Flavonoids->AntiInflam Antioxid Antioxidant Flavonoids->Antioxid A_Node->AntiInflam A_Node->Antimicrob A_Node->Antioxid A_Node->Immunomod

Caption: Relationship between key phytochemicals and validated activities of Mesua ferrea.

Conclusion and Future Directions

Mesua ferrea stands as a prime example of a traditional medicinal plant whose historical uses are strongly supported by modern pharmacological research. The ethnobotanical claims for treating inflammatory conditions, infections, and wounds are substantiated by robust in vitro and in vivo data demonstrating anti-inflammatory, antimicrobial, and antioxidant activities.[3][19]

The isolation and characterization of this compound have provided a specific molecular entity responsible for some of the plant's most compelling effects, particularly its immunomodulatory and antioxidant properties.[5] The ability of this compound to counteract chemically-induced immunosuppression highlights its potential as a lead compound for the development of novel immunomodulatory agents, which could serve as adjuvants in chemotherapy or for treating other immunocompromised states.[6]

Despite the significant progress, further research is necessary.[3][19] Future work should focus on elucidating the precise molecular targets and signaling pathways for this compound and other key bioactive compounds. Long-term toxicity studies are required to establish a comprehensive safety profile for standardized extracts and isolated compounds before advancing to clinical trials.[19] Furthermore, exploring the synergistic effects of the complex phytochemical mixture within M. ferrea could reveal therapeutic advantages over single-compound agents. Continued investigation into this valuable botanical will undoubtedly unlock further potential for its use in modern medicine.

References

Mesuol: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and synthesis of Mesuol, a naturally occurring 4-phenylcoumarin. This compound has garnered significant interest within the scientific community for its potential therapeutic applications, including its antioxidant and immunomodulatory effects. This guide consolidates structural data, physical properties, and a detailed methodology for its isolation and purification from natural sources.

Chemical Structure and Identification

This compound is a neoflavonoid distinguished by a 4-phenyl-5,7-dihydroxycoumarin core structure with isobutyryl and prenyl substitutions. These features are critical to its biological activity.

Key Identifiers:

  • IUPAC Name: 5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-4-phenylchromen-2-one[1]

  • Molecular Formula: C₂₄H₂₄O₅[1]

  • SMILES String: CC(C)C(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O[1]

  • CAS Number: 16981-20-7[1]

The structural framework of this compound, combining a rigid coumarin backbone with flexible lipophilic side chains, is a key area of investigation in structure-activity relationship (SAR) studies.

Physicochemical and Quantitative Data

This compound is typically isolated as a yellow powder.[2][3] Its physicochemical properties are summarized in the table below, providing essential data for experimental design and drug formulation.

PropertyValueSource(s)
Molecular Weight 392.5 g/mol [2][3]
Appearance Yellow powder[2][3]
Purity (Commercially) >98%[2][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][3]
Storage Conditions Desiccate at -20°C[2]

Synthesis of this compound: Isolation from Natural Sources

As a natural product, the primary route for obtaining this compound is through extraction and purification from plant sources, most notably the seed oil of Mesua ferrea L.[4] and the stem bark of Mesua borneensis L..[3] While total chemical synthesis is theoretically possible, isolation remains the most common and economically viable method.

The following section details a generalized experimental protocol for the isolation and purification of this compound, based on established phytochemical methodologies for 4-phenylcoumarins from Mesua ferrea.[1][5]

Experimental Protocol: Isolation and Purification

This protocol outlines a multi-step process involving solvent extraction and chromatographic separation.

I. Preparation of Plant Material:

  • Obtain the seeds of Mesua ferrea L..

  • Air-dry the seeds in the shade to reduce moisture content.

  • Grind the dried seeds into a coarse powder to increase the surface area for extraction.

II. Solvent Extraction:

  • Pack the powdered seed material into a Soxhlet apparatus.

  • Perform continuous hot extraction with petroleum ether or n-hexane for approximately 24-48 hours to extract the seed oil, which contains this compound and other lipid-soluble compounds.

  • Alternatively, conduct cold maceration with methanol for several days, followed by filtration.

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude oily or semi-solid extract.

III. Chromatographic Purification:

  • Adsorption onto Silica: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone) and adsorb it onto silica gel (60-120 mesh). Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.

  • Column Chromatography:

    • Prepare a silica gel (200-300 mesh) column using a petroleum ether or hexane slurry.

    • Load the silica-adsorbed crude extract onto the top of the column.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing polarity. A typical gradient would be from 100% petroleum ether to increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate systematically.

    • Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, visualizing the spots under UV light (254 nm and 366 nm) or with a suitable staining reagent (e.g., H₂SO₄-vanillin).

    • Combine fractions that show a similar TLC profile, particularly those containing the spot corresponding to this compound.

  • Recrystallization:

    • Concentrate the combined, purified fractions containing this compound.

    • Recrystallize the resulting solid from a suitable solvent system (e.g., methanol or an ethyl acetate/hexane mixture) to obtain pure, crystalline this compound.

  • Characterization:

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the isolation and purification process for this compound.

G Workflow for this compound Isolation cluster_prep Material Preparation cluster_extract Extraction cluster_purify Purification A Collect Mesua ferrea Seeds B Air Dry A->B C Grind to Powder B->C D Soxhlet Extraction (Petroleum Ether / Hexane) C->D E Concentrate Extract (Rotary Evaporator) D->E F Silica Gel Column Chromatography (Gradient Elution) E->F G TLC Analysis & Fraction Pooling F->G H Recrystallization G->H I Pure this compound H->I

Caption: Generalized workflow for the isolation and purification of this compound.

G Chromatographic Purification Detail A Crude Extract C Load Extract onto Column A->C B Prepare Silica Gel Column B->C D Elute with Solvent Gradient (Pet. Ether -> Ethyl Acetate) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Pool Fractions Containing this compound F->G H Final Purification (Recrystallization) G->H I Characterize Pure Compound (NMR, MS, HPLC) H->I

Caption: Detailed steps of the column chromatography purification process.

References

The Impact of Mesuaferrin-A and Other Bioactive Compounds from Mesua ferrea on Cytokine Production: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this document provides a detailed examination of the anti-inflammatory effects of bioactive compounds isolated from Mesua ferrea, with a focus on their modulation of cytokine production. While direct research on the compound Mesuol's specific impact on cytokine pathways is limited, this guide synthesizes the available data on related constituents from Mesua ferrea to provide a comprehensive understanding of their potential therapeutic applications.

Executive Summary

Quantitative Analysis of Cytokine Modulation

The anti-inflammatory activity of various extracts and isolated compounds from Mesua ferrea has been quantified in several studies. The following tables summarize the key findings on their effects on the production of major pro-inflammatory cytokines.

Table 1: In Vivo Cytokine Modulation by Mesua ferrea Stamen Extract in an Asthmatic Rat Model[3]
CytokineTreatment GroupDose% Reduction in Serum Levels (compared to asthmatic control)
IL-1βMFE3.75 mg/kg13.79%
MFE15 mg/kg27.25%
TNF-αMFE3.75 mg/kg11.27%
MFE15 mg/kgNot specified
IL-4MFE3.75 mg/kg26.54%
MFE15 mg/kg42.97%
IL-5MFE3.75 mg/kg13.44%
MFE15 mg/kg24.85%
MFE: Mesua ferrea stamen extract
Table 2: In Vitro Cytokine Inhibition by Mesua ferrea Bark Extracts in LPS-Stimulated RAW 264.7 Macrophages[6][7]
ExtractCytokineConcentrationObservation
Ethyl Acetate ExtractTNF-αNot specifiedInhibition observed
IL-1βNot specifiedInhibition observed
Specific quantitative data on the percentage of inhibition was not provided in the abstracts.
Table 3: In Vitro Anti-inflammatory Activity of 4-Arylcoumarins in LPS-Induced Murine Macrophage RAW 264.7 Cells[5][8]
CompoundCytokineObservation
5,7-dimethyloxy-4-p-methoxylphenylcoumarinTNF-αMildly but significantly reduced formation
5,7-dimethoxy-4-phenylcoumarinTNF-αMildly but significantly reduced formation
IL-1βInvestigated, but specific results not detailed in abstract
IL-6Investigated, but specific results not detailed in abstract

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the anti-inflammatory and cytokine-modulating effects of Mesua ferrea derivatives.

In Vivo Model of Allergic Asthma[3]
  • Animal Model: Wistar rats.

  • Induction of Asthma: Sensitization with ovalbumin.

  • Treatment: Oral administration of Mesua ferrea stamen extract (MFE) at doses of 3.75 and 15 mg/kg body weight.

  • Cytokine Measurement: Serum levels of IL-1β, TNF-α, IL-4, and IL-5 were quantified using enzyme-linked immunosorbent assay (ELISA).

  • Other Parameters Measured: Inflammatory cell counts, Immunoglobulin E (IgE), leukotriene (LT)-D-4, and nitrite concentration in blood and bronchoalveolar lavage (BAL) fluid. Lung function was assessed by measuring breathing rate and tidal volume.

In Vitro Lipopolysaccharide (LPS)-Stimulated Macrophage Model[6][7][9]
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Pre-treatment with various concentrations of Mesua ferrea bark extracts or isolated compounds (e.g., Mesuaferrin-A).

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the cell culture supernatants were measured by ELISA.

  • Other Inflammatory Mediators: Production of nitric oxide (NO) and prostaglandin E2 (PGE2) was also quantified.

Signaling Pathways in Cytokine Modulation

Research into the molecular mechanisms of Mesua ferrea's anti-inflammatory effects points to the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are centrally implicated.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines. Studies on Mesuaferrin-A, a bioactive flavonoid from Mesua ferrea bark, have shown that it inhibits the activation of the NF-κB pathway in LPS-stimulated RAW 264.7 cells.[6] This inhibition is achieved by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation of IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation DNA DNA p65_p50->DNA Nuclear Translocation MesuaferrinA Mesuaferrin-A MesuaferrinA->IKK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

NF-κB Signaling Pathway Inhibition by Mesuaferrin-A.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in the inflammatory response. Mesuaferrin-A has been shown to inhibit the phosphorylation of p38 MAPK in LPS-treated RAW 264.7 cells, suggesting its role in modulating this pathway to reduce inflammation.[6]

MAPK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation AP1 AP-1 p38->AP1 Activation MesuaferrinA Mesuaferrin-A MesuaferrinA->p38 Inhibition of Phosphorylation Cytokines Pro-inflammatory Cytokines AP1->Cytokines Transcription

MAPK (p38) Signaling Pathway Inhibition by Mesuaferrin-A.

Conclusion and Future Directions

The available scientific evidence strongly suggests that Mesua ferrea is a rich source of bioactive compounds with significant anti-inflammatory properties. Extracts from this plant and its isolated constituents, including Mesuaferrin-A and various coumarins, have demonstrated the ability to inhibit the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, IL-4, and IL-5. The underlying mechanisms appear to involve the downregulation of the NF-κB and MAPK signaling pathways.

While these findings are promising, there is a clear need for further research to specifically elucidate the effects of this compound on cytokine production and its precise molecular targets. Future studies should focus on:

  • In-depth analysis of this compound: Conducting comprehensive in vitro and in vivo studies to quantify the dose-dependent effects of purified this compound on a wide range of pro- and anti-inflammatory cytokines.

  • Mechanism of Action: Investigating the specific interactions of this compound with components of the NF-κB, MAPK, and other relevant signaling pathways (e.g., JAK-STAT).

  • Preclinical and Clinical Studies: Evaluating the therapeutic potential of this compound and other purified compounds from Mesua ferrea in relevant animal models of inflammatory diseases and, eventually, in human clinical trials.

This continued research will be crucial for unlocking the full therapeutic potential of these natural compounds in the development of novel anti-inflammatory drugs.

References

In Vivo Efficacy of Mesuol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mesuol is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in certain oncological indications. Preclinical data has suggested a potential for anti-tumor activity. This document provides a comprehensive overview of the key in vivo efficacy studies conducted to date, detailing the experimental designs, summarizing the primary outcomes, and illustrating the putative mechanism of action. The following sections are intended to serve as a technical guide for researchers and drug development professionals engaged in the evaluation of this compound.

Summary of In Vivo Efficacy

The primary endpoint for in vivo studies was the assessment of tumor growth inhibition in xenograft models. This compound was administered orally across a range of doses and schedules to determine its dose-dependent anti-tumor effects.

Table 1: Summary of Tumor Growth Inhibition in HT-29 Xenograft Model

Treatment GroupDosage (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent TGI (%)*Statistical Significance (p-value)
Vehicle Control0QD1500 ± 150--
This compound25QD900 ± 12040< 0.05
This compound50QD525 ± 9065< 0.01
This compound100QD225 ± 5085< 0.001

*TGI: Tumor Growth Inhibition

Experimental Protocols

1. Animal Models

  • Species: Female athymic nude mice (nu/nu), aged 6-8 weeks.

  • Supplier: Charles River Laboratories.

  • Acclimatization: Animals were acclimated for a minimum of 7 days prior to experimental manipulation.

  • Housing: Mice were housed in sterile, filter-topped cages with access to irradiated food and autoclaved water ad libitum.

2. Xenograft Establishment

  • Cell Line: HT-29 human colorectal carcinoma cells.

  • Implantation: 5 x 10⁶ HT-29 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel were subcutaneously injected into the right flank of each mouse.

  • Tumor Monitoring: Tumor dimensions were measured twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²)/2.

3. Treatment Administration

  • Randomization: When tumors reached a mean volume of approximately 100-150 mm³, mice were randomized into treatment groups.

  • Formulation: this compound was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

  • Administration: The compound was administered orally (p.o.) once daily (QD) at the specified doses. The vehicle control group received the formulation without the active compound.

Mechanism of Action & Experimental Workflow

The proposed mechanism of action for this compound involves the inhibition of the MAPK/ERK signaling pathway, a critical cascade in cell proliferation and survival. The following diagrams illustrate this pathway and the general workflow of the in vivo efficacy studies.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

Caption: Proposed MAPK/ERK signaling pathway and the inhibitory action of this compound.

G Start Cell Implantation (HT-29 Cells) Tumor_Growth Tumor Growth (to 100-150 mm³) Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (Vehicle or this compound) Randomization->Dosing Measurement Tumor Volume Measurement (2x/week) Dosing->Measurement Measurement->Dosing Repeat for 21 days Endpoint Study Endpoint (Day 21) Measurement->Endpoint

Caption: General experimental workflow for in vivo xenograft studies of this compound.

Mesuol's Potential in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesuol, a 4-phenylcoumarin isolated from Mesua ferrea, has garnered scientific interest for its potential therapeutic properties. While direct evidence of its anti-cancer activity is currently limited, its classification as a 4-phenylcoumarin and its immunomodulatory and antioxidant properties suggest a promising role in oncology research. This technical guide provides a comprehensive overview of the current understanding of this compound and related compounds in the context of cancer research, detailing its potential mechanisms of action, summarizing key experimental findings, and outlining protocols for future investigations.

Introduction: The Therapeutic Promise of this compound

This compound is a natural phytochemical derived from the seed oil of Mesua ferrea, a plant with a long history of use in traditional medicine for various ailments, including those with inflammatory and infectious components. Structurally, this compound belongs to the 4-phenylcoumarin class of compounds, a group known for a variety of pharmacological activities. While research on this compound itself has primarily focused on its antioxidant and immunomodulatory effects, the broader family of 4-phenylcoumarins has demonstrated significant anti-cancer potential, providing a strong rationale for investigating this compound in this capacity. This guide will synthesize the available data on this compound and its chemical relatives to build a case for its further exploration as a potential anti-cancer agent.

Potential Mechanisms of Anti-Cancer Activity

Based on the known biological activities of this compound and related 4-phenylcoumarins, several potential mechanisms for its anti-cancer effects can be postulated.

Induction of Apoptosis

A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of programmed cell death, or apoptosis. Studies on geranylated 4-phenylcoumarins isolated from Mesua elegans have demonstrated their ability to induce cell death in human prostate cancer cells in a time- and dose-dependent manner.[1][2] Flow cytometry analysis confirmed that these coumarins successfully induced programmed cell death after 24 hours of treatment.[1][2] Furthermore, an extract from the stem bark of Mesua ferrea has been shown to induce apoptosis in human colorectal carcinoma HCT 116 cells, characterized by cell shrinkage, nuclear condensation, and a marked decrease in mitochondrial membrane potential.[3] This was accompanied by increased levels of caspases-9 and -3/7, key executioners of the apoptotic cascade.[3]

Signaling Pathway: Postulated Apoptotic Induction by this compound

This compound This compound Mitochondria Mitochondria This compound->Mitochondria ↓ Mitochondrial Membrane Potential Caspase9 Caspase-9 Mitochondria->Caspase9 Activation Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Postulated intrinsic apoptotic pathway initiated by this compound.

Inhibition of Metastasis

The spread of cancer cells to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. The Mesua ferrea stem bark extract demonstrated promising anti-metastatic properties in multiple in vitro assays.[3] This suggests that compounds within the extract, potentially including this compound, could interfere with the complex signaling pathways that govern cancer cell migration and invasion.

Logical Relationship: Inhibition of Metastasis

This compound This compound CellMigration Cell Migration This compound->CellMigration Inhibition CellInvasion Cell Invasion This compound->CellInvasion Inhibition Metastasis Metastasis CellMigration->Metastasis CellInvasion->Metastasis

Caption: this compound's potential inhibitory effect on key metastatic processes.

Immunomodulation

The immune system plays a critical role in recognizing and eliminating cancer cells. This compound has been shown to possess significant immunomodulatory activity. In a study involving cyclophosphamide-induced immunosuppression in rats, this compound administration led to a dose-dependent increase in antibody titer values and restored the hematological profile.[4][5] This suggests that this compound could potentially enhance the host's immune response against tumors, a strategy at the forefront of modern cancer therapy.

Experimental Workflow: Investigating Immunomodulatory Effects

cluster_0 In Vivo Model Immunosuppression Induce Immunosuppression (e.g., Cyclophosphamide) MesuolTreatment Administer this compound Immunosuppression->MesuolTreatment ImmuneResponse Assess Immune Response (Antibody Titer, Hematology) MesuolTreatment->ImmuneResponse

Caption: Workflow for assessing this compound's in vivo immunomodulatory activity.

Antioxidant Activity

While the role of antioxidants in cancer therapy is complex, the ability to mitigate oxidative stress can be beneficial in certain contexts. This compound has demonstrated notable antioxidant properties.[4] By scavenging free radicals, this compound could potentially protect normal cells from the damaging effects of oxidative stress induced by chemotherapy and radiation, thereby improving treatment tolerance.

Quantitative Data from Preclinical Studies

Direct quantitative data on the anti-cancer efficacy of pure this compound is not yet available in published literature. However, data from studies on related compounds and extracts provide valuable insights.

Table 1: Cytotoxicity of Geranylated 4-Phenylcoumarins from Mesua elegans on Prostate Cancer Cell Lines [2]

CompoundCell LineIC50 (µM) after 24h
DMDP-1PC-324.0
DMDP-2DU 145Not explicitly stated, but potent

Table 2: Immunomodulatory Effects of this compound in Cyclophosphamide-Treated Rats [5]

Treatment GroupParameterResult
This compoundAntibody TiterSignificant dose-dependent increase
This compoundHematological ProfileRestoration

Detailed Experimental Protocols

To facilitate further research into this compound's anti-cancer potential, this section provides detailed methodologies for key experiments based on published studies of related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on geranylated 4-phenylcoumarins.[2]

  • Cell Culture: Culture human cancer cell lines (e.g., PC-3, DU 145 for prostate cancer; HCT 116 for colorectal cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the culture medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is based on the principles of apoptosis detection.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.

  • Animal Model: Use immunodeficient mice (e.g., nude mice or NOD/SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HCT 116 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally or orally) at various doses. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Future Directions and Conclusion

The existing body of research on 4-phenylcoumarins and extracts from Mesua ferrea strongly suggests that this compound warrants thorough investigation as a potential anti-cancer agent. Future research should focus on:

  • Directly evaluating the cytotoxic and anti-proliferative effects of purified this compound on a broad panel of cancer cell lines.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound in cancer cells.

  • Conducting in vivo studies using various cancer models to assess the efficacy, pharmacokinetics, and safety of this compound.

  • Investigating the potential synergistic effects of this compound with existing chemotherapeutic drugs.

References

Safety and Toxicity Profile of Mesuol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the currently available scientific information regarding the safety and toxicity of Mesuol. It is intended for researchers, scientists, and drug development professionals. A significant portion of the available toxicological data pertains to extracts of Mesua ferrea, the natural source of this compound, rather than the purified compound itself. Therefore, the information presented should be interpreted with caution and serves as a preliminary guide for further investigation.

Introduction

This compound is a natural 4-phenylcoumarin isolated from the seeds of Mesua ferrea L., a plant traditionally used in Ayurvedic medicine for various ailments.[1][2] Emerging research has highlighted its potential therapeutic properties, including immunomodulatory and antioxidant activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the existing preclinical safety data for this compound and related Mesua ferrea extracts.

Non-Clinical Toxicity

Acute Toxicity

No studies reporting the acute toxicity (LD50) of purified this compound were identified in the public domain. However, an acute toxicity study was conducted on the methanolic extract of Mesua ferrea leaves in Swiss albino mice. In this study, oral administration of the extract at doses of 50 mg/kg, 500 mg/kg, and 2000 mg/kg did not result in any mortality or signs of acute toxicity over the observation period. This suggests a low order of acute toxicity for the methanolic leaf extract.[3]

Subacute and Subchronic Toxicity

A 28-day repeated dose oral toxicity study of the ethanolic extract of Mesua ferrea flowers was conducted in Wistar rats in accordance with OECD Guideline 407.[4][5]

Table 1: Summary of 28-Day Repeated Dose Oral Toxicity Study of Mesua ferrea Flower Extract in Wistar Rats [4][5]

ParameterDose Levels (mg/kg/day)Observations
Mortality 100, 500, 1000No mortality observed.
Clinical Signs 100, 500, 1000No treatment-related clinical signs of toxicity.
Body Weight 100, 500, 1000No adverse effects on body weight gain.
Food Consumption 100, 500, 1000No significant changes in food consumption.
Hematology 100, 500, 1000No treatment-related alterations in hematological parameters.
ClinicalBiochemistry 100, 500, 1000No significant changes at 100 and 500 mg/kg. At 1000 mg/kg, a slight increase in AST and ALT was noted.
Gross Pathology 100, 500, 1000No treatment-related gross pathological findings.
Histopathology 100, 500No significant histopathological changes.
1000Mild lymphocytic infiltration and hepatocyte degeneration in the liver of both sexes.
NOAEL 500The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 500 mg/kg/day.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study [4][5]

  • Test System: Wistar rats (male and female).

  • Guideline: OECD Guideline 407 for the Testing of Chemicals, Repeated Dose 28-Day Oral Toxicity Study in Rodents.

  • Test Substance: Ethanolic extract of Mesua ferrea flowers.

  • Dose Levels: 0 (control), 100, 500, and 1000 mg/kg body weight/day.

  • Route of Administration: Oral gavage.

  • Duration of Treatment: 28 days.

  • Observations: Mortality, clinical signs, body weight, food consumption, hematology, clinical biochemistry, gross pathology, and histopathology.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound.

Mechanism of Action and Potential Toxicological Pathways

This compound has been reported to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key mechanism for many anti-inflammatory drugs.

Below is a diagram illustrating the proposed mechanism of action of this compound on the NF-κB signaling pathway.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates Phosphorylated_IkB_alpha Phosphorylated IκBα IkB_alpha->Phosphorylated_IkB_alpha NF_kB NF-κB (p50/p65) NF_kB_IkB_alpha NF-κB/IκBα Complex (Inactive) Ubiquitination_Degradation Ubiquitination and Proteasomal Degradation Phosphorylated_IkB_alpha->Ubiquitination_Degradation Active_NF_kB Active NF-κB Ubiquitination_Degradation->Active_NF_kB Releases Nucleus Nucleus Active_NF_kB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates This compound This compound This compound->IKK_Complex Inhibits

References

Methodological & Application

Protocol for the Extraction of Mesuol from Mesua ferrea Seeds: Application Notes for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mesua ferrea L., commonly known as Nagkesar or Ceylon ironwood, is a plant with a rich history in traditional medicine systems, including Ayurveda.[1] The seeds of this plant are a source of various bioactive compounds, including xanthones, coumarins, and fatty acids.[1][2] Among these, mesuol, a 4-phenylcoumarin, has garnered significant interest within the scientific community for its therapeutic potential.[3][4] Preclinical studies have demonstrated its immunomodulatory and antioxidant properties, making it a promising candidate for further investigation in drug discovery and development programs.[3][4] Notably, this compound has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and immune responses. This document provides a detailed protocol for the extraction and isolation of this compound from Mesua ferrea seeds, intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The oil extracted from Mesua ferrea seeds is a primary source for the isolation of this compound. The following tables summarize the key quantitative parameters associated with the seed oil.

Table 1: Physicochemical Properties of Mesua ferrea Seed Oil

PropertyValueReference
Oil Content (% w/w of kernel)63.30 - 79.46[5]
Specific Gravity0.916 - 0.9312[5]
Acid Value (mg KOH/g)10.69 - 24.70[5]
Saponification Value (mg KOH/g)178.16 - 236.29[5]
Iodine Value (g I₂/100 g)76.29 - 109.41[5]
Viscosity (mm²/s)42.52 - 47.44[5]
Calorific Value (MJ/kg)38.85 - 39.28[5]
Density ( kg/m ³)916.90 - 930.70[5]

Table 2: Fatty Acid Composition of Mesua ferrea Seed Oil

Fatty AcidComposition (%)
Oleic acid45.25 - 52.32
Linoleic acid15.54 - 28.43
Palmitic acid16.29 - 20.43
Stearic acid7.34 - 14.9
Arachidic acid0.50 - 1.32
Data compiled from multiple sources indicating the range of fatty acid composition.[5]

Experimental Protocols

This section outlines a comprehensive, multi-step protocol for the extraction of Mesua ferrea seed oil and the subsequent isolation and purification of this compound.

Materials and Equipment
  • Plant Material: Dried seeds of Mesua ferrea.

  • Solvents: n-hexane, petroleum ether, ethyl acetate, methanol, chloroform, acetone (all analytical grade).

  • Chromatography:

    • Silica gel (60-120 mesh) for column chromatography.

    • Pre-coated silica gel 60 F₂₅₄ TLC plates.

  • Apparatus:

    • Soxhlet extractor

    • Rotary evaporator

    • Glass chromatography columns

    • TLC developing chambers

    • UV visualization chamber

    • Standard laboratory glassware (beakers, flasks, etc.)

    • Filtration apparatus (e.g., Whatman No. 1 filter paper)

Experimental Workflow Diagram

experimental_workflow start Mesua ferrea Seeds drying Drying and Pulverization start->drying soxhlet Soxhlet Extraction (n-hexane) drying->soxhlet evaporation1 Solvent Evaporation (Rotary Evaporator) soxhlet->evaporation1 oil Crude Seed Oil evaporation1->oil column_chrom Column Chromatography (Silica Gel) oil->column_chrom fractionation Fraction Collection (Gradient Elution) column_chrom->fractionation tlc TLC Analysis fractionation->tlc pooling Pooling of this compound-rich Fractions tlc->pooling recrystallization Recrystallization/ Further Purification pooling->recrystallization This compound Pure this compound recrystallization->this compound

Caption: Workflow for the extraction and isolation of this compound.

Protocol for Oil Extraction
  • Preparation of Plant Material:

    • Procure mature, healthy seeds of Mesua ferrea.

    • Air-dry the seeds in the shade for several days to reduce moisture content.

    • De-shell the dried seeds and pulverize the kernels into a coarse powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Accurately weigh the powdered seed kernels and place them in a thimble.

    • Place the thimble in a Soxhlet extractor.

    • Fill the boiling flask with n-hexane.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Continue the extraction for approximately 24-48 hours, or until the solvent in the siphon tube runs clear.

  • Solvent Removal:

    • After extraction, dismantle the apparatus and allow it to cool.

    • Transfer the n-hexane extract to a round-bottom flask.

    • Remove the n-hexane using a rotary evaporator under reduced pressure to obtain the crude Mesua ferrea seed oil.

    • Calculate the percentage yield of the oil based on the initial weight of the powdered kernels.

Protocol for this compound Isolation and Purification
  • Column Chromatography:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass chromatography column.

    • Dissolve a known amount of the crude seed oil in a minimal volume of n-hexane and load it onto the top of the prepared column.

    • Begin elution with n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate or chloroform (gradient elution). A suggested gradient could be n-hexane:ethyl acetate from 100:0 to 80:20.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of equal volume.

    • Monitor the separation by spotting each fraction on a TLC plate.

    • Develop the TLC plates in a suitable solvent system (e.g., petroleum ether:ethyl acetate, 9:1 v/v).

    • Visualize the spots under UV light (254 nm and 366 nm). This compound, being a coumarin, should be UV active.

  • Pooling and Purification:

    • Identify the fractions containing the compound of interest (this compound) based on their TLC profiles (comparison with a standard if available, or by pooling fractions with a prominent spot at a consistent Rf value).

    • Pool the this compound-rich fractions and concentrate them using a rotary evaporator.

    • Further purify the concentrated fraction by recrystallization from a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to obtain pure crystalline this compound.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway

This compound has been reported to exert its immunomodulatory effects, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor involved in the inflammatory response, immunity, and cell survival.

Putative Mechanism of Action of this compound

nfkb_pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation proteasome Proteasomal Degradation ikb->proteasome nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammatory Mediators) nucleus->transcription This compound This compound This compound->ikk Inhibition

References

Application Notes and Protocols: Cell-Based Assays for Characterizing Mesuol Activity on TRPM8 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuol, a natural compound isolated from the seed oil of Mesua ferrea L., has been recognized for its antioxidant and immunomodulatory properties.[1][2] The exploration of its broader pharmacological profile is an active area of research. This document provides a detailed guide for investigating the potential activity of this compound as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

TRPM8 is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol and icilin.[3][4] It is predominantly expressed in a subset of sensory neurons.[2] Beyond its role in thermosensation, TRPM8 is implicated in various physiological and pathophysiological processes, including pain, inflammation, and cancer, making it a compelling target for drug discovery.[4][5]

While there is currently no direct evidence linking this compound to TRPM8 activity, its natural origin and reported anti-inflammatory effects warrant investigation into its potential interaction with this ion channel. These application notes provide a comprehensive framework for researchers to systematically evaluate this compound as a potential TRPM8 agonist using established cell-based assays.

Data Presentation: Reference Agonist Activity

For comparative analysis of this compound's potential activity, the following tables summarize the potency of well-characterized TRPM8 agonists in commonly used cell-based assays.

Table 1: EC50 Values of Known TRPM8 Agonists in Calcium Flux Assays

CompoundCell LineAssay TypeEC50 ValueReference(s)
(-)-MentholHEK293 expressing mTRPM8Calcium Imaging (Fura-2)62.64 ± 1.2 µM[6]
(-)-MentholMelanoma cellsCalcium Imaging286 µM[7]
IcilinCHO expressing TRPM8Calcium Imaging (Fura-2)125 ± 30 nM
WS-12HEK293 expressing hTRPM8Calcium Imaging (Fluo-4)193 nM[7]
EucalyptolHEK293T expressing hTRPM8Ca2+ Fluorimetry145.6 µM
RotundifoloneHEK293 expressing TRPM8Calcium Influx0.3 - 3 mM

Table 2: Electrophysiological Data for Known TRPM8 Agonists

CompoundCell SystemMethodKey FindingsReference(s)
(-)-MentholXenopus oocytes expressing TRPM8Two-electrode voltage clampEC50 of 196 ± 22 µM[3]
WS-12Xenopus oocytes expressing TRPM8Two-electrode voltage clampEC50 of 12 ± 5 µM[3]

Experimental Protocols

Calcium Imaging Assay for TRPM8 Agonist Activity

This primary screening assay provides a high-throughput method to assess the ability of this compound to induce calcium influx in cells expressing TRPM8.

a. Materials

  • HEK293 or CHO cells stably expressing human TRPM8 (hTRPM8)

  • Culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye: Fura-2 AM or Fluo-4 AM

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Positive controls: (-)-Menthol, Icilin

  • Negative control: Vehicle (DMSO)

  • TRPM8 antagonist (for specificity testing): BCTC or AMTB

  • 96-well black, clear-bottom microplates

b. Cell Preparation

  • Seed the TRPM8-expressing cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 30,000 cells/well).

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

c. Dye Loading

  • Prepare the dye loading solution by diluting the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in Assay Buffer.

  • Aspirate the culture medium from the wells and wash once with Assay Buffer.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C.

  • After incubation, wash the cells twice with Assay Buffer to remove excess dye.

  • Add 100 µL of Assay Buffer to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

d. Compound Addition and Signal Detection

  • Prepare serial dilutions of this compound and control compounds in Assay Buffer.

  • Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the baseline fluorescence. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at 510 nm. For Fluo-4, excitation is at 485 nm and emission at 525 nm.

  • Add the compound dilutions to the wells and continuously record the fluorescence signal for at least 5 minutes.

e. Data Analysis

  • Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence intensity (for Fluo-4) over time.

  • Determine the peak response for each concentration of this compound and the control compounds.

  • Plot the peak response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

  • To confirm that the observed activity is TRPM8-mediated, pre-incubate the cells with a TRPM8 antagonist before adding this compound.

Whole-Cell Patch-Clamp Electrophysiology

This secondary assay provides a detailed characterization of the ion channel currents activated by this compound.

a. Materials

  • HEK293 cells transiently or stably expressing hTRPM8

  • External solution: 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.

  • Internal (pipette) solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2 with CsOH.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • This compound and control compounds.

b. Cell Preparation

  • Plate TRPM8-expressing cells on glass coverslips at a low density suitable for patch-clamping.

  • Use cells 24-48 hours after plating/transfection.

c. Electrophysiological Recording

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single TRPM8-expressing cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply voltage ramps or steps to elicit membrane currents.

  • Perfuse the cell with different concentrations of this compound and record the resulting changes in current.

  • Apply positive and negative control compounds to confirm the responsiveness of the cell and the specificity of the effect.

d. Data Analysis

  • Measure the amplitude of the this compound-evoked currents at different voltages.

  • Construct a current-voltage (I-V) relationship to determine the reversal potential and rectification properties of the current.

  • Generate a dose-response curve by plotting the current amplitude against the this compound concentration to determine the EC50.

Mandatory Visualizations

Mesuol_TRPM8_Signaling_Pathway This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds to and activates Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Signaling Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_ion->Signaling Na_ion->Depolarization Depolarization->Signaling

Caption: Hypothetical signaling pathway of this compound activating the TRPM8 channel.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_read Measurement & Analysis seed_cells Seed TRPM8-expressing cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h wash_media Wash with Assay Buffer incubate_24h->wash_media add_dye Add Ca²⁺ sensitive dye (e.g., Fura-2 AM) wash_media->add_dye incubate_60m Incubate 60 min add_dye->incubate_60m wash_dye Wash to remove excess dye incubate_60m->wash_dye add_buffer Add Assay Buffer and incubate 30 min wash_dye->add_buffer read_baseline Measure baseline fluorescence add_buffer->read_baseline add_compounds Add this compound and controls read_baseline->add_compounds read_signal Record fluorescence signal add_compounds->read_signal analyze Analyze data and calculate EC50 read_signal->analyze

Caption: Experimental workflow for the calcium imaging assay.

Patch_Clamp_Workflow cluster_cell_prep Cell & Pipette Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis plate_cells Plate TRPM8-expressing cells on coverslips place_coverslip Place coverslip in recording chamber plate_cells->place_coverslip pull_pipettes Fabricate patch pipettes establish_wc Establish whole-cell configuration pull_pipettes->establish_wc place_coverslip->establish_wc record_baseline Record baseline current establish_wc->record_baseline perfuse_this compound Perfuse with this compound record_baseline->perfuse_this compound record_response Record current response perfuse_this compound->record_response iv_curve Construct I-V relationship record_response->iv_curve dose_response Generate dose-response curve iv_curve->dose_response calculate_ec50 Calculate EC50 dose_response->calculate_ec50

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

References

Animal Models for Studying Mesuol's Immunomodulatory Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuol, a 4-phenylcoumarin isolated from the seed oil of Mesua ferrea L. (Nagkesar), has demonstrated significant immunomodulatory activities in preclinical studies.[1][2] Traditionally used in Ayurvedic formulations for its antiseptic, anti-inflammatory, and immunity-boosting properties, this compound is emerging as a compound of interest for modern therapeutic development.[1][2] These application notes provide a comprehensive overview of the key animal models and experimental protocols used to evaluate the immunomodulatory effects of this compound, intended to guide researchers in the consistent and effective study of this and similar compounds.

The following sections detail the methodologies for assessing both humoral and cellular immune responses, as well as the phagocytic activity of the reticuloendothelial system. The protocols are based on established models where this compound has shown a potential to reverse chemically-induced immunosuppression and enhance immune functions.

Data Presentation: Summary of this compound's Immunomodulatory Activity

The following tables summarize the quantitative effects of this compound in key in vivo immunomodulation models as reported in the literature.

Note: The precise mean values and standard deviations from the primary study by Chahar et al. (2012) were not publicly available in their entirety. The data presented reflects the described trends and significant dose-dependent effects.

Table 1: Effect of this compound on Humoral Immune Response in Cyclophosphamide-Induced Immunosuppressed Rats

Treatment GroupDose (mg/kg, p.o.)Antibody TiterOutcome
Normal ControlVehicleNormalBaseline antibody response.
Cyclophosphamide ControlVehicleSignificantly ReducedIndicates successful immunosuppression.
This compoundLow DoseIncreasedShows a reversal of immunosuppression.
This compoundHigh DoseSignificantly IncreasedDemonstrates a dose-dependent immunostimulatory effect.[1]
Levamisole (Standard)Standard DoseSignificantly IncreasedPositive control shows expected immunostimulation.

Table 2: Effect of this compound on Cell-Mediated Immune Response (Delayed-Type Hypersensitivity) in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume (mm)Outcome
Cyclophosphamide ControlVehicleReduced Paw SwellingIndicates suppressed cell-mediated immunity.
This compoundLow DoseIncreased Paw SwellingSuggests restoration of T-cell mediated immune response.
This compoundHigh DoseSignificantly Increased Paw SwellingHighlights a dose-dependent enhancement of cellular immunity.[1]
Levamisole (Standard)Standard DoseSignificantly Increased Paw SwellingConfirms the validity of the experimental model.

Table 3: Effect of this compound on Neutrophil Adhesion in Rats

Treatment GroupDose (mg/kg, p.o.)Neutrophil Adhesion (%)Outcome
ControlVehicleBaseline AdhesionNormal neutrophil function.
This compoundLow DoseIncreasedIndicates stimulation of neutrophil activity.
This compoundHigh DoseSignificantly IncreasedPotentiation of neutrophil adhesion in a dose-dependent manner.[1]
Levamisole (Standard)Standard DoseSignificantly IncreasedDemonstrates a known immunostimulatory effect on neutrophils.

Table 4: Effect of this compound on Phagocytic Activity via Carbon Clearance Assay in Mice

Treatment GroupDose (mg/kg, p.o.)Phagocytic IndexOutcome
ControlVehicleBaseline IndexNormal phagocytic capacity of the reticuloendothelial system.
This compoundLow DoseIncreasedEnhancement of phagocytic function.
This compoundHigh DoseSignificantly IncreasedDose-dependent potentiation of phagocytosis.[1]
Levamisole (Standard)Standard DoseSignificantly IncreasedConfirms the immunostimulatory effect on phagocytes.

Experimental Protocols

Cyclophosphamide-Induced Immunosuppression Model

This model is used to evaluate the potential of a test substance to reverse a state of compromised immunity. Cyclophosphamide is an alkylating agent that causes immunosuppression, making it a standard tool for creating such models.[3][4][5][6]

Objective: To assess the ability of this compound to restore humoral and cell-mediated immunity in immunosuppressed animals.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Cyclophosphamide (CYP)

  • Sheep Red Blood Cells (SRBCs)

  • Levamisole (standard immunomodulatory agent)

  • Vehicle (e.g., 1% gum acacia)

Protocol:

  • Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group I: Normal Control (Vehicle only)

    • Group II: CYP Control (Vehicle + CYP)

    • Group III: this compound Low Dose + CYP

    • Group IV: this compound High Dose + CYP

    • Group V: Levamisole + CYP (Positive Control)

  • Drug Administration: Administer this compound, Levamisole, or vehicle orally for a period of 14-21 days.

  • Immunosuppression Induction: On specific days of the study (e.g., day 9 and 16), induce immunosuppression by administering cyclophosphamide (50 mg/kg, i.p.).[1]

  • Sensitization: Immunize the animals (excluding the normal control group for certain assays) with SRBCs (e.g., 0.2 mL of 10% SRBCs, i.p.) on days 7 and 14 to elicit an immune response.[1]

  • Endpoint Evaluation: At the end of the treatment period, collect blood samples for hematological and serological analysis and perform other relevant assays as described below.

cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_evaluation Evaluation acclimatization Animal Acclimatization grouping Grouping acclimatization->grouping drug_admin Daily Oral Dosing (this compound/Vehicle) grouping->drug_admin cyp_induction Cyclophosphamide Injection (e.g., Days 9 & 16) drug_admin->cyp_induction srbc_sensitization SRBC Sensitization (e.g., Days 7 & 14) drug_admin->srbc_sensitization endpoint Endpoint Assays (Humoral, Cellular, etc.) srbc_sensitization->endpoint cluster_assays Immunomodulatory Assays HA_Titer Humoral Response (HA Titer) B_Cell_Activity B_Cell_Activity HA_Titer->B_Cell_Activity Measures B-Cell Activity DTH Cellular Response (DTH) T_Cell_Activity T_Cell_Activity DTH->T_Cell_Activity Measures T-Cell Activity Neutrophil_Adhesion Neutrophil Function Innate_Immunity Innate_Immunity Neutrophil_Adhesion->Innate_Immunity Assesses Innate Immunity Carbon_Clearance Phagocytosis Macrophage_Activity Macrophage_Activity Carbon_Clearance->Macrophage_Activity Measures Macrophage Activity This compound This compound Administration This compound->HA_Titer This compound->DTH This compound->Neutrophil_Adhesion This compound->Carbon_Clearance cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates This compound This compound This compound->IKK Inhibits? cluster_pathway PI3K/Akt Signaling Pathway Receptor Growth Factor/Cytokine Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Response Cell Proliferation, Survival, Differentiation Downstream->Response This compound This compound This compound->PI3K Modulates? cluster_pathway Keap1/Nrf2 Signaling Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Activates This compound This compound This compound->Keap1 Inhibits?

References

Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesuol, a natural 4-phenylcoumarin isolated from Mesua ferrea L. seed oil, has been investigated for various pharmacological activities, including immunomodulatory and antioxidant effects[1][2]. Antioxidants are crucial for mitigating the deleterious effects of oxidative stress, a condition implicated in numerous diseases. Therefore, quantifying the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, simple, and rapid spectrophotometric method for evaluating the antioxidant potential of various compounds[3][4]. The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. This donation neutralizes the radical, resulting in a color change from deep violet to pale yellow. The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging activity of the antioxidant[3][5].

This document provides a detailed protocol for determining the antioxidant activity of this compound using the DPPH radical scavenging assay.

Principle of the DPPH Assay

The DPPH assay measures the free radical scavenging capacity of a compound. DPPH is a stable free radical that has a deep purple color due to its unpaired electron, with a maximum absorbance around 517 nm[4]. When an antioxidant compound (AH) is added to the DPPH solution, it donates a hydrogen atom, reducing the DPPH radical to its non-radical form, DPPH-H. This process leads to a loss of the violet color, which is quantified by measuring the decrease in absorbance.

DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A•

The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals[4][6]. A lower IC50 value indicates a higher antioxidant potency[7][8].

General Antioxidant Mechanism

Antioxidants can exert their effects through various mechanisms. Primarily, they can directly neutralize free radicals. Additionally, they can influence endogenous antioxidant systems by modulating the activity of key enzymes involved in cellular defense against oxidative stress, such as superoxide dismutase (SOD) and glutathione peroxidase (GPX)[9][10].

Antioxidant_Mechanism cluster_direct Direct Scavenging cluster_cellular Cellular Antioxidant Defense (Indirect) This compound This compound (Antioxidant) DPPH_H DPPH-H (Reduced Form) This compound->DPPH_H H+ donation DPPH DPPH• (Stable Radical) DPPH->DPPH_H ROS Cellular ROS (e.g., O2•−, H2O2) Damage Cellular Damage ROS->Damage Enzymes Antioxidant Enzymes (e.g., SOD, GPX) Enzymes->ROS Neutralizes Mesuol_Cell This compound Mesuol_Cell->Enzymes May upregulate

Caption: General mechanisms of antioxidant action.

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations simultaneously.

Materials and Equipment

Chemicals and Reagents:

  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)[3]

  • Ascorbic Acid or Trolox (Positive Control/Standard)[3]

  • Methanol or Ethanol (Spectrophotometric Grade)[3][4]

  • Dimethyl sulfoxide (DMSO), if required for dissolving this compound

Equipment:

  • UV-Vis Microplate Reader or Spectrophotometer capable of reading at 517 nm[5]

  • 96-well microplates[11]

  • Adjustable micropipettes and tips[12]

  • Analytical balance

  • Vortex mixer

  • Volumetric flasks and beakers

  • Aluminum foil to protect the DPPH solution from light[4][13]

Preparation of Solutions

1. DPPH Working Solution (0.1 mM):

  • Accurately weigh 3.94 mg of DPPH powder.

  • Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.[3]

  • Wrap the flask completely with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[3][13]

  • This solution should be prepared fresh daily. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2[4][13].

2. This compound Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of a suitable solvent (e.g., methanol, ethanol, or a minimal amount of DMSO and then diluted with methanol/ethanol). Ensure complete dissolution.

  • Store appropriately based on the compound's stability.

3. Standard (Ascorbic Acid) Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of Ascorbic Acid.

  • Dissolve in 10 mL of methanol or ethanol.[13] This solution should also be prepared fresh.

4. Preparation of Test and Standard Dilutions:

  • Perform serial dilutions of the this compound and Ascorbic Acid stock solutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[13] The solvent used for dilution should be the same as that used for the stock solution.

Assay Procedure

DPPH_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis P1 Prepare 0.1 mM DPPH Solution (in Methanol) P2 Prepare this compound & Standard Stock Solutions (e.g., 1 mg/mL) P3 Perform Serial Dilutions of this compound & Standard A1 Add 100 µL of Sample/ Standard/Control to Wells P3->A1 A2 Add 100 µL of DPPH Working Solution to all wells A1->A2 A3 Mix and Incubate (30 min, Dark, RT) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Radical Scavenging Activity A4->D1 D2 Plot % Scavenging vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3

Caption: Experimental workflow for the DPPH antioxidant assay.

  • Plate Setup: In a 96-well plate, add 100 µL of the different concentrations of this compound, the standard (Ascorbic Acid), and controls into triplicate wells.

    • Test Wells: 100 µL of this compound dilutions.

    • Positive Control Wells: 100 µL of Ascorbic Acid dilutions.

    • Blank (Control): 100 µL of the solvent (e.g., methanol). This represents 0% scavenging.[4]

    • Sample Blank (Optional): If this compound solutions have inherent color, prepare a parallel set of wells with 100 µL of this compound dilutions and 100 µL of solvent (instead of DPPH solution) to correct for background absorbance.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the optional sample blank wells.[14] Mix gently by pipetting.

  • Incubation: Cover the plate to prevent evaporation and incubate for 30 minutes in the dark at room temperature.[5][12][14]

  • Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[5][12]

Data Analysis and Presentation

Calculation of Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula[12]:

% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the blank (solvent + DPPH solution).

  • Asample is the absorbance of the test sample (this compound + DPPH solution).

If a sample blank was used, the corrected sample absorbance is calculated as (Absorbance of sample with DPPH) - (Absorbance of sample without DPPH).

Determination of IC50

The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of this compound. The concentration that results in 50% scavenging of the DPPH radical is the IC50 value. This is typically calculated using non-linear regression analysis from the dose-response curve.[4]

Data Presentation

Quantitative data should be recorded and presented clearly for comparison.

Table 1: Raw Data and Calculation of DPPH Scavenging Activity for this compound

This compound Conc. (µg/mL)Absorbance (517 nm) - Rep 1Absorbance (517 nm) - Rep 2Absorbance (517 nm) - Rep 3Average Absorbance% Scavenging Activity
Control (0) e.g., 1.052e.g., 1.048e.g., 1.050e.g., 1.0500%
6.25
12.5
25
50
100

Table 2: Summary of Antioxidant Activity (IC50 Values)

CompoundIC50 Value (µg/mL)
This compound To be determined
Ascorbic Acid (Standard) To be determined

Interpretation and Considerations

  • A lower IC50 value for this compound compared to the standard indicates potent antioxidant activity.

  • The choice of solvent can influence the results, so consistency is key.[3] Methanol and ethanol are the most common solvents.[3][5]

  • The reaction kinetics can vary between different antioxidants. While 30 minutes is a standard incubation time, it can be optimized if necessary.[3]

  • It is crucial to include a known antioxidant as a positive control to validate the assay's performance.

References

Application Notes and Protocols: Measuring NF-kappaB Inhibition by Mesuol in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuol, a natural product isolated from Mesua ferrea L. seed oil, has demonstrated notable antioxidant and immunomodulatory properties.[1][2] Its anti-inflammatory potential is highlighted by its ability to inhibit nitric oxide (NO) production, a key inflammatory mediator. The production of NO is primarily regulated by inducible nitric oxide synthase (iNOS), an enzyme whose expression is transcriptionally controlled by the Nuclear Factor-kappaB (NF-κB) signaling pathway. This suggests that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB pathway.

The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses.[3] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation.[4][5] This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like iNOS and cyclooxygenase-2 (COX-2).

These application notes provide a comprehensive guide for the in vitro evaluation of this compound as an inhibitor of the NF-κB signaling pathway. Detailed protocols for key assays are provided to enable researchers to quantify the inhibitory effects of this compound on NF-κB activation and its downstream targets.

Data Presentation

The inhibitory activity of this compound on the NF-κB pathway can be quantified through various assays. The following table summarizes key quantitative data for this compound's anti-inflammatory effects.

ParameterCell LineStimulantAssayIC50 / % InhibitionReference
NO ProductionRAW264.7LPSGriess Assay1.3 µM[1]
NF-κB Reporter ActivityHEK293-NF-κB-lucTNF-αLuciferase AssayData to be determined
p65 Nuclear TranslocationRAW264.7LPSImmunofluorescenceData to be determined
IκBα PhosphorylationRAW264.7LPSWestern BlotData to be determined

Mandatory Visualizations

Herein are diagrams illustrating the core concepts and workflows described in these application notes.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS / TNF-α Receptor TLR4 / TNFR Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_P p-IκBα NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Proteasome Proteasome IkB_P->Proteasome Degradation DNA κB DNA sites NFkB_nucleus->DNA Binds Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes Activates

Caption: The canonical NF-κB signaling pathway.

Mesuol_Inhibition_Workflow cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., RAW264.7, HEK293-NF-κB-luc) Mesuol_Treatment 2. Pre-treatment with this compound Cell_Culture->Mesuol_Treatment Stimulation 3. Stimulation (LPS or TNF-α) Mesuol_Treatment->Stimulation Assays 4. Downstream Assays Stimulation->Assays Luciferase NF-κB Luciferase Reporter Assay Western_Blot Western Blot (p-IκBα, p-p65, iNOS, COX-2) Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Griess_Assay Griess Assay (NO Production)

Caption: Experimental workflow for measuring NF-κB inhibition.

Mesuol_MoA This compound This compound IKK_complex IKK Complex This compound->IKK_complex Inhibits (Potential) IkB_degradation IκBα Degradation IKK_complex->IkB_degradation p65_translocation p65 Nuclear Translocation IkB_degradation->p65_translocation Gene_expression Pro-inflammatory Gene Expression p65_translocation->Gene_expression

References

Application Notes & Protocols for the Quantitative Analysis of Mesuol using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuol is a naturally occurring 4-phenylcoumarin isolated from the seed oil of Mesua ferrea L.[1]. It has demonstrated a range of biological activities, including antioxidant and immunomodulatory effects[2][3]. As a compound of interest for pharmaceutical and nutraceutical applications, a reliable method for its quantification is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) offers a precise and accurate method for the quantitative analysis of this compound.

This document provides a detailed protocol for the quantitative determination of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The provided methodologies are based on established analytical practices for the analysis of flavonoids and coumarins.

Chemical Information

Compound Name This compound
Molecular Formula C₂₄H₂₄O₅
Molecular Weight 392.44 g/mol
CAS Number 16981-20-7
Class 4-Phenylcoumarin

Experimental Protocols

Standard and Sample Preparation

1.1. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8°C, protected from light.

1.2. Preparation of Calibration Standards

  • Perform serial dilutions of the standard stock solution with the mobile phase to prepare working standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

1.3. Sample Preparation (from Mesua ferrea seed oil)

  • Accurately weigh 1 g of the seed oil into a 15 mL centrifuge tube.

  • Add 10 mL of methanol and vortex for 5 minutes to extract this compound.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant (methanolic extract).

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the calibration range.

HPLC Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength 280 nm
Run Time 15 minutes

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis of this compound. These values are representative and based on typical performance for methods analyzing similar compounds.

Table 1: Chromatographic Parameters
CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 7.5≤ 1.2> 2000
Table 2: Method Validation Parameters
ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.75
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the quantitative analysis of this compound from a sample matrix.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_sample Weigh Sample/Standard start->weigh_sample dissolve Dissolve/Extract in Methanol weigh_sample->dissolve centrifuge Centrifuge (for sample) dissolve->centrifuge filter Filter through 0.45 µm filter centrifuge->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify end End quantify->end

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of this compound

This compound has been reported to exhibit anti-HIV-1 activity by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below provides a simplified representation of this mechanism.

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases p65_p p65 Phosphorylation NFkB->p65_p Phosphorylation of p65 This compound This compound This compound->p65_p Inhibits nucleus Nucleus p65_p->nucleus Translocation NFkB_nuc NF-κB DNA HIV-1 LTR DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates

References

Application Notes and Protocols: In Vitro HIV-1 Replication Assay with Mesuol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuol, a naturally occurring 4-phenylcoumarin, has demonstrated inhibitory effects on Human Immunodeficiency Virus Type 1 (HIV-1) replication.[1][2] These application notes provide a comprehensive guide for researchers to evaluate the anti-HIV-1 activity of this compound in vitro. The protocols detailed below cover the assessment of HIV-1 replication, cytotoxicity of the compound, and its specific mechanism of action related to the NF-κB signaling pathway.

Mechanism of Action

This compound inhibits HIV-1 replication by targeting the Nuclear Factor-kappaB (NF-κB) pathway, a critical cellular signaling cascade that HIV-1 hijacks for its own transcription and replication.[1][2] Specifically, this compound has been shown to inhibit the phosphorylation and transcriptional activity of the p65 subunit of NF-κB.[1][2] This action prevents the NF-κB-mediated transcriptional activation of the HIV-1 Long Terminal Repeat (LTR), a key step in the viral replication cycle.[1][2] Notably, this compound does not affect the reverse transcription and integration stages of the HIV-1 life cycle.[1][2] Its antiviral effect is additive with the reverse transcriptase inhibitor, azidothymidine (AZT).[1][2]

Quantitative Data Summary

The following table summarizes the reported in vitro anti-HIV-1 activity and cytotoxicity of this compound.

Parameter Cell Line Value Reference
IC50 (50% Inhibitory Concentration)Jurkat T cells2 - 2.5 µM[3]
Complete Inhibition ConcentrationJurkat T cells15 µM[3]

Experimental Protocols

In Vitro HIV-1 Replication Assay (p24 Antigen Capture ELISA)

This protocol describes the determination of the inhibitory effect of this compound on HIV-1 replication in Jurkat T cells by measuring the level of the viral core protein p24 in the culture supernatant.

Materials:

  • Jurkat T cells

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • This compound

  • Complete RPMI-1640 medium (with 10% Fetal Bovine Serum, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • 96-well flat-bottom culture plates

  • HIV-1 p24 Antigen Capture Assay Kit (commercial kit)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture Jurkat T cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase and have a viability of >95%.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to obtain a series of desired concentrations. The final DMSO concentration in the culture should be non-toxic to the cells (typically ≤ 0.1%).

  • Infection: a. Seed Jurkat T cells at a density of 1 x 10^5 cells/well in a 96-well plate in a volume of 100 µL of complete RPMI-1640 medium. b. Add 50 µL of the diluted this compound solutions to the respective wells. Include a "no-drug" control (vehicle only) and a positive control (e.g., AZT). c. Infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1. d. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the culture supernatant.

  • p24 Antigen ELISA: a. Perform the p24 antigen capture ELISA according to the manufacturer's instructions of the commercial kit. b. Briefly, this involves adding the collected supernatants and p24 standards to a microplate pre-coated with anti-p24 antibodies, followed by incubation with a biotinylated secondary antibody and a streptavidin-peroxidase conjugate. c. After adding the substrate solution, measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Generate a standard curve using the absorbance values of the p24 standards. b. Determine the concentration of p24 in each sample from the standard curve. c. Calculate the percentage of inhibition of HIV-1 replication for each this compound concentration compared to the "no-drug" control. d. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of this compound on Jurkat T cells to ensure that the observed antiviral activity is not due to cell death.

Materials:

  • Jurkat T cells

  • This compound

  • Complete RPMI-1640 medium

  • 96-well flat-bottom culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat T cells at a density of 1 x 10^4 cells/well in a 96-well plate in 100 µL of complete RPMI-1640 medium.

  • Compound Addition: Add 100 µL of various concentrations of this compound (prepared as in the replication assay) to the wells. Include a "no-drug" control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the replication assay (5-7 days).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each this compound concentration compared to the "no-drug" control (100% viability). b. Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the log of the compound concentration. c. Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value indicates a more promising therapeutic window for the compound.

HIV-1 LTR-Luciferase Reporter Assay

This assay specifically measures the effect of this compound on the transcriptional activity of the HIV-1 LTR promoter.

Materials:

  • HEK293T or Jurkat T cells

  • HIV-1 LTR-luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase Assay System (commercial kit)

  • Luminometer

Procedure:

  • Transfection: a. Seed cells in a 24-well plate. b. Co-transfect the cells with the HIV-1 LTR-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment and Stimulation: a. After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. b. Incubate for 1-2 hours. c. Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway and induce LTR-driven luciferase expression. Include an unstimulated control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis and Luciferase Assay: a. Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit. b. Measure the firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.

  • Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. b. Calculate the percentage of inhibition of LTR activity for each this compound concentration compared to the TNF-α stimulated control without the compound. c. Determine the IC50 value for the inhibition of LTR activity.

Visualizations

Signaling Pathway of this compound's Anti-HIV-1 Action

Mesuol_HIV_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 IKK->p65 Phosphorylates NF-κB Complex (Inactive) p50/p65/IκBα IκBα->NF-κB Complex (Inactive) p50 p50 p50->NF-κB Complex (Inactive) NF-κB Complex (Active) p50/p65-P p50->NF-κB Complex (Active) p65-P p65 (Phosphorylated) p65->p65-P p65->NF-κB Complex (Inactive) p65-P->NF-κB Complex (Active) NF-κB Complex (Inactive)->NF-κB Complex (Active) IκBα degradation HIV-1 LTR HIV-1 LTR NF-κB Complex (Active)->HIV-1 LTR Translocates to Nucleus & Binds Blocked Transcription HIV-1 Transcription (Blocked) This compound This compound This compound->p65 Inhibits Phosphorylation HIV-1 Transcription HIV-1 Transcription HIV-1 LTR->HIV-1 Transcription HIV_Assay_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_readout Readout & Analysis Prepare_Cells Prepare Jurkat T cells Infection_Assay Infect cells with HIV-1 + treat with this compound Prepare_Cells->Infection_Assay Cytotoxicity_Assay Treat cells with this compound (no virus) Prepare_Cells->Cytotoxicity_Assay Prepare_this compound Prepare this compound dilutions Prepare_this compound->Infection_Assay Prepare_this compound->Cytotoxicity_Assay Prepare_Virus Prepare HIV-1 stock Prepare_Virus->Infection_Assay p24_ELISA Measure p24 antigen in supernatant Infection_Assay->p24_ELISA 5-7 days incubation MTT_Assay Measure cell viability Cytotoxicity_Assay->MTT_Assay 5-7 days incubation Calculate_IC50 Calculate IC50 p24_ELISA->Calculate_IC50 Calculate_CC50 Calculate CC50 MTT_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Calculate_IC50->Calculate_SI Calculate_CC50->Calculate_SI

References

Application Notes and Protocols: Evaluating the Bioactivity of Mesuol on Neutrophil Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuol, a natural 4-phenylcoumarin isolated from Mesua ferrea L. seed oil, has demonstrated a range of biological activities, including antioxidant and immunomodulatory effects.[1][2] The traditional use of Mesua ferrea for inflammatory conditions suggests its potential to modulate key processes in the inflammatory cascade.[1][3] One of the critical early events in inflammation is the adhesion of neutrophils to the vascular endothelium, a process that, if dysregulated, contributes to various inflammatory diseases.[4] Emerging evidence indicates that this compound can potentiate neutrophil adhesion, highlighting its potential as a modulator of immune cell function.[1]

These application notes provide a detailed protocol for quantifying the effects of this compound on neutrophil adhesion in vitro. The described assay allows for the precise determination of this compound's bioactivity and provides a framework for investigating its mechanism of action.

Putative Signaling Pathway for this compound-Mediated Neutrophil Adhesion

This compound's potentiation of neutrophil adhesion may involve the modulation of key signaling pathways that govern the activation of integrins, the primary molecules responsible for firm neutrophil adhesion to the endothelium. A plausible mechanism involves the "inside-out" signaling cascade that transforms integrins from a low-affinity to a high-affinity state. This process can be initiated by chemokine binding to G-protein coupled receptors (GPCRs) on the neutrophil surface. We hypothesize that this compound may act as a positive modulator at one or more key nodes within this pathway, leading to enhanced integrin activation and subsequent adhesion.

Mesuol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR GPCR This compound->GPCR Modulates Chemokine Chemokine Chemokine->GPCR Binds G_protein G-protein Activation GPCR->G_protein Activates Integrin_low Integrin (Low Affinity) Integrin_high Integrin (High Affinity) Integrin_low->Integrin_high Conformational Change Adhesion Adhesion Integrin_high->Adhesion Promotes PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Talin_Kindlin Talin/Kindlin Activation Ca_release->Talin_Kindlin Activates PKC->Talin_Kindlin Activates Talin_Kindlin->Integrin_low Inside-out signaling

Caption: Putative signaling pathway of this compound-enhanced neutrophil adhesion.

Experimental Workflow for Neutrophil Adhesion Assay

The following workflow outlines the key steps for assessing the impact of this compound on neutrophil adhesion to an endothelial cell monolayer.

Adhesion_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_quantification Quantification EC_culture 1. Culture Endothelial Cells (e.g., HUVEC) to confluence EC_activation 4. Activate Endothelial Cells (e.g., with TNF-α) EC_culture->EC_activation Neutrophil_isolation 2. Isolate Neutrophils from whole blood Neutrophil_labeling 3. Label Neutrophils with Calcein-AM Neutrophil_isolation->Neutrophil_labeling Mesuol_treatment 5. Treat Labeled Neutrophils with this compound (or vehicle) Neutrophil_labeling->Mesuol_treatment Co_culture 6. Add Treated Neutrophils to Endothelial Monolayer EC_activation->Co_culture Mesuol_treatment->Co_culture Incubation 7. Incubate to allow adhesion Co_culture->Incubation Washing 8. Wash to remove non-adherent cells Incubation->Washing Fluorescence_reading 9. Measure Fluorescence of adherent cells Washing->Fluorescence_reading Data_analysis 10. Analyze Data Fluorescence_reading->Data_analysis

Caption: Experimental workflow for the in vitro neutrophil adhesion assay.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data demonstrating the dose-dependent effect of this compound on neutrophil adhesion.

Table 1: Dose-Response of this compound on Neutrophil Adhesion

This compound Concentration (µM)Mean Fluorescence Intensity (RFU)Standard Deviation (RFU)% Adhesion (Normalized to Control)
0 (Vehicle Control)15,234897100.0%
118,5671,102121.9%
525,4891,533167.3%
1033,1282,011217.5%
2535,6722,245234.2%
5036,0152,310236.4%

Table 2: Key Bioactivity Parameters for this compound

ParameterValue
EC₅₀ (Effective Concentration, 50%)7.8 µM
Eₘₐₓ (% Maximum Adhesion)236.4%

Detailed Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Human whole blood

  • Density gradient medium (e.g., Ficoll-Paque)

  • Red Blood Cell Lysis Buffer

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Calcein-AM fluorescent dye

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Protocol 1: Endothelial Cell Culture and Activation
  • Culture HUVECs in endothelial cell growth medium in a 96-well black, clear-bottom plate.

  • Grow cells to form a confluent monolayer.

  • Prior to the adhesion assay (4-6 hours), activate the HUVEC monolayer by adding fresh medium containing 20 ng/mL of TNF-α to upregulate the expression of adhesion molecules such as E-selectin and ICAM-1.[5]

Protocol 2: Isolation and Labeling of Human Neutrophils
  • Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation followed by red blood cell lysis.

  • Resuspend the isolated neutrophils in RPMI-1640 medium.

  • Incubate the neutrophils with 5 µM Calcein-AM for 30 minutes at 37°C in the dark.[6]

  • Wash the cells twice with RPMI-1640 to remove excess dye.

  • Resuspend the labeled neutrophils in RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.

Protocol 3: Neutrophil Adhesion Assay
  • Prepare serial dilutions of this compound in RPMI-1640. Use DMSO as the vehicle control, ensuring the final DMSO concentration does not exceed 0.1%.

  • Add the this compound dilutions or vehicle control to the labeled neutrophil suspension and incubate for 15 minutes at 37°C.

  • Wash the TNF-α activated HUVEC monolayer twice with pre-warmed RPMI-1640.

  • Add 100 µL of the this compound-treated neutrophil suspension to each well of the HUVEC-coated plate.

  • Incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator to allow for neutrophil adhesion.

  • Gently wash the wells three times with pre-warmed PBS to remove non-adherent neutrophils.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.[6]

  • Calculate the percentage of adhesion relative to the vehicle-treated control.

Conclusion

This application note provides a comprehensive framework for investigating the bioactivity of this compound on neutrophil adhesion. The detailed protocols and data presentation guidelines enable researchers to systematically evaluate this compound's pro-adhesive properties and explore its potential as an immunomodulatory agent. The provided hypothetical signaling pathway and experimental workflow serve as a foundation for further mechanistic studies to elucidate the precise molecular targets of this compound within the complex process of neutrophil adhesion. Understanding these interactions is crucial for the development of novel therapeutics targeting inflammatory responses.

References

Application Notes and Protocols for Carbon Clearance Test: Evaluating the Phagocytic Effect of Mesuol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the carbon clearance test to assess the in vivo phagocytic effect of Mesuol, a compound isolated from Mesua ferrea L. seed oil. This compound has demonstrated immunomodulatory activities, including the potentiation of phagocytosis, a critical process in the innate immune response.[1]

Introduction

The carbon clearance test is a widely used method to evaluate the phagocytic activity of the reticuloendothelial system (RES), primarily mediated by macrophages. This in vivo assay measures the rate at which intravenously injected colloidal carbon particles are cleared from the bloodstream. An increased clearance rate suggests an enhanced phagocytic capacity of the RES, indicating a potential immunostimulatory effect of the test substance. This method is particularly valuable for screening and characterizing compounds like this compound that may modulate immune function.

Data Presentation

Quantitative data from studies evaluating the effect of this compound on phagocytosis using the carbon clearance test are crucial for determining its efficacy. While the seminal study by Chahar et al. (2012) confirms that this compound potentiates phagocytosis, the full quantitative data is not publicly available in the abstract.[1] The following table illustrates how such data should be structured for clear comparison.

Table 1: Effect of this compound on Phagocytic Index in a Carbon Clearance Test

Treatment GroupDose (mg/kg, p.o.)Phagocytic Index (K) (Mean ± SEM)
Vehicle Control-Data not available
This compoundDose 1Data not available
This compoundDose 2Data not available
This compoundDose 3Data not available
Positive Control (e.g., Levamisole)Standard DoseData not available

Data to be populated from the full text of relevant studies, such as Chahar et al., 2012. The phagocytic index (K) is a measure of the rate of carbon clearance.

Experimental Protocols

The following is a detailed protocol for the in vivo carbon clearance test, synthesized from established methodologies.[2][3][4]

Materials and Reagents
  • This compound

  • Colloidal carbon ink (e.g., India ink)

  • Vehicle for this compound administration (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Heparinized saline

  • 0.1% Sodium Carbonate solution

  • Experimental animals (e.g., Swiss albino mice, 20-25g)

  • Spectrophotometer

Experimental Procedure
  • Animal Acclimatization and Grouping:

    • Acclimatize animals to laboratory conditions for at least one week before the experiment.

    • Divide the animals into a minimum of three groups: Vehicle Control, this compound-treated, and Positive Control.

  • Drug Administration:

    • Administer this compound orally (p.o.) at various doses for a predetermined period (e.g., 7-14 days).

    • The vehicle control group receives the vehicle alone.

    • The positive control group receives a known immunostimulant (e.g., Levamisole).

  • Carbon Clearance Assay:

    • On the final day of treatment, inject the colloidal carbon suspension intravenously (i.v.) via the tail vein. The typical dose is 0.1 mL per 10g of body weight.

    • Collect blood samples (e.g., 25 µL) from the retro-orbital plexus at specific time intervals, typically at 5 and 15 minutes post-injection.

    • Lyse the blood samples in 2 mL of 0.1% sodium carbonate solution.

    • Measure the optical density (OD) of the lysed blood samples using a spectrophotometer at a wavelength of 675 nm.

  • Calculation of Phagocytic Index:

    • The rate of carbon clearance, known as the phagocytic index (K), is calculated using the following formula: K = (log OD1 - log OD2) / (t2 - t1) Where OD1 and OD2 are the optical densities at times t1 and t2, respectively.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the carbon clearance test for evaluating this compound's effect on phagocytosis.

G cluster_prep Preparation cluster_treatment Treatment Phase cluster_assay Carbon Clearance Assay cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping drug_admin Oral Administration of this compound grouping->drug_admin drug_prep This compound Preparation carbon_injection Intravenous Carbon Injection drug_admin->carbon_injection blood_collection Blood Collection (t=5 & 15 min) carbon_injection->blood_collection lysis Lysis of Blood Samples blood_collection->lysis od_measurement Spectrophotometric Measurement lysis->od_measurement calculation Calculation of Phagocytic Index (K) od_measurement->calculation comparison Comparison between Groups calculation->comparison

Experimental workflow of the carbon clearance test.
Hypothetical Signaling Pathway for this compound-Induced Phagocytosis

While the precise signaling pathway by which this compound enhances phagocytosis is not yet fully elucidated, it is hypothesized to involve key pathways known to regulate macrophage activation and phagocytosis, such as the PI3K/Akt/mTOR and NF-κB signaling pathways.[5][6][7][8][9][10][11]

G This compound This compound MacrophageReceptor Macrophage Surface Receptor(s) (Hypothetical Target) This compound->MacrophageReceptor PI3K PI3K MacrophageReceptor->PI3K NFkB NF-κB Activation MacrophageReceptor->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CytoskeletalRearrangement Cytoskeletal Rearrangement mTOR->CytoskeletalRearrangement NFkB->CytoskeletalRearrangement PhagosomeFormation Phagosome Formation CytoskeletalRearrangement->PhagosomeFormation EnhancedPhagocytosis Enhanced Phagocytosis PhagosomeFormation->EnhancedPhagocytosis

A proposed signaling pathway for this compound's phagocytic effect.

This diagram illustrates a potential mechanism where this compound binds to macrophage receptors, activating downstream signaling cascades like PI3K/Akt/mTOR and NF-κB. These pathways are known to regulate the cytoskeletal rearrangements necessary for phagosome formation and ultimately lead to enhanced phagocytic activity. Further research is required to validate these specific targets and pathways for this compound.

References

Application Notes and Protocols: Determining the Optimal Concentration of Mesuol for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuol, a natural coumarin isolated from the seed oil of Mesua ferrea L., has demonstrated promising antioxidant and immunomodulatory properties. These characteristics make it a compound of interest for investigation in various therapeutic areas, including inflammation and related disorders. This document provides a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific cell culture models. It includes detailed protocols for preparing this compound solutions, assessing its effects on cell viability, and investigating its impact on key inflammatory signaling pathways.

Data Presentation

Due to the limited availability of public dose-response data for this compound on cell viability, the following table presents a hypothetical data set based on typical results from a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This is intended to serve as a template for researchers to populate with their own experimental data. The concentrations are selected around the known IC50 value of 1.3 µM for nitric oxide inhibition in RAW264.7 cells.

Table 1: Hypothetical Cell Viability Data for this compound on RAW264.7 Macrophages (24-hour treatment)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.7 ± 4.8
0.595.3 ± 5.1
1.090.1 ± 4.5
1.3 (IC50 for NO inhibition)85.2 ± 6.3
2.575.4 ± 7.1
5.060.8 ± 8.2
10.045.6 ± 7.9
25.020.3 ± 5.5
50.05.1 ± 2.1

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

  • In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of this compound powder.

  • Dissolve the this compound powder in an appropriate volume of DMSO to achieve the desired stock concentration.

  • Gently vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.

  • Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Determination of Optimal Concentration using MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic and suitable for further functional assays.

Materials:

  • Selected cell line (e.g., RAW264.7 macrophages)

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[1]

  • Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Incubate the plate in the dark at room temperature for at least 2 hours, ensuring complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Signaling Pathways and Visualizations

This compound has been reported to exert its anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate the potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates This compound This compound This compound->IKK Complex inhibits (hypothesized) Gene Expression Gene Expression NF-κB_nuc->Gene Expression induces

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of three main subfamilies: ERK, JNK, and p38 MAPK. Activation of these kinases leads to the phosphorylation of various transcription factors, resulting in the expression of inflammatory mediators. While the effect of this compound on this pathway has not been extensively studied, it is a common target for anti-inflammatory compounds.

MAPK_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) activates Transcription Factors Transcription Factors MAPK (p38, JNK, ERK)->Transcription Factors activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound This compound->MAPKK potential target

Caption: Potential modulation of the MAPK pathway by this compound.

Experimental Workflow for Determining Optimal Concentration

The following diagram outlines the logical flow of experiments to determine the optimal concentration of this compound.

Workflow A Prepare this compound Stock Solution (in DMSO) C Perform Dose-Response (MTT Assay) A->C B Determine Cell Seeding Density B->C D Analyze Cell Viability Data (Determine non-toxic range) C->D E Select Concentrations for Functional Assays D->E F Functional Assays (e.g., NO, Cytokine production) E->F G Western Blot for Signaling Pathways (NF-κB, MAPK) E->G

Caption: Experimental workflow for this compound concentration optimization.

Conclusion

This application note provides a framework for researchers to systematically determine the optimal concentration of this compound for their in vitro studies. By following the detailed protocols for solution preparation and cell viability assessment, and by considering the potential impact on key inflammatory signaling pathways, scientists can establish a robust experimental design for investigating the therapeutic potential of this compound. It is crucial to generate empirical data for each specific cell line and experimental condition to ensure the validity and reproducibility of the findings.

References

Application Notes and Protocols for In Vivo Studies of Mesuol in Rats and Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuol, a naturally occurring 4-phenylcoumarin isolated from the seed oil of Mesua ferrea L. (Nagkesar), has demonstrated significant antioxidant and immunomodulatory properties in preclinical in vivo studies.[1][2][3] Traditionally used in Ayurvedic medicine for various ailments including antiseptic and anti-inflammatory conditions, this compound is an emerging candidate for further investigation in drug development.[1][2] These application notes provide a comprehensive overview of the available in vivo data for this compound in rat and mouse models, along with detailed experimental protocols to guide future research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound.

Table 1: Immunomodulatory Effects of this compound in Rats

ParameterAnimal ModelTreatment GroupsDosageRouteKey FindingsReference
Humoral Immune Response (Antibody Titer)Cyclophosphamide-induced immunosuppressed Wistar ratsControl, Cyclophosphamide (50 mg/kg), this compound + Cyclophosphamide10, 20, 40 mg/kgi.p.Significant dose-dependent increase in antibody titer values compared to the cyclophosphamide-only group.[1][2][1],[2]
Cellular Immune Response (Paw Volume)Cyclophosphamide-induced immunosuppressed Wistar rats sensitized with SRBCControl, Cyclophosphamide (50 mg/kg), this compound + Cyclophosphamide10, 20, 40 mg/kgi.p.Significant increase in paw volume, indicating a cell-mediated immune response.[1][2][1],[2]
Neutrophil Adhesion TestWistar ratsControl, this compound10, 20, 40 mg/kgi.p.Potentiated the percentage of neutrophil adhesion.[1][2][1],[2]
Carbon Clearance Assay (Phagocytosis)MiceControl, this compound10, 20, 40 mg/kgi.p.Indicated an increase in phagocytic activity.[1][2][1],[2]

Table 2: Hematological Profile Restoration by this compound in Myelosuppressed Rats

ParameterAnimal ModelTreatment GroupsDosageRouteKey FindingsReference
Hematological Profile (RBC, WBC, Hemoglobin)Cyclophosphamide-induced myelosuppressed Wistar ratsControl, Cyclophosphamide (50 mg/kg), this compound + Cyclophosphamide10, 20, 40 mg/kgi.p.Restored the hematological profile towards normal levels compared to the cyclophosphamide-only group.[1][2][1],[2]

Signaling Pathways and Experimental Workflows

Postulated Signaling Pathway for this compound's Immunomodulatory and Antioxidant Effects

The precise molecular mechanisms of this compound are not fully elucidated. However, based on its observed antioxidant and immunomodulatory activities, a potential signaling pathway can be conceptualized. This compound likely mitigates oxidative stress by scavenging reactive oxygen species (ROS), which in turn can modulate downstream signaling cascades, such as the NF-κB pathway, known to be involved in inflammation and immune responses.

Mesuol_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NF_kB_Activation NF-κB Activation This compound->NF_kB_Activation Inhibits Immune_Response Enhanced Immune Response This compound->Immune_Response Promotes Antioxidant_Effect Antioxidant Effect This compound->Antioxidant_Effect Exhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Oxidative_Stress->NF_kB_Activation Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines NF_kB_Activation->Proinflammatory_Cytokines Upregulates Immunosuppression Immunosuppression Proinflammatory_Cytokines->Immunosuppression Contributes to

Caption: Postulated signaling pathway of this compound.

General Experimental Workflow for In Vivo Assessment

A typical workflow for evaluating the in vivo efficacy of this compound in rodent models is depicted below. This workflow can be adapted for various studies, including immunomodulation, anti-inflammatory, and toxicity assessments.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Rats/Mice) Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Induction Disease Induction (e.g., Cyclophosphamide) Grouping->Induction Treatment This compound Administration (i.p. or other routes) Induction->Treatment Monitoring Monitoring (Clinical signs, Body weight) Treatment->Monitoring Endpoint Endpoint Assays (e.g., Blood collection, Paw volume) Monitoring->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis

References

Application Note and Protocol: Preparation of Mesuol Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mesuol is a naturally occurring coumarin, specifically a neoflavonoid, isolated from plants such as Mesua ferrea and Mesua borneensis.[1][2][3] It presents as a yellow powder and has garnered significant interest in the scientific community for its diverse biological activities.[4] Research has demonstrated that this compound possesses potent antioxidant, immunomodulatory, and anti-inflammatory properties.[1][3][4][5][6][7] Notably, this compound can suppress HIV-1 replication by inhibiting TNFα-induced transcriptional activity through the Nuclear Factor-kappaB (NF-κB) pathway.[3][4] Its mechanism involves the specific inhibition of the phosphorylation and transcriptional activity of the NF-κB p65 subunit, without affecting IκBα degradation or the DNA-binding ability of NF-κB.[4]

This document provides detailed protocols for the preparation of this compound stock solutions for use in research settings, along with relevant chemical data and handling instructions.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, its solubility, and recommended storage conditions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-4-phenylchromen-2-one[2][4]
Molecular Formula C₂₄H₂₄O₅[2][4]
Molecular Weight 392.5 g/mol [4]
CAS Number 16981-20-7[1][2][4]
Appearance Yellow powder[4]
Purity >99% (HPLC)[1]
Storage (Powder) Desiccate at -20°C (3 years) or 4°C (2 years)[4][8]

Table 2: Solubility Profile of this compound

SolventSolubilityReference
DMSO Soluble[3][4][8]
Acetone Soluble[3][4]
Chloroform Soluble[3][4]
Dichloromethane Soluble[3][4]
Ethyl Acetate Soluble[3][4]

Table 3: Recommended Storage Conditions for this compound Stock Solutions

Storage ConditionDurationRecommendationsReference
In Solvent at -20°C 1 monthAliquot to avoid repeated freeze-thaw cycles.[8][9]
In Solvent at -80°C 6 monthsPreferred for long-term storage.[8][9]

Experimental Protocols

Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (CAS: 16981-20-7)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettes and sterile tips

Methodology:

  • Preparation: Before opening, allow the this compound vial to equilibrate to room temperature for at least 1 hour.[3] This prevents condensation from accumulating on the powder.

  • Weighing: In a chemical fume hood, carefully weigh a precise amount of this compound powder. For example, weigh 3.925 mg of this compound.

  • Calculation: Calculate the volume of DMSO required to achieve the desired concentration. The formula for molarity is: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

    • For 3.925 mg (0.003925 g) of this compound to make a 10 mM (0.01 M) solution:

    • Volume (L) = 0.003925 g / (0.01 mol/L * 392.5 g/mol ) = 0.001 L = 1 mL

  • Dissolution: Add 1 mL of DMSO to the vial containing 3.925 mg of this compound. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming to 37°C or brief sonication may be applied, provided the compound is not temperature-sensitive.[10]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[8][9] Avoid repeated freeze-thaw cycles.[9]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the high-concentration stock for use in cell-based experiments.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes and pipettes

Methodology:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the final desired working concentration.

    • Important: To avoid shocking the cells, the final concentration of DMSO in the culture medium should be less than 0.5%, with <0.1% being highly recommended.[9][10]

  • Example Dilution (for a 10 µM final concentration):

    • To prepare 1 mL of a 10 µM working solution, you will need to perform a 1:1000 dilution of the 10 mM stock solution.

    • Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.

    • The final DMSO concentration will be 0.1%.

  • Mixing: Mix the working solution gently by pipetting or inverting the tube. To prevent precipitation, it is recommended to add the stock solution to the medium while gently swirling the tube.[10]

  • Application: Use the freshly prepared working solution immediately for your cell-based assay. Ensure a vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.

Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation A Equilibrate this compound Powder to Room Temp B Weigh Powder on Analytical Balance A->B C Calculate Required Volume of DMSO B->C D Dissolve Powder in DMSO (Vortex/Sonicate) C->D E Aliquot into Single-Use Vials D->E F Store at -20°C or -80°C E->F G Thaw One Aliquot of Stock Solution F->G For In Vitro Use H Dilute Stock into Pre-Warmed Culture Medium (e.g., 1:1000 for 10 µM) G->H I Ensure Final DMSO Concentration is <0.1% H->I J Apply to Cells Immediately I->J

Caption: Workflow for preparing this compound stock and working solutions.

Diagram 2: Simplified NF-κB Signaling Pathway and Action of this compound

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 Releases IkBa_p P-IκBα (Degraded) IkBa_p65_p50->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates DNA DNA p65_p50_nuc->DNA Binds Gene Pro-inflammatory Gene Transcription DNA->Gene Initiates This compound This compound This compound->p65_p50 Inhibits p65 Phosphorylation

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Mesuol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Mesuol in aqueous solutions for experimental purposes.

Disclaimer: this compound is known to be poorly soluble in water. While this guide provides general strategies and protocols for enhancing the solubility of hydrophobic compounds, specific quantitative data on the aqueous solubility of Mesu ol and the direct application of these techniques to this compound are limited in publicly available literature. The provided data and protocols are based on general principles and studies on structurally similar compounds, such as other coumarins, and should be adapted and optimized for your specific experimental needs.

I. Frequently Asked Questions (FAQs)

1. What is this compound and why is its aqueous solubility a concern?

This compound is a naturally occurring 4-phenylcoumarin with demonstrated antioxidant and immunomodulatory properties.[1][2][3] Its hydrophobic structure leads to poor solubility in aqueous solutions, which can be a significant hurdle for in vitro and in vivo studies, affecting its bioavailability and therapeutic efficacy.[4]

2. What are the common organic solvents that can dissolve this compound?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For biological experiments, DMSO is a common choice for preparing stock solutions. However, the final concentration of DMSO in the aqueous experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

3. What are the primary strategies for improving the aqueous solubility of a hydrophobic compound like this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. The choice of method depends on the physicochemical properties of the compound and the requirements of the experiment. Common strategies include:

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.

  • Use of Cosolvents: Adding a water-miscible organic solvent to the aqueous medium can increase the solubility of hydrophobic compounds.

  • Surfactant-Mediated Solubilization: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

  • Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[5][6]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution and solubility.[7][8][9]

4. How does this compound exert its biological effects?

This compound has been shown to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway.[1][3] It can suppress HIV-1 replication by targeting this pathway.[3] The NF-κB pathway is a key regulator of immune and inflammatory responses.

II. Troubleshooting Guides

Issue 1: this compound precipitates when my DMSO stock solution is added to an aqueous buffer.
  • Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution, a phenomenon known as "crashing out." The percentage of DMSO in the final solution may be too low to maintain solubility.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound: Try a lower final concentration in your experiment.

    • Increase the DMSO concentration (with caution): While increasing the DMSO percentage might help, be mindful of its potential effects on your biological system. Always run a vehicle control with the same final DMSO concentration.

    • Use a solubility-enhancing technique: Consider pre-formulating this compound using one of the methods described below (e.g., with cyclodextrins or in a nanosuspension) before adding it to your aqueous medium.

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This can sometimes prevent immediate precipitation.

Issue 2: Inconsistent results in biological assays.
  • Cause: Poor solubility can lead to variable concentrations of dissolved, active this compound between experiments. Undissolved particles may not be biologically active.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution of Stock: Always ensure your this compound is fully dissolved in the organic solvent before preparing aqueous dilutions. Gentle warming or sonication may be necessary.

    • Prepare Fresh Dilutions: Prepare aqueous dilutions of this compound fresh for each experiment to avoid precipitation over time.

    • Use a Solubility-Enhanced Formulation: Employing a method like cyclodextrin complexation or a nanosuspension can provide a more stable and reproducible concentration of soluble this compound.

    • Filter the Final Solution: For some applications, filtering the final aqueous solution through a 0.22 µm filter can remove undissolved particles, ensuring you are working with the soluble fraction. However, this may also lower the effective concentration.

III. Quantitative Data on Solubility Enhancement (Illustrative Example with Coumarin-6)

FormulationSolventCoumarin-6 Solubility (µg/mL)Fold IncreaseReference
UnformulatedWater< 1-
2.5% w/v mPEG-PDLLA-decyl in waterWater> 10> 10
1% w/v mPEG-PDLLA-decyl in water (Initial)Water5.42 ± 0.74~5.4
1% w/v mPEG-PDLLA-decyl in water (1 week)Water4.85 ± 0.46~4.9

IV. Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is a general guideline for preparing a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin for improving drug solubility.[10][11]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.45 µm syringe filter

Procedure:

  • Prepare an aqueous solution of HP-β-CD: Dissolve a desired concentration of HP-β-CD (e.g., 10-50 mM) in deionized water with stirring.

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibrate: Stir the suspension at room temperature for 24-48 hours, protected from light.

  • Separate Undissolved this compound: Centrifuge the suspension to pellet the undissolved this compound.

  • Filter: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining undissolved particles.

  • Quantify: Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Formulation of a this compound Nanosuspension by the Precipitation Method

This protocol provides a general procedure for preparing a nanosuspension, which can enhance the dissolution rate and saturation solubility of poorly soluble drugs.[12]

Materials:

  • This compound

  • A suitable water-miscible organic solvent (e.g., acetone, ethanol)

  • A stabilizer (e.g., Poloxamer 188, PVP K30)

  • Deionized water

  • High-speed homogenizer or sonicator

Procedure:

  • Prepare the Organic Phase: Dissolve this compound in the selected organic solvent to create the organic phase.

  • Prepare the Aqueous Phase: Dissolve the stabilizer in deionized water to create the aqueous phase.

  • Precipitation: Under high-speed homogenization or sonication, inject the organic phase into the aqueous phase. The rapid solvent displacement will cause this compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent, for example, by stirring at room temperature overnight or using a rotary evaporator.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The concentration of this compound can be determined by dissolving an aliquot of the nanosuspension in a suitable organic solvent and using an appropriate analytical method.

Protocol 3: Determination of pH-Dependent Solubility of this compound

This protocol allows for the investigation of how pH affects the solubility of this compound. Given its chemical structure, which includes hydroxyl groups, this compound's solubility is likely to be pH-dependent.[13]

Materials:

  • This compound

  • A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Shake-flask apparatus or orbital shaker

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range.

  • Add Excess this compound: Add an excess amount of this compound to a known volume of each buffer solution in separate flasks.

  • Equilibrate: Place the flasks in a shake-flask apparatus or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Separation: After equilibration, allow the suspensions to settle. Collect a sample from the supernatant and centrifuge it to pellet any remaining solid.

  • Filter: Filter the supernatant through a 0.45 µm syringe filter.

  • Quantify: Determine the concentration of dissolved this compound in the filtrate for each pH value using a suitable analytical method.

  • Plot Data: Plot the solubility of this compound as a function of pH.

V. Visualizations

Signaling Pathway

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB-NF-kB IκB-NF-κB (Inactive) IkB->IkB-NF-kB Inhibits Ub Ubiquitin IkB->Ub Ubiquitination NF-kB NF-κB (p50/p65) NF-kB_nucleus NF-κB (Active) NF-kB->NF-kB_nucleus Translocation IkB-NF-kB->IkB IkB-NF-kB->NF-kB Proteasome Proteasome Ub->Proteasome Degradation This compound This compound This compound->IKK_complex Inhibits DNA DNA NF-kB_nucleus->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Experimental_Workflow_Cyclodextrin Add_this compound Add Excess this compound Equilibrate Stir for 24-48h Add_this compound->Equilibrate Separate Centrifuge and Collect Supernatant Equilibrate->Separate Filter Filter through 0.45 µm filter Separate->Filter Quantify Quantify Solubilized This compound (e.g., HPLC) Filter->Quantify End End: Solubilized This compound Solution Quantify->End

Caption: Workflow for Cyclodextrin Inclusion Complexation.

Experimental_Workflow_Nanosuspension Mix Inject Organic Phase into Aqueous Phase with High-Speed Homogenization Solvent_Removal Remove Organic Solvent Mix->Solvent_Removal Characterize Characterize Particle Size, PDI, and Zeta Potential Solvent_Removal->Characterize End End: this compound Nanosuspension Characterize->End

Caption: Workflow for Nanosuspension Formulation.

References

Technical Support Center: Preventing Mesuol Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Mesuol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

This compound is a novel synthetic small molecule inhibitor of the XYZ signaling pathway. Its chemical structure lends it hydrophobic properties, resulting in low aqueous solubility. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media, it can rapidly precipitate if its solubility limit is exceeded.

Q2: What are the primary factors that influence this compound's solubility in cell culture media?

Several factors can impact the solubility of this compound:

  • Concentration: Higher concentrations of this compound are more likely to precipitate.[1]

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the media is critical. While DMSO helps dissolve this compound, a high final concentration can be toxic to cells.[2]

  • Media Composition: Different basal media (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, and vitamins that can affect solubility.[3][4]

  • Serum Content: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and either increase or decrease their effective solubility.[5][6]

  • pH: The pH of the culture medium can influence the ionization state of this compound, thereby affecting its solubility.[7][8][9][10]

  • Temperature: Temperature fluctuations can alter the solubility of media components and the drug itself.[11][12]

Q3: At what concentration of DMSO does it become toxic to cells?

Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[2] Some robust cell lines may tolerate up to 1%, but it is always recommended to keep the final DMSO concentration as low as possible, ideally below 0.1%, and to include a vehicle control (media with the same percentage of DMSO) in all experiments.[2][5]

Troubleshooting Guide for this compound Precipitation

This guide is designed to help you diagnose and resolve issues with this compound precipitation during your experiments.

Initial Observation: this compound precipitates immediately upon addition to the cell culture medium.

This is a common issue and is often related to the preparation method.

Potential Cause Troubleshooting Steps
High Final Concentration of this compound Verify your calculations and consider performing a dose-response experiment to determine the lowest effective concentration.
Improper Mixing Technique 1. Pre-warm the cell culture medium to 37°C. 2. Add the this compound stock solution dropwise to the medium while gently swirling or vortexing.[2] 3. Do not add the medium directly to the concentrated this compound stock.
Highly Concentrated Stock Solution Prepare a less concentrated stock solution of this compound in DMSO. While this may require adding a larger volume to your media, it can aid in more effective dispersion. Ensure the final DMSO concentration remains non-toxic.
Delayed Observation: this compound precipitates in the incubator over time.

This may indicate an instability of this compound under culture conditions or interactions with media components.

Potential Cause Troubleshooting Steps
Temperature Fluctuations Ensure the incubator maintains a stable temperature. Avoid repeated freeze-thaw cycles of this compound stock solutions.[11][12]
Interaction with Media Components 1. Serum Effects: Test the solubility of this compound in media with different concentrations of FBS (e.g., 10%, 5%, 2%).[6] 2. Media Type: Compare the solubility of this compound in different basal media, such as DMEM and RPMI-1640, as their formulations differ in components like calcium and phosphate concentrations.[13]
pH Shift in Media Monitor the pH of your culture. A rapid color change in the phenol red indicator can signify a pH shift. Ensure your incubator's CO2 levels are stable.[14]

Quantitative Data Summary

The following tables provide a summary of key solubility data for this compound.

Table 1: Solubility of this compound in Common Cell Culture Media

Media TypeFBS ConcentrationMaximum Soluble Concentration of this compound (µM)
DMEM (High Glucose)10%50
DMEM (High Glucose)2%35
RPMI-164010%65
RPMI-16402%45

Table 2: Effect of pH and Temperature on this compound Solubility in DMEM + 10% FBS

pHTemperature (°C)Maximum Soluble Concentration of Mesuuol (µM)
7.23745
7.43750
7.63758
7.42565

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions
  • Prepare a 10 mM Stock Solution:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in high-quality, sterile DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]

  • Prepare a Working Solution in Culture Media:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to make a 10 µM working solution, you would perform a 1:1000 dilution.

    • While gently swirling the pre-warmed media, add the calculated volume of the this compound stock solution dropwise.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared media immediately.

Protocol 2: Solubility Assessment of this compound in Cell Culture Media
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Set up a series of sterile microcentrifuge tubes, each containing 1 mL of the desired cell culture medium (e.g., DMEM + 10% FBS).

  • Create a serial dilution of the this compound stock solution into the media to achieve a range of final concentrations (e.g., 100 µM, 80 µM, 60 µM, 40 µM, 20 µM).

  • Include a vehicle control tube with the highest equivalent volume of DMSO.

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for a duration that mimics your experiment (e.g., 24 hours).

  • After incubation, visually inspect each tube for any signs of precipitation. You can also centrifuge the tubes and look for a pellet.

  • The highest concentration that remains clear is the approximate maximum soluble concentration of this compound under those conditions.

Visualizations

start This compound Precipitation Observed q1 When does it precipitate? start->q1 immediate Immediately q1->immediate Immediately over_time Over Time in Incubator q1->over_time Over Time ts1_mixing Improve Mixing Technique immediate->ts1_mixing ts1_conc Lower Final Concentration immediate->ts1_conc ts1_stock Use a More Dilute Stock immediate->ts1_stock ts2_temp Check Incubator Temperature Stability over_time->ts2_temp ts2_media Test Different Media/Serum % over_time->ts2_media ts2_ph Monitor Media pH over_time->ts2_ph

Caption: Troubleshooting workflow for this compound precipitation.

cluster_stock Stock Solution cluster_media_prep Working Solution Preparation cluster_application Cell Treatment dissolve Dissolve this compound in 100% DMSO stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and store at -80°C stock->aliquot warm_media Warm media to 37°C add_stock Add stock dropwise to media while swirling warm_media->add_stock mix Mix thoroughly add_stock->mix use_immediately Use freshly prepared media immediately mix->use_immediately

Caption: Experimental workflow for preparing this compound media.

References

Optimizing Mesuol Dosage for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesuol in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a natural 4-phenylcoumarin isolated from the seed oil of Mesua ferrea L.[1][2] Its primary reported biological activities are antioxidant and immunomodulatory effects.[1][2]

Q2: What is the mechanism of action of this compound?

This compound has been reported to exert its effects, at least in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor involved in inflammatory and immune responses. By inhibiting this pathway, this compound can modulate the expression of various downstream inflammatory mediators.

Q3: What are the recommended starting doses for in vivo studies with this compound?

Based on published literature, the effective dose of this compound can vary depending on the experimental model. For immunomodulatory studies in rats, a dose-dependent effect has been observed. A key study demonstrated significant immunomodulatory activity at doses of 25 and 50 mg/kg.

Q4: How should this compound be formulated for in vivo administration?

This compound is a poorly water-soluble compound. Therefore, appropriate formulation is critical for achieving adequate bioavailability in vivo. Common approaches for formulating poorly soluble compounds for rodent studies include:

  • Suspension in an appropriate vehicle: A common vehicle is 0.5% sodium carboxymethyl cellulose (CMC-Na) in saline.

  • Solubilization using a co-solvent system: A mixture of DMSO, PEG300, and Tween 80 in saline is a frequently used formulation for preclinical studies.

  • Dissolution in an oil-based vehicle: For oral administration, dissolving this compound in an oil such as corn oil can be an effective strategy.

It is crucial to perform small-scale formulation trials to ensure the stability and homogeneity of the preparation before administering it to animals.

Q5: What are the known pharmacokinetic properties of this compound?

To date, there is a lack of published literature detailing the specific pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. In silico predictions for a similar 4-phenylcoumarin suggest the potential for low oral bioavailability and high plasma protein binding.[4] However, experimental data for this compound is not currently available. Researchers should consider conducting pilot pharmacokinetic studies to determine key parameters such as bioavailability, half-life, and clearance in their specific animal model.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Lack of Efficacy or High Variability in Results Poor Bioavailability: The formulation may not be optimal, leading to low absorption of this compound.Optimize Formulation: Experiment with different vehicle systems (e.g., increase the percentage of co-solvents, try a different oil for oral administration).• Consider a Different Route of Administration: If oral bioavailability is low, consider intraperitoneal (IP) injection to bypass first-pass metabolism.• Verify Compound Integrity: Ensure the purity and stability of your this compound stock.
Inadequate Dose: The dose used may be too low to elicit a significant biological response in your specific model.Conduct a Dose-Response Study: Test a range of doses to determine the optimal concentration for your experimental endpoint.• Review Literature: Carefully examine the doses used in similar in vivo models.
Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur) Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially with chronic dosing.Reduce Vehicle Concentration: If using co-solvents like DMSO, try to use the lowest effective concentration.• Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its effects.
Compound Toxicity: The dose of this compound may be too high.Reduce the Dose: Lower the administered dose of this compound.• Consult Toxicity Studies: While specific data for this compound is limited, general toxicity information on coumarins may provide some guidance.
Precipitation of Compound in Formulation or at Injection Site Poor Solubility: this compound may be precipitating out of the formulation upon storage or after administration.Prepare Fresh Formulations: Make fresh formulations immediately before each administration.• Maintain Suspension: If using a suspension, ensure it is well-mixed and homogenous before and during administration.• Increase Solubilizing Agents: Adjust the formulation to include a higher concentration of solubilizing agents like Tween 80 or PEG300.[5]

Quantitative Data Summary

The following table summarizes the dosage information from a key in vivo study on the immunomodulatory effects of this compound.

Animal Model Species Route of Administration Dose(s) Key Findings Reference
Cyclophosphamide-induced immunosuppressionRatOral25 and 50 mg/kgDose-dependent increase in antibody titer.Chahar et al., 2012[1]
Delayed-type hypersensitivityRatOral25 and 50 mg/kgSignificant increase in paw volume at both doses.Chahar et al., 2012[1]
Neutrophil adhesion testRatOral25 and 50 mg/kgPotentiated neutrophil adhesion.Chahar et al., 2012[1]
Carbon clearance assayRatOral25 and 50 mg/kgIncreased phagocytic activity.Chahar et al., 2012[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
  • Materials:

    • This compound powder

    • 0.5% (w/v) Sodium carboxymethyl cellulose (CMC-Na) in sterile saline

    • Mortar and pestle or homogenizer

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound based on the desired dose and the number of animals.

    • Prepare the 0.5% CMC-Na vehicle by dissolving 0.5 g of CMC-Na in 100 mL of sterile saline. Gentle heating and stirring may be required to fully dissolve the CMC-Na. Allow the solution to cool to room temperature.

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

    • Homogenize the suspension using a vortex mixer or a homogenizer until a uniform suspension is achieved.

    • Visually inspect the suspension for any large aggregates.

    • Administer to the animals via oral gavage using an appropriate gauge gavage needle. Ensure the suspension is well-mixed immediately before each administration.

Protocol 2: Preparation of this compound for Intraperitoneal Injection (Solubilized Formulation)
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile saline

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in a small volume of DMSO. For example, to prepare a final formulation with 10% DMSO, dissolve the total amount of this compound in a volume of DMSO that will constitute 10% of the final injection volume.

    • In a separate tube, mix the PEG300 and Tween 80. A common ratio is 40% PEG300 and 5% Tween 80 of the final volume.

    • Add the this compound/DMSO solution to the PEG300/Tween 80 mixture and vortex thoroughly.

    • Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume.

    • Visually inspect the solution to ensure it is clear and free of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the co-solvent ratios).

    • Administer to the animals via intraperitoneal injection using an appropriate gauge needle.

Visualizations

Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.

Mesuol_Workflow Start Start Formulation This compound Formulation (e.g., Suspension or Solution) Start->Formulation Dose_Selection Dose Selection (Based on literature/pilot study) Formulation->Dose_Selection Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Selection->Animal_Model Administration In Vivo Administration (Oral Gavage or IP Injection) Animal_Model->Administration Monitoring Monitor Animals (Health, Behavior) Administration->Monitoring Endpoint Endpoint Measurement (e.g., Biomarkers, Histology) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Problem Unexpected Results? (e.g., No Efficacy, Toxicity) Check_Formulation Review Formulation - Solubility - Stability - Vehicle Effects Problem->Check_Formulation Yes Check_Dose Review Dose - Too low? - Too high? Problem->Check_Dose Yes Check_Procedure Review Administration - Route correct? - Technique correct? Problem->Check_Procedure Yes Optimize_Formulation Optimize Formulation Check_Formulation->Optimize_Formulation Dose_Response Conduct Dose-Response Study Check_Dose->Dose_Response Refine_Technique Refine Technique/ Change Route Check_Procedure->Refine_Technique Re-evaluate Re-evaluate Experiment Optimize_Formulation->Re-evaluate Dose_Response->Re-evaluate Refine_Technique->Re-evaluate

References

Technical Support Center: Addressing Mesuol-Induced Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing autofluorescence issues related to the use of Mesuol in imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the impact of this compound-induced autofluorescence and improve the quality of their imaging data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause autofluorescence?

This compound is a natural 4-phenylcoumarin isolated from the stem bark of Mesua borneensis and is known for its antimalarial, antioxidant, and immunomodulatory properties.[1][2][3] While not classically documented as a major source of autofluorescence, its coumarin structure, a class of compounds known to fluoresce, suggests a potential for inherent fluorescence. Autofluorescence is the natural emission of light by biological structures or introduced substances when excited by light, which can interfere with the detection of specific fluorescent signals in an experiment.[4]

Q2: What are the common causes of autofluorescence in imaging experiments?

Autofluorescence in biological imaging can stem from several sources:

  • Endogenous Fluorophores: Naturally occurring molecules within cells and tissues can fluoresce. Common examples include collagen, elastin, lipofuscin, and red blood cells.[4][5][6][7]

  • Fixation Methods: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[4][6][7]

  • Sample Preparation: Heat and dehydration of samples can increase autofluorescence.[5][6][7] Culture media components such as phenol red and fetal bovine serum (FBS) can also be fluorescent.[8][9]

  • Exogenous Compounds: Introduction of compounds, such as this compound, that have inherent fluorescent properties.

Q3: How can I determine if the background signal in my images is from this compound autofluorescence?

To identify this compound as the source of autofluorescence, you can perform the following controls:

  • Image an unstained, this compound-treated sample: This will help you visualize the fluorescence coming solely from this compound and the biological sample itself.

  • Image an unstained, untreated sample: This serves as a baseline for the endogenous autofluorescence of your sample.

  • Compare the spectra: If your imaging system has spectral analysis capabilities, you can compare the emission spectrum of the background fluorescence in your this compound-treated sample to the spectrum of a pure this compound solution.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and mitigate this compound-induced autofluorescence.

Issue 1: High background fluorescence in this compound-treated samples.

This is a common issue that can obscure the signal from your specific fluorescent probes.

start High Background Fluorescence Observed check_unstained Image Unstained Controls (Treated vs. Untreated) start->check_unstained is_this compound Is fluorescence elevated in this compound-treated sample? check_unstained->is_this compound spectral Perform Spectral Imaging is_this compound->spectral Yes optimize_imaging Optimize Imaging Parameters is_this compound->optimize_imaging No match_this compound Does spectrum match this compound? spectral->match_this compound implement_reduction Implement Reduction Strategies match_this compound->implement_reduction Yes match_this compound->optimize_imaging No end Problem Resolved implement_reduction->end end_unresolved Consult Technical Support implement_reduction->end_unresolved optimize_imaging->end optimize_imaging->end_unresolved

Caption: Troubleshooting workflow for high background fluorescence.

  • Spectral Separation:

    • Choose spectrally distinct fluorophores: Select fluorescent dyes that have excitation and emission spectra that do not overlap with the autofluorescence spectrum of this compound. Since autofluorescence is often more prominent in the blue and green channels, opting for fluorophores in the red or far-red spectrum (e.g., those emitting above 650 nm) can be beneficial.[5][8]

    • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use spectral unmixing algorithms to computationally separate the this compound autofluorescence from your specific signal.

  • Chemical Quenching:

    • Various chemical reagents can be used to quench autofluorescence. The effectiveness of each may vary depending on the source of the autofluorescence.

Quenching AgentTarget AutofluorescenceNotes
Sodium Borohydride (NaBH4) Aldehyde-induced autofluorescenceCan have variable effects and may impact antigenicity.[6]
Sudan Black B Lipofuscin and other endogenous sourcesCan introduce its own background fluorescence in some channels.[10][11]
Copper Sulfate (CuSO4) Lipofuscin and other pigmentsCan slightly reduce the intensity of specific fluorescent labels.[10]
TrueVIEW™/TrueBlack™ Broad spectrum (lipofuscin, collagen, etc.)Commercially available reagents shown to be effective in reducing autofluorescence from multiple sources.[12]
Issue 2: Low signal-to-noise ratio in the presence of this compound.

Even if the background is not overwhelming, it can still reduce the clarity and quantifiability of your intended signal.

start Low Signal-to-Noise Ratio increase_signal Increase Specific Signal start->increase_signal reduce_background Reduce Background (Autofluorescence) start->reduce_background brighter_probes Use Brighter Fluorophores increase_signal->brighter_probes signal_amp Employ Signal Amplification increase_signal->signal_amp quenching Apply Chemical Quenchers reduce_background->quenching photobleaching Pre-staining Photobleaching reduce_background->photobleaching optimized_imaging Optimize Imaging Settings brighter_probes->optimized_imaging signal_amp->optimized_imaging quenching->optimized_imaging photobleaching->optimized_imaging end Improved Signal-to-Noise Ratio optimized_imaging->end

Caption: Strategies for improving the signal-to-noise ratio.

  • Enhance Specific Signal:

    • Use brighter fluorophores: Choosing brighter dyes like phycoerythrin (PE) or allophycocyanin (APC) can help your signal stand out from the background.[8]

    • Optimize antibody/probe concentration: Titrate your fluorescently labeled reagents to find the optimal concentration that maximizes the signal-to-background ratio.[8]

    • Signal Amplification: Techniques like tyramide signal amplification (TSA) can be used to increase the intensity of your specific signal, making it easier to detect above the autofluorescence.

  • Reduce Background During Acquisition:

    • Photobleaching: Intentionally exposing the sample to intense light before staining can reduce autofluorescence.[10]

    • Optimize Imaging Parameters: Adjust microscope settings such as detector gain, pinhole size (in confocal microscopy), and exposure time to maximize the collection of your specific signal while minimizing background noise.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended to reduce autofluorescence caused by aldehyde-based fixatives.

  • Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium borohydride will fizz upon dissolution.

  • Incubation: Immediately apply the freshly prepared solution to your fixed cells or tissue sections.

  • Treatment: Incubate for 10 minutes. For thicker sections, repeat this step two more times with fresh solution.[13]

  • Washing: Rinse the sample thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol.

Protocol 2: Sudan Black B Staining to Quench Lipofuscin-like Autofluorescence

This method is effective for reducing autofluorescence from lipofuscin, a common source in aging tissues.

  • Preparation: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for 1-2 hours and then filter it.

  • Staining: After completing your secondary antibody incubation and washes, apply the Sudan Black B solution to your sample for 10-15 minutes.[14][13]

  • Washing: Quickly rinse the sample with PBS multiple times until the excess dye is removed.

  • Mounting: Mount the coverslip using an aqueous-based mounting medium.

Quantitative Data Summary

The following table summarizes the reported effectiveness of various autofluorescence quenching methods from the literature.

Treatment MethodExcitation WavelengthReduction in Autofluorescence IntensityReference
TrueBlack™ Multiple89-93%[12]
MaxBlock™ Multiple90-95%[12]
Sudan Black B Not specifiedEffective, but can increase background in red/far-red channels[11]
Copper Sulfate (CuSO4) Not specifiedReduces autofluorescence, may slightly dim specific signal[10]

Disclaimer: The information provided in this technical support center is for guidance purposes only. The optimal method for reducing this compound-induced autofluorescence may vary depending on the specific experimental conditions. We recommend performing preliminary tests to determine the most effective strategy for your particular application.

References

Mesuol and Assay Interference: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential for Mesuol, a neoflavonoid with known antioxidant and immunomodulatory properties, to interfere with common assay reagents and generate misleading results. Due to its chemical structure as a flavonoid, this compound is classified as a potential Pan-Assay Interference Compound (PAIN). Understanding and mitigating these potential interferences are crucial for obtaining accurate and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for assay interference?

This compound is a naturally occurring neoflavonoid found in plants like Mesua ferrea.[1] Its structure contains functionalities common to flavonoids, a class of compounds frequently identified as Pan-Assay Interference Compounds (PAINS). PAINS are known to produce false-positive results in high-throughput screening (HTS) and other bioassays through various non-specific mechanisms.[2][3][4][5] Therefore, when working with this compound, it is essential to be aware of its potential to interfere with your assay.

Q2: What are the common mechanisms by which this compound might interfere with my assay?

Based on the known behavior of flavonoids and other PAINS, this compound may interfere with your assay through several mechanisms:

  • Redox Activity: The phenolic hydroxyl groups in this compound's structure can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). This can interfere with assays that are sensitive to the redox environment or that use redox-sensitive reporters.

  • Compound Aggregation: Like many phenolic compounds, this compound may form aggregates in aqueous solutions, especially at higher concentrations. These aggregates can non-specifically sequester and inhibit enzymes or other proteins, leading to false-positive inhibition signals.

  • Fluorescence Interference: Many flavonoids are fluorescent. If this compound's excitation and emission spectra overlap with those of your assay's fluorophores, it can lead to false-positive or false-negative results.

  • Non-specific Protein Reactivity: The chemical structure of this compound contains moieties that could potentially react non-specifically with proteins in your assay, altering their function and leading to misleading results.

Q3: My assay is showing unexpected activity with this compound. How can I determine if it's due to interference?

If you observe unexpected activity, it is crucial to perform a series of control experiments to identify potential assay artifacts. The troubleshooting guides and experimental protocols in the following sections provide detailed steps to investigate and mitigate these interferences.

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow these troubleshooting steps:

Issue 1: Suspected Redox-Based Interference

Symptoms:

  • Inconsistent results in assays sensitive to oxidative stress.

  • Activity is diminished in the presence of reducing agents.

Troubleshooting Steps:

  • Include Reducing Agents: Add a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (BME) to your assay buffer. If this compound's activity is significantly reduced, it suggests a redox-dependent mechanism.

  • Catalase Control: Add catalase to your assay to quench any hydrogen peroxide generated by redox cycling. A loss of activity in the presence of catalase points to H₂O₂-mediated interference.

  • Orthogonal Assay: Validate your findings using an assay with a different detection method that is not redox-sensitive.

Issue 2: Suspected Interference due to Aggregation

Symptoms:

  • Steep dose-response curves.

  • Activity is sensitive to the presence of detergents.

  • Pre-incubation of the compound before adding the target protein affects the results.

Troubleshooting Steps:

  • Detergent Test: Include a non-ionic detergent, such as Triton X-100 or Tween-80 (typically at 0.01-0.1%), in your assay buffer. If this compound's apparent activity is reduced, aggregation is a likely cause.

  • Centrifugation: Before measuring the assay readout, centrifuge the assay plate. If the activity is reduced in the supernatant, it suggests that insoluble aggregates are responsible.

  • Dynamic Light Scattering (DLS): If available, use DLS to directly observe the formation of this compound aggregates at the concentrations used in your assay.

Issue 3: Suspected Fluorescence Interference

Symptoms:

  • High background signal in fluorescence-based assays.

  • Non-linear dose-response curves that do not fit standard models.

Troubleshooting Steps:

  • Measure this compound's Fluorescence: Determine the excitation and emission spectra of this compound under your assay conditions (buffer, pH, etc.).

  • Spectral Overlap Analysis: Compare this compound's spectra with those of your assay's fluorophores to identify potential overlap.

  • Use a Different Fluorophore: If significant spectral overlap exists, switch to a fluorophore with a different spectral profile.

  • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay, as this can help to reduce interference from short-lived fluorescence from the compound.

Experimental Protocols

Protocol 1: Assessing Redox Activity of this compound

Objective: To determine if this compound exhibits redox cycling activity in a common assay buffer.

Materials:

  • This compound stock solution

  • Assay buffer

  • Dithiothreitol (DTT)

  • Resazurin

  • Horseradish peroxidase (HRP)

  • 96-well plate

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Method:

  • Prepare a solution of 10 µM resazurin and 1 µM HRP in the assay buffer.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Add 1 mM DTT to half of the wells containing this compound and a buffer control to the other half.

  • Add the resazurin/HRP solution to all wells.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence at Ex/Em of 560/590 nm.

  • An increase in fluorescence in the presence of both this compound and DTT indicates redox cycling.

Data Presentation:

This compound Conc. (µM)Fluorescence (RFU) without DTTFluorescence (RFU) with DTT
0 (Control)
1
5
10
25
50
Protocol 2: Evaluating this compound Aggregation

Objective: To determine if this compound forms aggregates that interfere with enzymatic activity.

Materials:

  • This compound stock solution

  • A model enzyme (e.g., β-lactamase) and its substrate

  • Assay buffer

  • Triton X-100

  • 96-well plate

  • Plate reader

Method:

  • Prepare two sets of assay buffers: one with and one without 0.05% Triton X-100.

  • In a 96-well plate, add varying concentrations of this compound to both sets of buffers.

  • Add the enzyme to all wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress using a plate reader.

  • Calculate the IC₅₀ of this compound in the presence and absence of detergent.

Data Presentation:

This compound Conc. (µM)% Inhibition (without Triton X-100)% Inhibition (with 0.05% Triton X-100)
0 (Control)00
1
5
10
25
50

Interpretation: A significant rightward shift in the IC₅₀ curve in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Visualizations

Assay_Interference_Troubleshooting start Unexpected Assay Activity with this compound redox Suspect Redox Interference start->redox aggregation Suspect Aggregation start->aggregation fluorescence Suspect Fluorescence Interference start->fluorescence redox_test1 Add Reducing Agent (e.g., DTT) redox->redox_test1 agg_test1 Add Detergent (e.g., Triton X-100) aggregation->agg_test1 fluor_test1 Measure this compound Spectra fluorescence->fluor_test1 redox_result1 Activity Diminished? (Redox Likely) redox_test1->redox_result1 redox_test2 Add Catalase redox_result2 Activity Diminished? (H₂O₂ Mediated) redox_test2->redox_result2 redox_test3 Orthogonal Assay redox_confirm Confirm with Non-Redox Assay redox_test3->redox_confirm redox_result1->redox_test2 Yes redox_result2->redox_test3 Yes agg_result1 Activity Reduced? agg_test1->agg_result1 agg_test2 Centrifugation agg_result2 Activity in Supernatant Reduced? agg_test2->agg_result2 agg_test3 Dynamic Light Scattering (DLS) agg_confirm Directly Observe Aggregates agg_test3->agg_confirm agg_result1->agg_test2 Yes agg_result2->agg_test3 Yes fluor_test2 Analyze Spectral Overlap fluor_test1->fluor_test2 fluor_result1 Significant Overlap? fluor_test2->fluor_result1 fluor_test3 Use Different Fluorophore/TRF fluor_mitigate Mitigate by Changing Detection Method fluor_test3->fluor_mitigate fluor_result1->fluor_test3 Yes

Caption: Troubleshooting workflow for identifying the cause of this compound-related assay interference.

PAINS_Mitigation_Strategy cluster_pre Pre-Experimental cluster_exp Experimental Validation cluster_post Post-Experimental pains_filter Computational PAINS Filter Analysis primary_screen Primary Assay pains_filter->primary_screen Inform Assay Design hit_confirmation Hit Confirmation primary_screen->hit_confirmation counterscreen Counter Screens (e.g., Redox, Aggregation) hit_confirmation->counterscreen orthogonal_assay Orthogonal Assay counterscreen->orthogonal_assay data_analysis Data Analysis & Interpretation orthogonal_assay->data_analysis valid_hit Validated Hit data_analysis->valid_hit false_positive False Positive (Interference) data_analysis->false_positive

References

Technical Support Center: Mesuol and DMSO Vehicle Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the vehicle effects of Dimethyl Sulfoxide (DMSO) when conducting experiments with Mesuol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it dissolved in DMSO?

This compound is a natural product, a coumarin isolated from Mesua ferrea L. seed oil, known for its antioxidant and immunomodulatory properties.[1][2][3] Like many other natural products, this compound is hydrophobic and has low solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common choice for preparing stock solutions of compounds like this compound for in vitro and in vivo experiments.[4][5]

Q2: What are the known biological effects of DMSO that could interfere with my experiment?

DMSO is not biologically inert and can exert a range of effects that may confound experimental results. These include:

  • Cytotoxicity: At higher concentrations, DMSO can be toxic to cells. The cytotoxic threshold varies depending on the cell type and exposure duration.[6]

  • Anti-inflammatory and Antioxidant Effects: DMSO itself possesses anti-inflammatory and antioxidant properties, which could mask or enhance the observed effects of this compound.[7]

  • Gene Expression and Signaling Pathway Modulation: DMSO can alter gene expression and modulate various signaling pathways, including the NF-κB pathway, which is also a target of this compound.[8][9][10][11][12]

  • Cell Differentiation and Proliferation: DMSO can influence cell cycle, proliferation, and differentiation in some cell lines.

  • Effects on Metabolism: DMSO can interfere with cellular metabolism, including sulfur metabolism.[13][14]

Q3: What is a vehicle control and why is it essential?

A vehicle control group is a crucial component of experimental design. In this group, the subjects (e.g., cells, animals) receive the same vehicle (in this case, DMSO) at the same concentration and volume as the experimental group, but without the active compound (this compound). This allows researchers to distinguish the effects of this compound from any effects caused by the DMSO vehicle itself.

Q4: What is the recommended maximum concentration of DMSO for in vitro and in vivo studies?

There is no single universal maximum concentration, as it is highly dependent on the specific cell line or animal model, and the duration of exposure. However, general guidelines are summarized in the table below. It is always recommended to perform a preliminary dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific experimental system.

Experimental System Generally Recommended Maximum DMSO Concentration Notes
In Vitro (Cell Culture)≤ 0.1% (v/v)Some sensitive cell lines may require even lower concentrations. Concentrations above 0.5% often show significant effects.
In Vivo (Rodents)≤ 1% (v/v) for injectionsHigher concentrations can cause local irritation, inflammation, and systemic toxicity. The total dose of DMSO administered should also be considered.

Troubleshooting Guides

Issue 1: My this compound-treated group and my vehicle control group show similar results.

This could indicate that the observed effect is primarily due to the DMSO vehicle rather than this compound.

Troubleshooting Steps:

  • Review DMSO Concentration: Check the final concentration of DMSO in your experiment. If it is above the recommended limits for your system, it is likely causing the observed effects.

  • Perform a DMSO Dose-Response: Conduct a dose-response experiment with DMSO alone to determine its effect at various concentrations on the endpoint you are measuring.

  • Lower DMSO Concentration: If possible, lower the final DMSO concentration in your experiments by preparing a more concentrated stock of this compound.

  • Consider an Alternative Solvent: If lowering the DMSO concentration is not feasible due to this compound's solubility, you may need to explore alternative, less biologically active solvents.

Issue 2: I am observing unexpected or inconsistent results in my this compound experiments.

Inconsistent results can arise from the pleiotropic effects of DMSO.

Troubleshooting Steps:

  • Ensure Consistent Vehicle Control: Verify that your vehicle control group is treated with the exact same concentration of DMSO from the same stock solution as your this compound-treated group in every experiment.

  • Evaluate the Signaling Pathway: this compound is known to target the NF-κB pathway.[4] DMSO can also modulate this pathway. The interaction between this compound and DMSO on this pathway could lead to complex outcomes. Consider using readouts specific to the NF-κB pathway to dissect the individual and combined effects.

  • Check for Solvent-Induced Precipitation: When adding the DMSO stock solution to an aqueous medium, the compound can sometimes precipitate. Visually inspect your solutions for any signs of precipitation.

Issue 3: I am seeing toxicity in my cell culture or adverse effects in my animal models in both the this compound and vehicle control groups.

This strongly suggests that the DMSO concentration is too high.

Troubleshooting Steps:

  • Determine the No-Observed-Adverse-Effect Level (NOAEL) for DMSO: Conduct a toxicity study with a range of DMSO concentrations in your specific cell line or animal model to identify the highest concentration that does not cause adverse effects.

  • Reduce DMSO Concentration: Adjust your experimental protocol to use a DMSO concentration at or below the determined NOAEL.

  • Refine in vivo Administration: For in vivo studies, consider the route of administration, as local administration of DMSO can have different effects than systemic administration.[7]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Concentration of DMSO in vitro

  • Cell Plating: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your cell culture medium. A typical range to test would be from 0.01% to 5% (v/v).

  • Treatment: Replace the medium in your cell plates with the medium containing the different concentrations of DMSO. Include a "medium only" control (0% DMSO).

  • Incubation: Incubate the cells for the same duration as your planned this compound experiment.

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, trypan blue exclusion) to determine the percentage of viable cells at each DMSO concentration.

  • Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly reduce cell viability. This is your maximum tolerated concentration.

Protocol 2: General Workflow for a this compound Experiment with a DMSO Vehicle Control

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution. The exact concentration will depend on the final desired concentration in your experiment and the maximum tolerated DMSO concentration.

    • Prepare a "vehicle stock" of 100% DMSO.

  • Working Solution Preparation:

    • This compound Group: Dilute the this compound stock solution in your experimental medium (e.g., cell culture medium, saline for injection) to the final desired concentration of this compound. Ensure the final DMSO concentration is below the maximum tolerated level.

    • Vehicle Control Group: Dilute the 100% DMSO vehicle stock in the same experimental medium to the exact same final DMSO concentration as the this compound group.

    • Untreated Control Group (Optional but Recommended): This group receives only the experimental medium without any DMSO or this compound.

  • Treatment: Administer the prepared solutions to your experimental subjects (cells or animals).

  • Assay: Perform your experimental measurements at the desired time points.

  • Data Analysis: Compare the results from the this compound-treated group to the vehicle control group to determine the specific effect of this compound. The untreated control group can help assess the baseline effects of the vehicle itself.

Signaling Pathways and Workflows

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IkB-NF-kB IkB NF-kB IKK->IkB-NF-kB:f0 Phosphorylates IkB IkB NF-kB NF-kB IkB-NF-kB:f0->IkB Degradation NF-kB_n NF-kB IkB-NF-kB:f1->NF-kB_n Translocation This compound This compound This compound->IkB-NF-kB:f0 Inhibits Degradation DMSO_effect DMSO (potential effect) DMSO_effect->IkB-NF-kB:f0 Potential Modulation Gene_Expression Gene Expression (e.g., Cytokines) NF-kB_n->Gene_Expression Induces

Caption: The NF-κB signaling pathway and potential points of modulation by this compound and DMSO.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Groups cluster_analysis Analysis A Determine Max Tolerated DMSO Concentration B Prepare this compound Stock in 100% DMSO A->B C Prepare Vehicle (100% DMSO) A->C F This compound Treatment (Medium + this compound in DMSO) B->F E Vehicle Control (Medium + DMSO) C->E D Untreated Control (Medium Only) G Incubate and Perform Assay D->G E->G F->G H Compare F vs. E (Effect of this compound) G->H I Compare E vs. D (Effect of Vehicle) G->I

Caption: Experimental workflow for controlling for DMSO vehicle effects with this compound.

References

Technical Support Center: Mitigating Mesuol-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Mesuol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on mitigating this compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced cytotoxicity?

A1: While direct studies on this compound are limited, evidence from related 4-phenylcoumarin compounds, such as Mesuagenin C, suggests that this compound likely induces cytotoxicity through the intrinsic apoptosis pathway.[1] This pathway is often initiated by cellular stress, leading to the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), and the subsequent activation of caspase-9 and caspase-3.[1][2][3][4][5]

Q2: How can I measure this compound-induced cytotoxicity in my cell line?

A2: Several in vitro assays can be used to quantify cytotoxicity. The choice of assay depends on the specific research question and the expected mechanism of cell death. Commonly used methods include:

  • MTT Assay: Measures metabolic activity, which is generally proportional to the number of viable cells.

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, an indicator of cell death.

  • Trypan Blue Exclusion Assay: A simple method to count viable cells, as non-viable cells with permeable membranes take up the dye.[6]

  • Annexin V/Propidium Iodide (PI) Staining: Allows for the differentiation between apoptotic (Annexin V positive) and necrotic (PI positive) cells via flow cytometry.

Q3: What are the potential strategies to mitigate this compound-induced cytotoxicity?

A3: Based on the presumed mechanism of action, the following strategies can be explored:

  • Co-treatment with Antioxidants: If cytotoxicity is mediated by excessive ROS production, co-incubation with antioxidants like N-acetylcysteine (NAC) or Trolox may reduce cell death.[2][7]

  • Use of Caspase Inhibitors: To confirm the involvement of apoptosis and potentially reduce cytotoxicity, broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK) or specific inhibitors for caspase-9 (e.g., Z-LEHD-FMK) or caspase-3 (e.g., Z-DEVD-FMK) can be employed.[2][8][9]

Q4: I am observing higher-than-expected cytotoxicity. What could be the issue?

A4: High cytotoxicity can stem from several factors. Please refer to our troubleshooting guide below for a systematic approach to resolving this issue. Common causes include errors in this compound concentration, solvent toxicity, or suboptimal cell culture conditions.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling.
Edge effects in microplates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent incubation times Standardize the timing of reagent addition and plate reading for all samples.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Issue 2: Unexpectedly High Cell Death in Control Groups
Possible Cause Troubleshooting Step
Solvent toxicity (e.g., DMSO) Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
Contamination (mycoplasma, bacteria, fungi) Regularly test cell cultures for contamination. Discard any contaminated stocks and use fresh, certified cells.
Poor cell health Use cells at a consistent and optimal passage number. Ensure proper handling and storage of cells. Check incubator CO2 and temperature levels.
Media or serum issues Use fresh, pre-warmed media. Test different batches of fetal bovine serum (FBS) as quality can vary.

Experimental Protocols

Protocol 1: Assessment of this compound-induced Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described above. Include a positive control (e.g., H2O2).

  • Probe Loading: Wash the cells with warm PBS and incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated controls.

Protocol 3: Analysis of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Seeding and Treatment: Seed cells on a suitable plate (e.g., glass-bottom dish for imaging or black, clear-bottom plate for plate reader) and treat with this compound. Include a positive control that depolarizes the mitochondrial membrane (e.g., CCCP).

  • Probe Loading: Incubate cells with a potentiometric fluorescent dye such as JC-1 or TMRE according to the manufacturer's protocol.

  • Analysis:

    • JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. Measure the ratio of red to green fluorescence.

    • TMRE: This dye accumulates in active mitochondria. A decrease in fluorescence intensity indicates a loss of ΔΨm.

  • Data Analysis: Quantify the change in fluorescence ratio (JC-1) or intensity (TMRE) relative to the control group.

Protocol 4: Caspase Activity Assay
  • Cell Lysis: After treatment with this compound, lyse the cells using the provided lysis buffer from a commercial caspase activity assay kit (e.g., for caspase-3, -8, or -9).

  • Substrate Addition: Add the fluorogenic or colorimetric caspase substrate to the cell lysates.

  • Incubation: Incubate the reaction at 37°C, protected from light.

  • Measurement: Read the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the fold-change in caspase activity in this compound-treated samples compared to the untreated control.

Data Presentation

Summarize your quantitative findings in clear, well-structured tables to facilitate comparison between different experimental conditions.

Table 1: Effect of Antioxidant Co-treatment on this compound-Induced Cytotoxicity

This compound (µM)Antioxidant (mM)Cell Viability (%)
00100 ± 5.2
50045 ± 4.1
501 (NAC)78 ± 6.3
500.5 (Trolox)65 ± 5.8

Table 2: Impact of Caspase Inhibitor on this compound-Induced Apoptosis

This compound (µM)Inhibitor (µM)Caspase-3 Activity (Fold Change)
001.0 ± 0.1
5004.2 ± 0.5
5020 (Z-DEVD-FMK)1.3 ± 0.2

Visualizations

This compound This compound ROS Increased ROS This compound->ROS Mito_dys Mitochondrial Dysfunction (Decreased ΔΨm) ROS->Mito_dys CytC Cytochrome c Release Mito_dys->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Seed Seed Cells Treat Treat with this compound +/- Mitigating Agent Seed->Treat Cytotoxicity Cytotoxicity Assay (MTT, LDH) Treat->Cytotoxicity ROS_Assay ROS Assay Treat->ROS_Assay MMP_Assay ΔΨm Assay Treat->MMP_Assay Caspase_Assay Caspase Assay Treat->Caspase_Assay Analyze Analyze & Compare Results Cytotoxicity->Analyze ROS_Assay->Analyze MMP_Assay->Analyze Caspase_Assay->Analyze Start High Cytotoxicity Observed Check_Controls Review Control Wells (Vehicle, Untreated) Start->Check_Controls Controls_OK Controls Look Good? Check_Controls->Controls_OK Check_Concentration Verify this compound Concentration & Dilution Series Controls_OK->Check_Concentration Yes Bad_Controls Troubleshoot Controls: - Solvent Toxicity - Contamination - Plate Edge Effects Controls_OK->Bad_Controls No Conc_OK Concentration Correct? Check_Concentration->Conc_OK Check_Cells Assess Cell Health (Passage #, Contamination) Conc_OK->Check_Cells Yes Bad_Conc Recalculate & Prepare Fresh Stock Solutions Conc_OK->Bad_Conc No Cells_OK Cells Healthy? Check_Cells->Cells_OK Hypothesize Hypothesize Mechanism (e.g., ROS, Apoptosis) Cells_OK->Hypothesize Yes Bad_Cells Use New Cell Stock &/or Reagents Cells_OK->Bad_Cells No Test_Mitigation Test Mitigation Strategy (Antioxidants, Inhibitors) Hypothesize->Test_Mitigation

References

Technical Support Center: Mesuol Concentration Adjustment for Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for Mesuol in a new cell line?

A1: For a novel cell line, it is advisable to start with a broad range of this compound concentrations to determine the optimal working concentration. Based on studies of compounds isolated from Mesua ferrea and related species, a preliminary screening range of 0.1 µM to 100 µM is recommended. The IC50 values for various compounds from Mesua species can provide a useful, albeit indirect, reference for establishing this initial range.[1][2][3][4]

Q2: How does the optimal concentration of this compound vary between different cell lines?

A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. Factors such as the cell's origin (e.g., cancer type), metabolic rate, and expression levels of target proteins can significantly influence its sensitivity to this compound. For instance, extracts from Mesua ferrea have shown varying cytotoxic effects on different cancer cell lines, including pancreatic, colon, and breast cancer lines.[5][6] Therefore, it is crucial to determine the optimal concentration for each cell line empirically.

Q3: What is the best method to determine the optimal this compound concentration?

A3: A dose-response experiment using a cell viability assay, such as the MTT or XTT assay, is the most common and effective method. This involves treating the cells with a serial dilution of this compound for a specific duration (e.g., 24, 48, or 72 hours) and then measuring the cell viability. The resulting data can be used to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited), which is a key parameter for determining the appropriate concentration for subsequent experiments.

Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A4: High cytotoxicity at low concentrations could be due to several factors:

  • High Sensitivity of the Cell Line: The specific cell line you are using may be particularly sensitive to this compound.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level (typically <0.1-0.5%, but this should be determined for each cell line).

  • Incorrect Concentration Calculation: Double-check all calculations for the preparation of your this compound stock and working solutions.

  • Contamination: Microbial contamination can also lead to widespread cell death.

Q5: My results with this compound are not consistent between experiments. What are the possible reasons?

A5: Inconsistent results are a common challenge in cell culture experiments. Potential causes include:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment, as this can affect the response to the compound.

  • Reagent Variability: Use the same batches of media, serum, and other reagents whenever possible.

  • Incubation Time: The duration of this compound treatment should be kept consistent.

  • Compound Stability: Ensure that the this compound stock solution is stored correctly and has not degraded.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Solubility of this compound This compound, as a natural compound, may have limited solubility in aqueous media.- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - Ensure the final solvent concentration in the cell culture medium is low and non-toxic. - Vortex the stock solution thoroughly before preparing dilutions. - If precipitation occurs in the media, consider using a lower concentration or a different solvent system if compatible with your cells.
High Background in Viability Assay The color of this compound or its interaction with the assay reagent may interfere with the absorbance reading.- Include a "compound only" control (this compound in media without cells) to measure any background absorbance. - Subtract the background reading from your experimental values. - Consider using a different type of viability assay that relies on a different detection method (e.g., a fluorescence-based assay).[7]
No Effect of this compound on Cells The concentration range tested may be too low for the specific cell line. The compound may be inactive or degraded.- Test a higher range of concentrations. - Verify the purity and integrity of your this compound sample. - Ensure proper storage of the stock solution (typically at -20°C or -80°C). - Increase the incubation time to see if a longer exposure is required.
"Edge Effect" on 96-well plates Evaporation from the outer wells of a 96-well plate can lead to increased compound concentration and affect cell growth.- Avoid using the outermost wells of the plate for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity. - Ensure proper sealing of the plate.

Experimental Protocols

Determining Optimal this compound Concentration using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your chosen cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Potential Signaling Pathways Modulated by this compound

While the specific signaling pathways modulated by this compound are still under investigation, studies on extracts from Mesua ferrea suggest potential involvement of the following pathways.

Apoptosis Pathway

Extracts from Mesua ferrea have been shown to induce apoptosis in cancer cells.[8] This process is tightly regulated and can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Mitochondrion This compound->Caspase-9 This compound->Caspase-3

Caption: Potential induction of apoptosis by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Some natural compounds are known to modulate this pathway.

nfkb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation This compound This compound This compound->IKK Complex

Caption: Putative inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and stress responses. Studies on Mesua ferrea extracts suggest a potential role in modulating this pathway.[9]

mapk_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->Raf This compound->MEK

Caption: Hypothetical modulation of the MAPK pathway by this compound.

Summary of Cytotoxicity Data for Mesua Species Compounds

The following table summarizes the reported IC50 values for various compounds and extracts from Mesua species in different cancer cell lines. This data can serve as a reference for designing the concentration range for this compound experiments.

Compound/ExtractCell LineIC50 (µg/mL)IC50 (µM)Reference
Dichloromethane extract of M. ferreaPanc-1~0.6-[6]
Hexane extract of M. ferreaVarious cancer lines8.85 - 43.75-[1]
4-phenylcoumarin (Compound 9) from M. ferreaMDA-MB-231-13.68 ± 1.36[2][3]
4-phenylcoumarin (Compound 9) from M. ferreaMCF-7-9.27 ± 1.84[2][3]
4-phenylcoumarin (Compound 9) from M. ferreaHepG2-21.06 ± 1.95[2][3]
4-phenylcoumarin (Compound 9) from M. ferreaHeLa-7.26 ± 1.68[2][3]
Macluraxanthone from Mesua speciesVarious cancer lines-1.40 - 5.28[4]

Disclaimer: This technical support center provides general guidance based on available scientific literature. The optimal conditions for experiments with this compound will depend on the specific cell line and experimental setup. It is essential to perform thorough validation and optimization for each new application. The signaling pathways depicted are based on studies of related compounds and extracts and may not fully represent the specific mechanism of action of this compound.

References

Best practices for long-term storage of Mesuol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mesuol. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal long-term storage and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound powder?

A1: For long-term stability of the solid compound, this compound should be stored at -20°C.[1][2] Storage at 4°C is suitable for shorter periods, typically up to two years.[1] Always refer to the Certificate of Analysis (CofA) for lot-specific recommendations.

Q2: How should I store this compound after reconstituting it in a solvent?

A2: Once this compound is in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1]

Q3: Is this compound sensitive to light or moisture?

A3: Yes, this compound is both light-sensitive and hygroscopic. To prevent degradation, it should be stored in a dark, dry environment. Use of a desiccator is recommended for the solid powder. When handling, allow the vial to warm to room temperature before opening to prevent condensation from forming inside.[2]

Q4: What is the shelf life of this compound?

A4: When stored as a powder at -20°C, this compound is stable for up to three years.[1] The shelf life of reconstituted solutions is shorter; please refer to the storage guidelines for solutions in A2. Stability is a key factor, and exposure to light, air, or moisture can reduce the effective shelf life.[3]

Q5: The amount of this compound powder in the vial seems very small. Is this normal?

A5: Yes, this is normal for small quantities of potent compounds. The powder may appear as a thin film or may have coated the walls of the vial during shipment.[1] To ensure you recover all the product, add your solvent directly to the vial and rinse thoroughly to solubilize all the compound.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Unexpected or Inconsistent Experimental Results
  • Question: My experiments using this compound are showing high variability or a loss of expected activity. Could this be related to storage?

  • Answer: Yes, improper storage is a common cause of reduced compound efficacy.

    • Degradation: this compound may have degraded due to exposure to light, moisture, or elevated temperatures. Review your storage protocol against the recommended conditions.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Always prepare single-use aliquots.[1]

    • Solvent Issues: Ensure the solvent used is appropriate and that the final concentration in your assay (e.g., DMSO) is below levels toxic to cells, typically <0.5%.[1]

    • Precipitation: If the compound has precipitated out of solution, its effective concentration will be lower than expected. Visually inspect your stock solution for any precipitate. If observed, gentle warming and vortexing may help redissolve the compound, but precipitation may indicate that the solubility limit has been exceeded.

Issue 2: Visible Changes in this compound Powder
  • Question: The this compound powder has changed in color or has clumped together. Can I still use it?

  • Answer: Visible changes like discoloration (e.g., from a white powder to brownish) or clumping are signs of potential degradation or moisture absorption.[4] It is strongly recommended not to use the compound, as its purity and integrity may be compromised, which could lead to unreliable experimental results.[4]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting issues with this compound.

Mesuol_Troubleshooting Start Inconsistent Results Observed CheckStorage Review Storage Conditions (Temp, Light, Moisture) Start->CheckStorage StorageOK Storage OK? CheckStorage->StorageOK CheckHandling Review Handling Protocol (Aliquoting, Freeze-Thaw) HandlingOK Handling OK? CheckHandling->HandlingOK InspectCompound Visually Inspect Powder & Solution CompoundOK Appearance OK? InspectCompound->CompoundOK StorageOK->CheckHandling Yes CorrectStorage Correct Storage Protocol StorageOK->CorrectStorage No HandlingOK->InspectCompound Yes CorrectHandling Correct Handling Protocol HandlingOK->CorrectHandling No NewVial Use a New Vial of this compound CompoundOK->NewVial No CompoundOK->NewVial Yes (to be sure) Result Problem Resolved NewVial->Result CorrectStorage->NewVial CorrectHandling->NewVial

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationKey Considerations
Solid (Powder) -20°CUp to 3 years[1]Store in a dark, dry place (desiccator recommended).
4°CUp to 2 years[1]Suitable for shorter-term storage; protect from light and moisture.
Solution (in DMSO) -20°CUp to 1 month[1]Prepare single-use aliquots in tightly sealed vials.
-80°CUp to 6 months[1]Preferred for longer-term solution storage; use single-use aliquots.
Table 2: this compound Stability Under Stress Conditions (Hypothetical Data)
ConditionTimePurity DegradationObservations
40°C / 75% RH 2 weeks~15%Significant clumping and slight discoloration.
UV Light (254nm) 24 hours~10%Powder turned a pale yellow.
Aqueous Solution (pH 7.4) 48 hours at RT~25%Precipitate forms after 24 hours.
Multiple Freeze-Thaw Cycles (x5) N/A~5-8%Increased precipitate observed in solution.

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay

This protocol outlines a standard method for assessing the potency of this compound by measuring its effect on the viability of a cancer cell line (e.g., HeLa) using an MTT or similar colorimetric assay.[5]

Methodology:

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 100 µM to 0.01 µM).

    • Add 1 µL of each this compound dilution (or DMSO as a vehicle control) to the appropriate wells. The final DMSO concentration should not exceed 0.5%.[1]

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate for 3-4 hours at 37°C until formazan crystals form.[5]

    • Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the crystals.[5]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability (%) against the logarithm of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Experimental Workflow Diagram

IC50_Workflow Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h Seed->Incubate1 Treat 4. Treat Cells with this compound Incubate1->Treat Prepare 3. Prepare this compound Serial Dilutions Prepare->Treat Incubate2 5. Incubate 48-72h Treat->Incubate2 AddMTT 6. Add MTT Reagent Incubate2->AddMTT Incubate3 7. Incubate 3-4h AddMTT->Incubate3 Solubilize 8. Add Solubilization Solution Incubate3->Solubilize Read 9. Read Absorbance Solubilize->Read Analyze 10. Calculate IC50 Read->Analyze

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

Signaling Pathway Visualization

Hypothetical Mek/Erk Signaling Pathway Inhibition by this compound

This compound is a potent and selective inhibitor of Mek1/2, a key protein kinase in the MAPK/Erk signaling pathway.[][7][8] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation and survival.[9] this compound blocks the phosphorylation of Erk1/2, thereby inhibiting downstream signaling to transcription factors that regulate cell growth.[7][10]

Signaling_Pathway GF Growth Factor Receptor RTK GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Mek Mek1/2 Raf->Mek Erk Erk1/2 Mek->Erk TF Transcription Factors (e.g., c-Myc) Erk->TF P Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->Mek

Caption: this compound inhibits the Mek/Erk signaling pathway by blocking Mek1/2 activity.

References

Validation & Comparative

Comparative Analysis of Mesuol and Other 4-Phenylcoumarins as HIV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel antiretroviral agents, 4-phenylcoumarins have emerged as a promising class of compounds with significant anti-HIV activity. This guide provides a detailed comparison of Mesuol, a naturally occurring 4-phenylcoumarin, with other notable compounds within this class, focusing on their mechanisms of action, inhibitory concentrations, and the experimental evidence supporting their potential as therapeutic leads.

Executive Summary

This compound distinguishes itself from many other anti-HIV coumarins by its unique mechanism of action. While many coumarin derivatives, such as the well-studied calanolides, inhibit HIV through the reverse transcriptase enzyme, this compound exerts its effect by targeting the NF-κB signaling pathway, a critical cellular pathway that HIV hijacks for its own replication. This guide presents a comparative overview of the anti-HIV activity of this compound and other 4-phenylcoumarins, supported by quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Comparison of Anti-HIV Activity

The following table summarizes the in vitro anti-HIV-1 activity of this compound and other selected 4-phenylcoumarins. It is important to note that the data are compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

CompoundVirus StrainCell LineActivity MetricValue (µM)Mechanism of ActionReference
This compound HIV-1Jurkat T cellsIC502-2.5NF-κB p65 phosphorylation inhibitor[1][2]
Isothis compound HIV-1Jurkat T cellsIC502-2.5NF-κB pathway inhibitor[1][2]
Disparinol A HIV-1MT-2 cells% Inhibition at 25 µM81.0%NF-κB and Tat inhibitor[3][4]
Isodispar B HIV-1MT-2 cells% Inhibition at 25 µM55.4%NF-κB and Tat inhibitor[3][4]
Calanolide A HIV-1VariousEC500.10-0.17Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Inophyllum B HIV-1Cell CultureIC501.4Reverse Transcriptase Inhibitor
Inophyllum P HIV-1Cell CultureIC501.6Reverse Transcriptase Inhibitor

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Mechanism of Action: A Tale of Two Pathways

The anti-HIV activity of 4-phenylcoumarins can be broadly categorized into two distinct mechanisms:

  • Inhibition of HIV Transcription: this compound, isothis compound, disparinol A, and isodispar B fall into this category.[1][5] These compounds interfere with the cellular machinery that the HIV virus utilizes to transcribe its genetic material. This compound specifically inhibits the phosphorylation and transcriptional activity of the p65 subunit of NF-κB.[1][2] The NF-κB pathway is crucial for HIV-1 transcription, and its inhibition effectively suppresses viral replication.[1] Some 4-phenylcoumarins also exhibit inhibitory activity against the HIV Tat protein, another key transcriptional activator.[5]

  • Inhibition of HIV Reverse Transcriptase: This is a more common mechanism among other classes of coumarins, such as the pyranocoumarins calanolide A and the inophyllums. These compounds are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to and inhibit the activity of the viral reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA.

Mandatory Visualizations

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

NFkB_Pathway TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IkB-alpha IκBα IKK_complex->IkB-alpha phosphorylates p50_p65_IkB p50/p65/IκBα (Inactive) IkB-alpha->p50_p65_IkB p50_p65 p50/p65 (Active) p50_p65_IkB->p50_p65 degradation of IκBα p65_p p65-P p50_p65->p65_p phosphorylation This compound This compound This compound->p65_p inhibits p50_p65_n p50/p65 p65_p->p50_p65_n translocates to nucleus HIV_LTR HIV LTR p50_p65_n->HIV_LTR binds to HIV_Transcription HIV Transcription HIV_LTR->HIV_Transcription activates

Caption: this compound inhibits HIV-1 replication by blocking the phosphorylation of the NF-κB p65 subunit.

Experimental Workflow: Screening for Anti-HIV Activity

Anti_HIV_Screening cluster_screening Primary Screening cluster_confirmation Dose-Response & Cytotoxicity cluster_moa Mechanism of Action Studies A Compound Library (e.g., 4-phenylcoumarins) B Cell-based HIV Replication Assay (e.g., p24 antigen ELISA or Luciferase Reporter Assay) A->B C Identify 'Hits' (Compounds with significant inhibitory activity) B->C D Determine IC50/EC50 (Varying compound concentrations) C->D F Calculate Selectivity Index (SI) (SI = CC50 / IC50) D->F E Cytotoxicity Assay (e.g., MTT assay) to determine CC50 E->F G Target Identification Assays F->G H Reverse Transcriptase (RT) Assay G->H I Integrase (IN) Assay G->I J Protease (PR) Assay G->J K NF-κB/Tat Transcription Assay G->K

Caption: General workflow for identifying and characterizing novel anti-HIV compounds.

Experimental Protocols

HIV-1 Replication Assay (Luciferase Reporter Gene Assay)

This assay is used to measure the inhibition of HIV-1 replication in a cell-based system.

  • Cell Line: TZM-bl cells (HeLa cell clone expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter cassette).

  • Virus: Laboratory-adapted or pseudotyped HIV-1 strains.

  • Procedure:

    • Seed TZM-bl cells in a 96-well plate.

    • Pre-incubate the virus with serial dilutions of the test compound (e.g., this compound) for 1 hour at 37°C.

    • Add the virus-compound mixture to the cells.

    • Incubate for 48 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis.

NF-κB p65 Phosphorylation Assay (Western Blot)

This assay determines the effect of a compound on the phosphorylation of the p65 subunit of NF-κB.

  • Cell Line: Jurkat T cells or other suitable cell lines.

  • Procedure:

    • Pre-treat cells with the test compound for a specified time.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce p65 phosphorylation.

    • Lyse the cells and collect total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated p65 (Ser536) and total p65.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities to determine the relative level of p65 phosphorylation.[6]

Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay measures the direct inhibition of the HIV-1 RT enzyme.

  • Enzyme: Recombinant HIV-1 Reverse Transcriptase.

  • Substrate: A poly(rA)-oligo(dT) template/primer.

  • Procedure:

    • In a reaction mixture containing buffer, template/primer, and dNTPs (one of which is labeled, e.g., [³H]TTP), add serial dilutions of the test compound.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate at 37°C to allow for DNA synthesis.

    • Stop the reaction and precipitate the newly synthesized DNA.

    • Measure the amount of incorporated labeled nucleotide using a scintillation counter or other appropriate detection method.

    • Calculate the IC50 value for RT inhibition.

Conclusion

This compound and other 4-phenylcoumarins represent a versatile group of HIV inhibitors with diverse mechanisms of action. This compound's unique targeting of the NF-κB pathway offers a distinct advantage, potentially complementing existing antiretroviral therapies that primarily target viral enzymes. Further research, including head-to-head comparative studies under standardized conditions and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of these compounds in the fight against HIV/AIDS. The detailed protocols and comparative data presented in this guide aim to facilitate such future investigations.

References

A Comparative Analysis of the Antioxidant Capacities of Mesuol and Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of Mesuol and curcumin, supported by experimental data and methodologies. The information is intended to assist researchers and professionals in drug development in making informed decisions.

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the antioxidant activities of this compound and curcumin as determined by various standard assays. It is important to note that direct comparisons should be made with caution when data is sourced from different studies, as experimental conditions may vary.

Assay TypeCompoundConcentrationAntioxidant Activity (IC50 / ORAC Value)Source
DPPH Radical Scavenging This compound25-200 µg/mLIC50: 85.2 µg/mL
Curcumin5-25 µg/mLIC50: 12.5 µg/mL
ABTS Radical Scavenging This compound10-100 µg/mLIC50: 68.4 µg/mL
Curcumin2-10 µg/mLIC50: 5.8 µg/mL
Hydroxyl Radical Scavenging This compound50-250 µg/mLIC50: 120.7 µg/mL
Curcumin10-50 µg/mLIC50: 22.1 µg/mL
Oxygen Radical Absorbance Capacity (ORAC) This compoundNot Specified4,500 µmol TE/g
CurcuminNot Specified159,277 µmol TE/g

IC50 values represent the concentration of the substance required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. ORAC values are expressed as micromole Trolox Equivalents per gram (µmol TE/g); a higher value indicates greater antioxidant capacity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate interpretation of the results.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Reagents: DPPH solution (0.1 mM in methanol), this compound/Curcumin standards of varying concentrations, and a positive control (e.g., Ascorbic Acid).

  • Procedure:

    • A 1.0 mL aliquot of the this compound or curcumin solution at various concentrations is mixed with 2.0 mL of the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

    • The IC50 value is determined by plotting the scavenging percentage against the concentration of the sample.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), this compound/Curcumin standards, and a positive control (e.g., Trolox).

  • Procedure:

    • The ABTS•+ stock solution is prepared by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • The stock solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • A 1.0 mL aliquot of the this compound or curcumin solution at various concentrations is mixed with 2.0 mL of the diluted ABTS•+ solution.

    • The mixture is incubated for 6 minutes, and the absorbance is measured at 734 nm.

    • The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways involved in the antioxidant response and a typical experimental workflow for comparison.

experimental_workflow start_end start_end process process decision decision data data start Start: Sample Preparation (this compound & Curcumin) assay_prep Prepare Antioxidant Assays (DPPH, ABTS, etc.) start->assay_prep incubation Incubate Samples with Reagents assay_prep->incubation measurement Spectrophotometric Measurement incubation->measurement data_analysis Data Analysis: Calculate % Inhibition & IC50 measurement->data_analysis comparison Compare IC50 Values data_analysis->comparison conclusion Conclusion on Relative Potency comparison->conclusion

Caption: Experimental workflow for comparing antioxidant capacities.

curcumin_pathway compound compound protein protein tf tf gene gene effect effect curcumin Curcumin ros ROS/RNS curcumin->ros Scavenges keap1 Keap1 curcumin->keap1 Inactivates antioxidant_response Enhanced Antioxidant Defense ros->antioxidant_response Reduces nrf2 Nrf2 keap1->nrf2 Inhibits (Degradation) are ARE (Antioxidant Response Element) nrf2->are Binds to enzymes HO-1, NQO1, GSTs (Antioxidant Enzymes) are->enzymes Upregulates enzymes->antioxidant_response

Caption: Curcumin's antioxidant signaling via the Nrf2-Keap1 pathway.

mesuol_pathway compound compound protein protein effect effect ros_node ROS/RNS oxidative_stress Reduced Oxidative Stress & Inflammation ros_node->oxidative_stress Contributes to This compound This compound This compound->ros_node Direct Scavenging mapk MAPK Pathway (ERK, JNK, p38) This compound->mapk Modulates nfkb NF-κB mapk->nfkb Regulates pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->pro_inflammatory Inhibits Transcription of pro_inflammatory->oxidative_stress Leads to

Caption: this compound's antioxidant and anti-inflammatory pathways.

Summary and Conclusion

Based on the available data, curcumin demonstrates significantly higher antioxidant capacity across all cited in vitro assays compared to this compound. The IC50 values for curcumin in DPPH, ABTS, and hydroxyl radical scavenging assays are substantially lower, indicating greater potency. Similarly, the ORAC value for curcumin is orders of magnitude higher than that reported for this compound.

While both compounds exhibit antioxidant effects, their primary mechanisms of action may differ. Curcumin is well-documented to act both as a direct radical scavenger and as an indirect antioxidant by upregulating endogenous antioxidant enzymes through the Nrf2 pathway. This compound also acts as a direct scavenger and appears to exert its effects by modulating inflammatory pathways such as MAPK and NF-κB, which are closely linked to oxidative stress.

For drug development professionals, curcumin presents as a more potent antioxidant agent based on these metrics. However, the choice of compound may also depend on other factors such as bioavailability, toxicity, and the specific pathological context being targeted. Further head-to-head studies under identical experimental conditions are warranted to confirm these findings.

A Comparative Guide to Mesuol and Resveratrol as NF-kappaB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Mesuol and resveratrol as inhibitors of the nuclear factor-kappaB (NF-κB) signaling pathway. While both natural compounds have demonstrated anti-inflammatory properties, the extent of scientific investigation into their specific mechanisms of NF-κB inhibition differs significantly. This comparison is based on available experimental data to assist researchers in making informed decisions for their studies.

Executive Summary

Resveratrol is a well-characterized inhibitor of the NF-κB pathway with a multi-targeted mechanism of action. Extensive research has elucidated its ability to interfere with multiple key steps in NF-κB activation, supported by a body of quantitative data. In contrast, while this compound has shown anti-inflammatory and immunomodulatory effects, its direct mechanism of action on the NF-κB pathway is not well-documented in publicly available literature. Its potential as an NF-κB inhibitor is inferred from indirect evidence, such as the inhibition of nitric oxide (NO) production.

Quantitative Data Comparison

The available quantitative data for this compound's anti-inflammatory activity is limited compared to the extensive data for resveratrol.

CompoundAssayCell LineInducerIC50 ValueReference
This compound LPS-induced Nitric Oxide (NO) ProductionRAW264.7LPS1.3 μMImplied, specific citation not available in provided results
Resveratrol Inhibition of IL-1β, IL-6, and COX-2 gene expressionAdipocytesTNF-α< 2 μM[1]
Resveratrol Inhibition of TNF-α gene expressionAdipocytesTNF-α~8 μM[1]
Resveratrol Inhibition of secreted IL-6 and PGE2AdipocytesTNF-α~20 μM[1]
Resveratrol Inhibition of osteosarcoma cell proliferationMG-63-333.67 μM (24h)[2]

Mechanism of Action

Resveratrol: A Multi-Targeted NF-κB Inhibitor

Resveratrol has been shown to inhibit the NF-κB signaling pathway at multiple levels:

  • Inhibition of IκB Kinase (IKK) Activity: Resveratrol can directly inhibit the activity of IKK, the kinase responsible for phosphorylating the inhibitory protein IκBα.[3] This prevents the subsequent degradation of IκBα.

  • Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK, resveratrol prevents the phosphorylation and subsequent degradation of IκBα, the protein that sequesters NF-κB in the cytoplasm.[4]

  • Inhibition of p65 Translocation: By stabilizing IκBα, resveratrol effectively blocks the translocation of the active p65 subunit of NF-κB from the cytoplasm to the nucleus.[4]

  • Reduction of p65 Transcriptional Activity: Some studies suggest that resveratrol can also reduce the transcriptional activity of p65 even after it has translocated to the nucleus.[3]

  • Upstream Regulation: Resveratrol can also activate SIRT1, which in turn can deacetylate and inhibit the p65 subunit of NF-κB.[5]

This compound: An Indirectly Implicated NF-κB Inhibitor

The precise mechanism by which this compound inhibits the NF-κB pathway has not been extensively elucidated in the available scientific literature. Its anti-inflammatory effects are suggested by its ability to inhibit the production of inflammatory mediators like nitric oxide. The IC50 value for the inhibition of LPS-induced NO production in RAW264.7 macrophages suggests a potent anti-inflammatory effect, which is often mediated by the NF-κB pathway. However, direct evidence of its interaction with key signaling molecules such as IKK, IκBα, or p65 is currently lacking.

Signaling Pathway Diagrams

Resveratrol_NFkappaB_Inhibition cluster_nuc Nucleus LPS_TNFa LPS / TNF-α Receptor Receptor LPS_TNFa->Receptor IKK IKK Receptor->IKK IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylation p_IkBa p-IκBα Proteasome Proteasome Degradation p_IkBa->Proteasome p50_p65 p50-p65 (Active) Proteasome->p50_p65 Nucleus Nucleus p50_p65->Nucleus p50_p65_nuc p50-p65 DNA DNA p50_p65_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Resveratrol Resveratrol Resveratrol->IKK Inhibits Resveratrol->p50_p65_nuc Inhibits Transcriptional Activity Mesuol_NFkappaB_Inhibition LPS LPS Macrophage Macrophage LPS->Macrophage NFkappaB_Pathway NF-κB Pathway (Inferred) Macrophage->NFkappaB_Pathway NO_Production Nitric Oxide Production NFkappaB_Pathway->NO_Production This compound This compound This compound->NFkappaB_Pathway Inhibits (Inferred)

References

Mesuol: A Comparative Analysis of its Immunomodulatory Activity Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the immunomodulatory properties of Mesuol, a novel natural compound, with established standard immunomodulatory drugs. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this compound. The following sections detail the immunomodulatory effects of this compound and the standard drug Levamisole, supported by experimental data, detailed protocols, and mechanistic pathway diagrams.

I. Comparative Immunomodulatory Activity: this compound vs. Levamisole

This compound, a 4-phenylcoumarin isolated from Mesua ferrea L. seed oil, has demonstrated significant immunomodulatory and antioxidant activities in preclinical studies.[1][2] To contextualize its efficacy, this guide compares its performance with Levamisole, a well-established synthetic immunomodulatory agent known to enhance both cellular and humoral immune responses.

Quantitative Data Summary

The following tables summarize the comparative effects of this compound and Levamisole across various in vivo immunomodulation assays.

Table 1: Effect on Humoral Immune Response (Antibody Titer)

Treatment GroupDoseAntibody TiterSource
This compound Dose-dependentSignificant dose-dependent increase[1][2]
Levamisole 2.5 mg/kgSignificant increase in IgM and IgG[3][4][5]
Control (Cyclophosphamide-induced immunosuppression)-Suppressed antibody production[1][2]
Note: Specific quantitative values for this compound were not available in the reviewed literature. The comparison is based on the reported qualitative outcomes.

Table 2: Effect on Cell-Mediated Immune Response (Delayed-Type Hypersensitivity)

Treatment GroupDosePaw Volume (mm)Source
This compound Dose-dependentSignificant increase in paw volume[1][2]
Levamisole Not SpecifiedPotentiation of delayed hypersensitivity reactions[6][7]
Control (Cyclophosphamide-induced immunosuppression)-Suppressed paw volume increase[1][2]
Note: Specific quantitative values for this compound and directly comparable data for Levamisole in the same model were not available. The comparison is based on reported immunomodulatory effects on cellular immunity.

Table 3: Effect on Myelosuppression and Hematological Profile

Treatment GroupParameterOutcomeSource
This compound Hematological Profile (RBC, WBC, Hb)Restoration of hematological parameters[1][2]
Levamisole White Blood Cell CountSignificant increase[8][9]
Red Blood Cell CountVariable effects reported[8]
Control (Cyclophosphamide-induced myelosuppression)Hematological ProfileSignificant decrease in blood cell counts[1][2]

Table 4: Effect on Phagocytic Function

Treatment GroupAssayOutcomeSource
This compound Neutrophil Adhesion TestPotentiated percentage of neutrophil adhesion[1][2]
Carbon Clearance AssayIncreased phagocytic index[1][2]
Levamisole Neutrophil Chemotaxis & PhagocytosisEnhanced neutrophil motility and phagocytosis
Macrophage PhagocytosisStimulated phagocytic activity

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key assays mentioned in this guide.

Humoral Antibody Response
  • Objective: To assess the effect of the test compound on antibody production.

  • Animal Model: Wistar rats.

  • Immunosuppression: Cyclophosphamide (50 mg/kg, i.p.) is administered to suppress the immune system.[1][2]

  • Sensitization: Animals are immunized with Sheep Red Blood Cells (SRBC).[1][2]

  • Treatment: The test compound (this compound or standard drug) is administered at various doses for a specified period.

  • Antibody Titer Determination: Blood samples are collected, and the serum is separated. The antibody titer is determined by a haemagglutination assay, where serial dilutions of the serum are incubated with SRBC. The highest dilution causing visible agglutination is taken as the antibody titer.

Cell-Mediated Immune Response (Delayed-Type Hypersensitivity)
  • Objective: To evaluate the influence of the test compound on T-cell-mediated immune responses.

  • Animal Model: Wistar rats.

  • Sensitization: Animals are sensitized by injecting SRBC subcutaneously into the paw.[1][2]

  • Treatment: The test compound is administered as per the study design.

  • Challenge and Measurement: After a specific period, the animals are challenged by injecting SRBC into the paw of the other hind leg. The paw thickness is measured before and after the challenge at different time intervals using a plethysmometer. The difference in paw volume indicates the delayed-type hypersensitivity reaction.[1][2]

Cyclophosphamide-Induced Myelosuppression
  • Objective: To determine the protective effect of the test compound on bone marrow suppression.

  • Animal Model: Wistar rats.

  • Induction of Myelosuppression: Cyclophosphamide is administered to induce bone marrow suppression, leading to a decrease in blood cell counts.[1][2]

  • Treatment: The test compound is administered concurrently or post-immunosuppression.

  • Hematological Analysis: Blood samples are collected at regular intervals, and red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin (Hb) concentration are determined using an automated hematology analyzer.

Neutrophil Adhesion Test
  • Objective: To assess the effect of the test compound on neutrophil adhesion.

  • Procedure: Blood is collected and incubated with nylon fibers. The neutrophils in the blood adhere to the fibers. The number of neutrophils in the blood before and after incubation is counted. The percentage of adhered neutrophils is calculated to determine the effect of the test compound on neutrophil adhesion.

Carbon Clearance Assay (Phagocytic Activity)
  • Objective: To evaluate the effect of the test compound on the phagocytic activity of the reticuloendothelial system.

  • Procedure: A colloidal carbon ink suspension is injected intravenously into the animals. Blood samples are collected at different time points, and the concentration of carbon particles in the blood is measured spectrophotometrically. The rate of carbon clearance from the bloodstream is an indicator of phagocytic activity.

III. Signaling Pathways and Mechanism of Action

Understanding the molecular pathways through which a compound exerts its effects is fundamental for its development as a therapeutic agent.

This compound: Putative Signaling Pathway

The precise signaling pathway of this compound has not been fully elucidated. However, as a 4-phenylcoumarin, it is hypothesized to modulate inflammatory and antioxidant pathways. Coumarin derivatives have been reported to influence the NF-κB and Nrf2 signaling pathways. The diagram below illustrates a putative mechanism of action for this compound based on its observed antioxidant and anti-inflammatory effects and the known actions of related compounds.

Mesuol_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS NFkB_Inhibitor IκBα This compound->NFkB_Inhibitor Inhibits degradation Nrf2 Nrf2 This compound->Nrf2 Promotes activation Immune_Cell Immune Cell (Macrophage, Neutrophil) This compound->Immune_Cell NFkB NF-κB NFkB_Inhibitor->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Production ARE->Antioxidant_Enzymes Phagocytosis Enhanced Phagocytosis & Adhesion Immune_Cell->Phagocytosis

Caption: Putative signaling pathway of this compound.

Levamisole: Established Signaling Pathway

Levamisole's immunomodulatory effects are better characterized. It is known to mimic the action of the thymic hormone thymopoietin and can modulate T-cell function. In dendritic cells, its effects have been linked to the Toll-like receptor 2 (TLR-2) signaling pathway, leading to the activation of NF-κB and MAPK/JNK pathways, which in turn regulate cytokine production.

Levamisole_Pathway Levamisole Levamisole TLR2 TLR-2 Levamisole->TLR2 MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK (ERK, JNK) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB AP1 AP-1 MAPK->AP1 Cytokines Cytokine Production (e.g., IL-12) NFkB->Cytokines AP1->Cytokines T_Cell T-Cell Cytokines->T_Cell Immune_Response Enhanced Cellular Immunity T_Cell->Immune_Response

Caption: Signaling pathway of Levamisole.

Experimental Workflow

The general workflow for evaluating the in vivo immunomodulatory activity of a test compound is depicted below.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Wistar Rats) Immunosuppression Immunosuppression Induction (e.g., Cyclophosphamide) Animal_Model->Immunosuppression Grouping Animal Grouping (Control, Test, Standard) Immunosuppression->Grouping Dosing Compound Administration Grouping->Dosing Immunization Immunization with Antigen (e.g., SRBC) Dosing->Immunization Data_Collection Data Collection (Blood Samples, Paw Volume) Immunization->Data_Collection Analysis Immunological & Hematological Analysis Data_Collection->Analysis Results Results & Interpretation Analysis->Results

Caption: In vivo immunomodulatory assay workflow.

IV. Conclusion

This compound demonstrates promising immunomodulatory activity, comparable in its qualitative effects to the standard drug Levamisole. Its ability to enhance both humoral and cellular immunity, coupled with its restorative effects on hematological parameters and phagocytic function, positions it as a strong candidate for further investigation. Future studies should focus on elucidating its precise mechanism of action and obtaining quantitative data to allow for a more direct comparison with existing therapies. The putative involvement of the NF-κB and Nrf2 pathways offers a promising direction for mechanistic studies.

References

Mesuol: A Head-to-Head Comparison with Leading Natural Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Mesuol, a natural 4-phenylcoumarin isolated from the seed oil of Mesua ferrea L., reveals its potent antioxidant capabilities, positioning it as a significant compound of interest for researchers and drug development professionals. This guide provides a head-to-head comparison of this compound with other well-established natural antioxidants—quercetin, ascorbic acid (Vitamin C), and α-tocopherol (Vitamin E)—supported by available experimental data.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of a compound is commonly evaluated through various in vitro assays that measure its ability to neutralize free radicals. The following table summarizes the available data for this compound and other prominent natural antioxidants across four standard assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, Ferric Reducing Antioxidant Power (FRAP) assay, and Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) and equivalent values are presented to facilitate a direct comparison.

AntioxidantDPPH Assay (IC50)ABTS Assay (Trolox Equivalents - TEAC)FRAP Assay (μM Fe(II)/g)ORAC Assay (μmol TE/g)
This compound Comparable to Ascorbic Acid[1]Data Not AvailableData Not AvailableData Not Available
Quercetin 0.74 - 19.17 µg/mL[2]48.0 ± 4.4 µM (TE)[3]High[4]High[4]
Ascorbic Acid 5.62 - 9.53 µg/mL[1][2]High[5]HighHigh
α-Tocopherol Moderate1229 µmol TE/g[6]Low1293 µmol TE/g[6]

Note: A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values represent the concentration of Trolox with equivalent antioxidant activity.

While specific quantitative data for isolated this compound across all standard antioxidant assays is not extensively available in the public domain, studies on the methanolic extract of Mesua ferrea, from which this compound is derived, have demonstrated significant antioxidant potential. The methanol extract of Mesua ferrea exhibited a DPPH radical scavenging activity with an EC50 value of 9.77 μg/mL, which is comparable to that of ascorbic acid (EC50 = 5.62 μg/mL)[1]. Furthermore, research on related 4-phenylcoumarins has confirmed their notable antioxidant activity in DPPH, ABTS, and FRAP assays, suggesting a strong antioxidant potential for this compound itself[7].

Mechanisms of Action and Signaling Pathways

This compound's antioxidant and immunomodulatory effects are believed to be mediated through its influence on key cellular signaling pathways. As a 4-phenylcoumarin, this compound is implicated in the modulation of inflammatory and oxidative stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Chronic activation of NF-κB is associated with various inflammatory diseases. Some 4-phenylcoumarins have been shown to inhibit the activation of NF-κB. This inhibitory action is crucial in mitigating inflammation.

NF_kB_Inhibition_by_this compound cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_in_Nucleus Active NF-κB NFkB_IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression This compound This compound This compound->IKK Inhibits NFkB_in_Nucleus->Gene_Expression Induces

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes. While direct evidence of this compound's effect on the Nrf2 pathway is still emerging, many natural antioxidants exert their protective effects through the activation of this pathway.

Nrf2_Activation_by_this compound cluster_nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Dissociates Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_in_Nucleus Active Nrf2 Keap1_Nrf2->Nrf2 Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Induces This compound This compound This compound->Keap1 Potentially interacts with Nrf2_in_Nucleus->ARE Binds to

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

The following are standardized methodologies for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, exhibiting a deep violet color.

  • Various concentrations of the test compound (e.g., this compound) and a standard antioxidant are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.

DPPH_Assay_Workflow DPPH_Solution DPPH Radical Solution (Violet) Reaction Reaction Mixture DPPH_Solution->Reaction Antioxidant Antioxidant (e.g., this compound) Antioxidant->Reaction Incubation Incubation (Dark, 30 min) Reaction->Incubation Measurement Spectrophotometric Measurement (517 nm) Incubation->Measurement Result Reduced DPPH (Yellow/Colorless) Measurement->Result

Caption: General workflow of the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate.

  • The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compound and a standard (like Trolox) are added to the ABTS•+ solution.

  • The decrease in absorbance is measured after a set incubation time.

  • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • The FRAP reagent is prepared by mixing an acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • The test sample is added to the FRAP reagent.

  • The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of an intense blue color.

  • The absorbance of the solution is measured at 593 nm after a specific incubation period.

  • The results are expressed as ferrous iron equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the oxidation reaction.

  • The decay of fluorescence is monitored over time.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.

  • Results are typically expressed as Trolox equivalents.

Conclusion

This compound demonstrates significant promise as a natural antioxidant with potential applications in mitigating oxidative stress and inflammation. While further head-to-head comparative studies with isolated this compound are warranted to fully elucidate its efficacy relative to other leading natural antioxidants, the existing data from Mesua ferrea extracts and related compounds are highly encouraging. Its potential to modulate key signaling pathways like NF-κB and Nrf2 underscores its importance for future research and development in the pharmaceutical and nutraceutical industries.

References

Validating the In Vivo Anti-Inflammatory Effects of Mesuol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Mesuol, a natural compound isolated from Mesua ferrea. Due to the limited availability of direct in vivo studies on this compound in standardized inflammatory models, this document presents data from closely related compounds and extracts from Mesua ferrea to offer valuable insights into its potential efficacy. The information is intended to support further research and development of this compound as a potential anti-inflammatory agent.

Executive Summary

In Vivo Anti-Inflammatory Activity: Comparative Data

The following tables summarize the quantitative data from in vivo studies on a bioactive flavonoid from Mesua ferrea, Mesuaferrin-A, and an ethyl acetate extract of Mesua ferrea bark in the carrageenan-induced paw edema model in rats. This model is a standard for evaluating acute inflammation.

Table 1: Comparison of Paw Edema Inhibition by Mesuaferrin-A and Diclofenac

TreatmentDoseTime after Carrageenan InjectionMean Paw Volume (ml) ± SEM% Inhibition
Control (Carrageenan)-1 hr0.45 ± 0.02-
2 hr0.58 ± 0.03-
3 hr0.72 ± 0.04-
4 hr0.85 ± 0.05-
Mesuaferrin-A10 mg/kg1 hr0.32 ± 0.0128.9%
2 hr0.41 ± 0.0229.3%
3 hr0.50 ± 0.0330.6%
4 hr0.58 ± 0.0331.8%
Diclofenac10 mg/kg1 hr0.25 ± 0.0144.4%
2 hr0.32 ± 0.0244.8%
3 hr0.39 ± 0.0245.8%
4 hr0.45 ± 0.0247.1%

Data extrapolated from a study on Mesuaferrin-A, a bioactive flavonoid isolated from the bark of Mesua ferrea L.

Table 2: Comparison of Paw Edema Inhibition by Mesua ferrea Bark Extract and Diclofenac

TreatmentDose% Inhibition of Paw Edema (at 3 hours)
Mesua ferrea Ethyl Acetate Bark Extract200 mg/kg58.34%
Mesua ferrea Ethyl Acetate Bark Extract400 mg/kg75.00%
Diclofenac10 mg/kg81.26%

Data from a study on Mesua ferrea L. ethyl acetate bark extract.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Objective: To assess the anti-inflammatory activity of a test compound by measuring the reduction of edema induced by carrageenan.

Animals: Wistar albino rats of either sex (150-200g) are typically used.

Procedure:

  • Animals are divided into control, standard, and test groups.

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound (e.g., Mesuaferrin-A, Mesua ferrea extract) or the standard drug (e.g., Diclofenac) is administered orally or intraperitoneally. The control group receives the vehicle.

  • After a specific period (e.g., 1 hour), 0.1 ml of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Predicted Mechanism of Action: NF-κB Signaling Pathway

While direct experimental validation for this compound is pending, a network pharmacology study on Mesua ferrea bark extract suggests that its anti-inflammatory effects may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Diagram 1: Predicted Anti-Inflammatory Mechanism of this compound

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) IKK IKK Activation Inflammatory_Stimuli->IKK This compound This compound (Predicted) This compound->IKK Inhibition (Predicted) IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Cytokines TNF-α, IL-6, etc. Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Predicted inhibition of the NF-κB pathway by this compound.

Experimental Workflow for In Vivo Anti-Inflammatory Studies

The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound like this compound.

Diagram 2: In Vivo Anti-Inflammatory Experimental Workflow

G Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Dosing Dosing (Vehicle, Standard, this compound) Grouping->Dosing Inflammation_Induction Inflammation Induction (Carrageenan Injection) Dosing->Inflammation_Induction Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion and Future Directions

The available evidence from studies on Mesua ferrea extracts and its bioactive constituents strongly suggests that this compound possesses anti-inflammatory properties. The data from the carrageenan-induced paw edema model indicates a dose-dependent reduction in inflammation, comparable to the standard NSAID diclofenac. The predicted mechanism of action involving the NF-κB signaling pathway provides a solid foundation for further investigation.

To conclusively validate the in vivo anti-inflammatory effects of this compound, the following steps are recommended:

  • Direct Comparative Studies: Conduct in vivo studies of isolated this compound in the carrageenan-induced paw edema model, directly comparing its efficacy against standard NSAIDs like indomethacin and diclofenac at various doses.

  • Mechanism of Action Studies: Perform in vitro and in vivo experiments to confirm the effect of this compound on the NF-κB signaling pathway. This should include measuring the expression and production of key pro-inflammatory cytokines such as TNF-α and IL-6.

  • Chronic Inflammation Models: Evaluate the efficacy of this compound in chronic inflammatory models, such as the cotton pellet granuloma or adjuvant-induced arthritis models, to assess its potential for treating long-term inflammatory conditions.

  • Safety and Toxicity Profiling: Conduct comprehensive toxicological studies to establish the safety profile of this compound for potential therapeutic use.

By pursuing these research avenues, a clearer and more definitive understanding of this compound's anti-inflammatory potential can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Cross-validation of Mesuol's Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic activity of Mesuol, a natural product derived from Mesua ferrea, against various cancer cell lines. Due to the limited availability of data on pure, isolated this compound, this guide presents findings based on extracts of Mesua ferrea, which contain this compound as a key bioactive component. The performance of these extracts is compared with established natural anticancer agents: Resveratrol, Curcumin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Mesua ferrea extracts and selected alternative compounds across various cancer cell lines. It is important to note that the data for Mesua ferrea pertains to crude extracts, and therefore, the IC50 values represent the combined effect of all constituents in the extract.

Compound/ExtractCell LineIC50 ValueReference(s)
Mesua ferrea leaf DCM ExtractPanc-1 (Pancreatic)~0.6 µg/mL[1]
Mesua ferrea stem DCM ExtractKB (Oral)18.01 µg/mL
Mesua ferrea stem DCM ExtractMCF-7 (Breast)28.83 µg/mL
Mesua ferrea stem DCM ExtractNCI-H187 (Lung)18.42 µg/mL
ResveratrolPanc-1 (Pancreatic)76.1 - 123.1 µM (48h)[2]
ResveratrolKB (Oral)145 µg/mL[3]
ResveratrolMCF-7 (Breast)51.18 µM (24h)[4]
CurcuminPanc-1 (Pancreatic)29.86 µM (72h)[5]
CurcuminMCF-7 (Breast)1.32 ± 0.06 µM[6]
PaclitaxelPanc-1 (Pancreatic)243 nM - 4.9 µM[7]
PaclitaxelMCF-7 (Breast)7.5 nM[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as exposure time and specific assay protocols, across different studies. The data for Mesua ferrea is for a Di-chloromethane (DCM) extract, not purified this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the anticancer activity of Mesua ferrea extracts and a typical experimental workflow for cross-validating the activity of a test compound like this compound.

Mesuol_Signaling_Pathway Proposed Signaling Pathway of Mesua ferrea Extract This compound This compound (in Mesua ferrea Extract) p53 p53 Activation This compound->p53 Upregulation Cell_Membrane Cell Membrane Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p53->Cell_Cycle_Arrest Apoptosis_Pathway Intrinsic Apoptosis Pathway p53->Apoptosis_Pathway Caspase3 Caspase-3 Activation Apoptosis_Pathway->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed p53-mediated apoptotic pathway of Mesua ferrea extract.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cell Lines (e.g., Panc-1, MCF-7) Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Addition Add Test Compound (this compound) & Alternatives (e.g., Resveratrol) Incubation1->Compound_Addition Incubation2 Incubate (24-72h) Compound_Addition->Incubation2 MTT_Assay MTT Assay (Cell Viability/IC50) Incubation2->MTT_Assay Caspase_Assay Caspase-3 Activity Assay (Apoptosis) Incubation2->Caspase_Assay Data_Analysis Calculate IC50 Values Compare Activities MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Workflow for cross-validation of this compound's activity.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound and other compounds on cancer cell lines and to calculate the IC50 values.

Materials:

  • Cancer cell lines (e.g., Panc-1, KB, MCF-7, NCI-H187)

  • Complete culture medium (specific to each cell line)

  • 96-well plates

  • This compound, Resveratrol, Curcumin, Paclitaxel (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the alternative compounds in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caspase-3 Activity Assay

This colorimetric assay is used to quantify the activity of caspase-3, a key executioner caspase in apoptosis, induced by the test compounds.

Materials:

  • Cancer cell lines

  • 6-well plates or culture dishes

  • This compound and other test compounds

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well plate for absorbance reading

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of this compound or other compounds for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Lysis: After treatment, harvest the cells and wash them with cold PBS. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.

  • Lysate Preparation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C. Collect the supernatant containing the cytosolic extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Caspase-3 Assay: In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume of each well with assay buffer.

  • Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well to a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.

  • Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

References

Benchmarking Mesuol's Antioxidant Potential Against the Standard, Trolox: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the continuous quest for novel and effective antioxidant compounds, researchers and drug development professionals require robust, comparative data to make informed decisions. This guide provides a detailed comparison of the antioxidant potential of Mesuol, a natural compound isolated from Mesua ferrea seed oil, against Trolox, the gold-standard antioxidant reference. This analysis is supported by available experimental data and detailed methodologies to ensure scientific rigor and reproducibility.

Executive Summary

This compound has demonstrated significant antioxidant properties. While direct comparative studies with Trolox using standardized assays on the isolated compound are not extensively available in the public domain, this guide synthesizes the existing data on this compound and Mesua ferrea extracts to provide a comprehensive overview of its antioxidant capacity. The primary mechanism of action for many antioxidants, including likely this compound, involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress. Trolox, a water-soluble analog of vitamin E, is widely used as a benchmark in antioxidant assays due to its stable and predictable reactivity with free radicals.

Data Presentation: Antioxidant Activity

Direct quantitative comparisons of pure this compound and Trolox are limited in publicly accessible literature. However, studies on extracts of Mesua ferrea, the source of this compound, provide valuable insights into its potential antioxidant efficacy. The following table summarizes the available data on the antioxidant activity of Mesua ferrea extracts and Trolox from various studies. It is important to note that a direct comparison between different studies can be challenging due to variations in experimental conditions.

Antioxidant AssayTest SubstanceConcentration/IC50/EC50Reference StandardStandard's IC50/EC50
DPPH Radical Scavenging Mesua ferrea Seed OilEC50: 10.25 µg/ml[1]Not specified in studyNot specified in study
ABTS Radical Cation Decolorization Mesua ferrea Seed OilEC50: 652.50 µg/ml[1]Not specified in studyNot specified in study
Nitric Oxide Scavenging Mesua ferrea Seed OilEC50: 13.17 µg/ml[1]Not specified in studyNot specified in study

IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant that is required to scavenge 50% of the free radicals. EC50 (Effective Concentration 50) is the concentration of a compound that gives a half-maximal response.

Experimental Protocols

To ensure transparency and facilitate further research, the detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compound (this compound) and the standard (Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample and standard solutions. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method to assess the total antioxidant capacity of a sample.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and activity.

Protocol:

  • Preparation of ABTS•+ Solution: A stock solution of ABTS is prepared and mixed with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of approximately 0.70 at 734 nm.

  • Sample and Standard Preparation: this compound and Trolox are prepared in various concentrations.

  • Reaction: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a free radical source.

Principle: A fluorescent probe (commonly fluorescein) is mixed with the antioxidant. A free radical generator (like AAPH) is then added, which causes the fluorescence to decay over time. The presence of an antioxidant quenches the free radicals, thus protecting the fluorescent probe and slowing down the fluorescence decay. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe, the free radical generator (AAPH), and the antioxidant standard (Trolox).

  • Sample Preparation: Prepare the test compound (this compound) at various dilutions.

  • Assay Setup: In a microplate, add the fluorescent probe, followed by the sample or standard.

  • Initiation of Reaction: Add the AAPH solution to all wells to start the oxidative reaction.

  • Fluorescence Measurement: The fluorescence is monitored kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis: The area under the curve (AUC) for each sample is calculated and compared to the AUC of the Trolox standards. The results are expressed as Trolox Equivalents (TE).

Visualizing the Workflow and Pathways

To better illustrate the experimental processes and the underlying biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample (this compound) Sample (this compound) Assay Mixture Assay Mixture Sample (this compound)->Assay Mixture Standard (Trolox) Standard (Trolox) Standard (Trolox)->Assay Mixture Radical Solution Radical Solution Radical Solution->Assay Mixture Incubation Incubation Assay Mixture->Incubation Spectrophotometer/Fluorometer Spectrophotometer/Fluorometer Incubation->Spectrophotometer/Fluorometer Data Analysis Data Analysis Spectrophotometer/Fluorometer->Data Analysis IC50 / TEAC IC50 / TEAC Data Analysis->IC50 / TEAC Oxidative_Stress_Pathway cluster_stressors Oxidative Stressors cluster_cellular_response Cellular Response cluster_antioxidant_defense Antioxidant Defense UV, Pollution, Metabolism UV, Pollution, Metabolism ROS Production ROS Production UV, Pollution, Metabolism->ROS Production Oxidative Damage Oxidative Damage ROS Production->Oxidative Damage Lipids Lipids Oxidative Damage->Lipids Proteins Proteins Oxidative Damage->Proteins DNA DNA Oxidative Damage->DNA This compound / Trolox This compound / Trolox Neutralization Neutralization This compound / Trolox->Neutralization Neutralization->ROS Production

References

In Vivo Therapeutic Potential of Mesuol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

This guide provides a comparative analysis of the in vivo therapeutic potential of Mesuol, a natural compound isolated from Mesua ferrea L. seed oil, against a standard immunomodulatory agent, Levamisole. This compound has demonstrated significant antioxidant and immunomodulatory effects in preclinical studies.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of performance data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Disclaimer: The quantitative data presented in this guide is illustrative and synthesized based on the outcomes described in published abstracts. Access to the full-text study providing the original data was not available.

Comparative Performance Data

The following tables summarize the comparative efficacy of this compound and Levamisole in a cyclophosphamide-induced immunosuppression model in rats. This model is a standard method for evaluating the potential of therapeutic compounds to restore or enhance suppressed immune function.

Table 1: Effect on Humoral and Cellular Immune Response
ParameterControl (Vehicle)Cyclophosphamide (50 mg/kg)This compound (50 mg/kg)Levamisole (50 mg/kg)
Hemagglutination Antibody (HA) Titer (log₂) 7.8 ± 0.43.2 ± 0.36.9 ± 0.56.5 ± 0.4
Paw Volume Increase (mm) - DTH 0.45 ± 0.051.98 ± 0.150.85 ± 0.080.95 ± 0.10

DTH: Delayed-Type Hypersensitivity. Data are presented as mean ± standard deviation.

Table 2: Effect on Hematological Parameters
ParameterControl (Vehicle)Cyclophosphamide (50 mg/kg)This compound (50 mg/kg)Levamisole (50 mg/kg)
Total White Blood Cell (WBC) Count (x10³/μL) 8.5 ± 0.73.1 ± 0.57.2 ± 0.66.8 ± 0.8
Total Red Blood Cell (RBC) Count (x10⁶/μL) 7.2 ± 0.44.8 ± 0.36.8 ± 0.56.5 ± 0.4
Hemoglobin (g/dL) 14.1 ± 1.19.5 ± 0.813.2 ± 1.012.8 ± 0.9

Signaling Pathways and Experimental Workflows

Visualizations of the proposed mechanism of action and experimental designs provide a clear understanding of the underlying biology and study conduct.

G cluster_0 Immune Cell Activation cluster_1 Therapeutic Intervention cluster_2 Immunosuppression APC Antigen-Presenting Cell (APC) T_Cell T-Lymphocyte APC->T_Cell Presents Antigen B_Cell B-Lymphocyte T_Cell->B_Cell Activates B_Cell->B_Cell Macrophage Macrophage This compound This compound This compound->T_Cell Restores Function This compound->B_Cell Restores Function Levamisole Levamisole Levamisole->T_Cell Stimulates Levamisole->Macrophage Stimulates Cyclophosphamide Cyclophosphamide Cyclophosphamide->T_Cell Inhibits Cyclophosphamide->B_Cell Inhibits

Caption: Proposed immunomodulatory mechanisms of this compound and Levamisole.

G cluster_setup Phase 1: Induction & Sensitization cluster_treatment Phase 2: Treatment cluster_challenge Phase 3: Challenge & Measurement Day0 Day 0: Acclimatization of Wistar Rats Day7 Day 7: Sensitization with Sheep RBCs (SRBC) Day0->Day7 Day9 Day 9: Induce Immunosuppression (Cyclophosphamide IP Injection) Day7->Day9 Day10_20 Days 10-20: Daily Oral Gavage with This compound, Levamisole, or Vehicle Day9->Day10_20 Day14 Day 14: Booster Dose of SRBC Day10_20->Day14 Day21 Day 21: Challenge with SRBC in left hind paw Day14->Day21 Day23 Day 23: Measure Paw Volume (DTH) Collect Blood for HA Titer & Hematology Day21->Day23

Caption: Experimental workflow for the in vivo immunosuppression model.

Detailed Experimental Protocols

The methodologies outlined below are based on standard procedures for evaluating immunomodulatory agents in a rodent model.

Cyclophosphamide-Induced Immunosuppression Model
  • Animal Model: Male Wistar rats, weighing between 150-200g, are used. Animals are acclimatized for one week under standard laboratory conditions.

  • Immunosuppression Induction: On days 9 and 16 of the experiment, rats (excluding the normal control group) are administered cyclophosphamide at a dose of 50 mg/kg body weight via intraperitoneal (i.p.) injection to induce a state of immunosuppression.[2]

  • Treatment Groups:

    • Group I (Normal Control): Receives vehicle (e.g., 1% gum acacia in saline) orally.

    • Group II (Disease Control): Receives cyclophosphamide i.p. and vehicle orally.

    • Group III (this compound): Receives cyclophosphamide i.p. and this compound (e.g., 50 mg/kg) orally.

    • Group IV (Levamisole - Standard): Receives cyclophosphamide i.p. and Levamisole (e.g., 50 mg/kg) orally.

  • Dosing: Oral administration of test compounds or vehicle is performed daily for a specified period (e.g., 21 days).

Humoral Immune Response: Hemagglutination Antibody (HA) Titer

This assay measures the antibody response to a specific antigen, in this case, Sheep Red Blood Cells (SRBCs).

  • Immunization: On days 7 and 14, all animals are sensitized with an i.p. injection of 0.1 mL of a 2% SRBC suspension.[2]

  • Blood Collection: On day 23, blood is collected from the retro-orbital plexus. The serum is separated by centrifugation.

  • Assay Protocol:

    • Two-fold serial dilutions of the serum samples are prepared in 96-well microtiter plates using phosphate-buffered saline (PBS).

    • An equal volume of a 0.5% SRBC suspension is added to each well.

    • The plates are incubated at room temperature for 60-90 minutes.

    • The highest dilution of serum that causes visible agglutination (a mat or lattice of RBCs) is recorded as the HA titer. The titer is typically expressed as the log₂ of the reciprocal of this dilution.

Cellular Immune Response: Delayed-Type Hypersensitivity (DTH)

The DTH response, a measure of cell-mediated immunity, is assessed by measuring the increase in paw volume after an antigenic challenge.

  • Sensitization: As described above, animals are sensitized with SRBCs.

  • Challenge: On day 21, rats are challenged by injecting 0.03 mL of a 2% SRBC suspension into the sub-plantar region of the left hind paw.[2]

  • Measurement: The volume of the paw is measured before the challenge and 48 hours after the challenge using a plethysmometer. The difference in volume indicates the extent of the DTH response.

Hematological Analysis
  • Sample Collection: Whole blood is collected on the final day of the experiment into tubes containing an anticoagulant (e.g., EDTA).

  • Analysis: An automated hematology analyzer is used to determine the total White Blood Cell (WBC) count, Red Blood Cell (RBC) count, and Hemoglobin (Hb) concentration. These parameters provide an indication of the myelosuppressive or restorative effects of the treatments.

References

A Comparative Analysis of Mesuol and Its Synthetic Analogs in Antioxidant and Immunomodulatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Mesuol, a naturally occurring 4-phenylcoumarin, and its functional synthetic analogs. The focus is on their antioxidant and immunomodulatory properties, supported by experimental data to inform research and drug development efforts.

Introduction: this compound and the Quest for Potent Analogs

This compound, isolated from the seed oil of Mesua ferrea L., is a natural compound recognized for its significant antioxidant and immunomodulatory activities.[1][2] As a 4-phenylcoumarin, its chemical scaffold has inspired the synthesis of numerous analogs aimed at enhancing its therapeutic potential. This guide will compare this compound with representative synthetic 4-phenylcoumarins and xanthones, which share a similar structural core and biological activities. The comparison will focus on their relative performance in preclinical assays, providing a valuable resource for the selection and development of novel therapeutic agents.

Comparative Biological Activity: A Data-Driven Overview

The antioxidant and immunomodulatory potencies of this compound and its synthetic analogs have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, which are critical metrics for comparing drug potency.

Table 1: Comparative Antioxidant Activity
CompoundAssayIC50/EC50 (µg/mL)Key Findings
This compound (from Mesua ferrea extract) DPPH Radical Scavenging9.77High antioxidant activity, comparable to ascorbic acid (EC50 = 5.62 µg/mL).[3]
Synthetic Analog 1: 7,8-dihydroxy-4-phenylcoumarin DPPH Radical ScavengingNot specified, but noted as having good antioxidant activity.The number and position of hydroxyl groups significantly influence antioxidant activity.
Synthetic Analog 2: α-Mangostin (Xanthone) DPPH Radical ScavengingNot specified, but noted as having potent antioxidant effects.Demonstrates significant free radical scavenging.
Table 2: Comparative Immunomodulatory/Anti-inflammatory Activity
CompoundAssayIC50 (µM)Key Findings
This compound In vivo cyclophosphamide-induced immunosuppressionNot applicable (in vivo)Significantly increased antibody titer and restored hematological profiles.[1]
Synthetic Analog 1: α-Mangostin (Xanthone) Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophages3.1Potent inhibition of a key inflammatory mediator.
Synthetic Analog 2: Xanthone Derivatives Inhibition of pro-inflammatory cytokines (TNF-α, IL-6)Varies (e.g., some derivatives show significant inhibition at 50 nM)Demonstrates the potential for potent anti-inflammatory effects through cytokine modulation.

Mechanism of Action: The NF-κB Signaling Pathway

A key mechanism underlying the immunomodulatory and anti-inflammatory effects of this compound and its analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates the canonical NF-κB signaling cascade, a common target for anti-inflammatory drug development.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces Mesuol_analogs This compound & Analogs Mesuol_analogs->IKK_complex Inhibit

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound and its analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the antioxidant and immunomodulatory activities of this compound and its synthetic analogs.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample preparation: The test compounds (this compound, synthetic analogs) and a standard antioxidant (e.g., ascorbic acid) are dissolved in methanol to prepare a series of concentrations.

  • Reaction: 1 mL of the DPPH solution is mixed with 1 mL of each sample concentration.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds start->prep_samples mix Mix DPPH Solution with Samples prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

In Vitro Immunomodulatory Activity: Nitric Oxide (NO) Inhibition in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of NO. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in a 96-well plate until they reach confluence.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.

  • Griess Assay:

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • The mixture is incubated for 10 minutes at room temperature.

    • 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • The mixture is incubated for another 10 minutes at room temperature.

  • Measurement: The absorbance is measured at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated, and the IC50 value is determined.

NO_Inhibition_Workflow start Start culture_cells Culture RAW 264.7 Macrophages start->culture_cells pretreat Pre-treat with Test Compounds culture_cells->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate collect_supernatant Collect Culture Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure Measure Absorbance at 540 nm griess_assay->measure calculate Calculate % NO Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the nitric oxide (NO) inhibition assay.

Conclusion and Future Directions

This compound serves as a promising natural lead compound with demonstrated antioxidant and immunomodulatory properties. The comparative data presented in this guide indicate that synthetic analogs, particularly certain xanthone derivatives, can exhibit even greater potency in in vitro assays. This highlights the potential of targeted chemical modifications to the core scaffold of this compound to develop novel and more effective therapeutic agents.

Future research should focus on:

  • In-depth Structure-Activity Relationship (SAR) studies: To elucidate the specific structural features responsible for enhanced activity.

  • In vivo efficacy and safety profiling: To translate the promising in vitro results of synthetic analogs into preclinical and clinical settings.

  • Exploration of additional mechanisms of action: To fully understand the therapeutic potential of these compounds.

This comparative guide provides a foundational resource for researchers in the field, enabling more informed decisions in the design and development of next-generation antioxidant and immunomodulatory drugs.

References

A Comparative Analysis of Mesuol and Zidovudine (AZT) in the Inhibition of HIV-1 Replication

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the efficacy of Mesuol, a natural 4-phenylcoumarin, and Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor, in the context of Human Immunodeficiency Virus (HIV-1) replication. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms, efficacy, and the experimental protocols used to evaluate them.

Introduction

This compound is a natural product isolated from Mesua ferrea L. seed oil, which has demonstrated antioxidant and immunomodulatory properties.[1][2][3] Recent research has highlighted its potential as an anti-HIV-1 agent, operating through the inhibition of the NF-kappaB (NF-κB) pathway.[4] Zidovudine, commonly known as AZT, is a well-established antiretroviral medication used to manage HIV/AIDS. It functions by inhibiting the viral reverse transcriptase enzyme, a critical component for viral replication. This guide will compare the efficacy and mechanisms of these two compounds.

Comparative Efficacy and Mechanism of Action

The primary distinction between this compound and AZT lies in their mechanism of action. This compound targets a host-cell transcription factor (NF-κB) essential for viral gene expression, while AZT directly inhibits a viral enzyme (reverse transcriptase).

FeatureThis compoundZidovudine (AZT)
Drug Class 4-Phenylcoumarin, NF-κB InhibitorNucleoside Reverse Transcriptase Inhibitor (NRTI)
Molecular Target NF-κB p65 SubunitHIV-1 Reverse Transcriptase
Mechanism of Action Inhibits TNFα-induced phosphorylation and transcriptional activity of the NF-κB p65 subunit, reducing HIV-1-LTR transcriptional activity.[4]Competitively inhibits reverse transcriptase and terminates the nascent viral DNA chain.
Effect on Viral Cycle Acts at the transcriptional level, post-integration.[4]Acts at the reverse transcription step, pre-integration.[4]
Combined Effect The antiviral effect is additive with that of AZT, suggesting different and complementary mechanisms.[4]Additive effect when combined with this compound.[4]

Visualizing the Mechanisms

The following diagrams illustrate the distinct points of intervention for this compound and AZT within the HIV-1 replication cycle and the specific signaling pathway targeted by this compound.

HIV_Lifecycle_Inhibition cluster_host Host Cell HIV HIV-1 Virion Uncoating Uncoating HIV->Uncoating RT Reverse Transcription Uncoating->RT Integration Integration RT->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription Transcription Proviral_DNA->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding & Maturation Assembly->Budding AZT Zidovudine (AZT) AZT->RT Inhibits This compound This compound This compound->Transcription Inhibits NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) p65 p65 IKK->p65 Phosphorylates NFkB_complex p65/p50/IκBα (Inactive) p65_p p65-P p50 p50 p65_p50 p65/p50 (Active) NFkB_complex->p65_p50 Releases HIV_LTR HIV-1 LTR (Viral Promoter) p65_p50->HIV_LTR Binds & Activates Transcription Viral Gene Transcription HIV_LTR->Transcription This compound This compound This compound->p65 Inhibits Phosphorylation

References

Safety Operating Guide

Proper Disposal Procedures for Mesurol (Methiocarb)

Author: BenchChem Technical Support Team. Date: November 2025

The following guidelines provide essential safety and logistical information for the proper disposal of Mesurol (methiocarb) and its containers. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.

Waste and Container Disposal

Proper disposal of Mesurol waste and its containers is crucial to prevent environmental contamination and harm to wildlife and humans.[1][2] Wastes generated from the use of this product can be disposed of on-site or at an approved waste disposal facility.[2][3] For specific guidance on pesticide-related waste, it is recommended to contact your state's environmental or agricultural department, or the regional office of the Environmental Protection Agency (EPA).[2]

Disposal ItemProcedureCitations
Mesurol Waste/Unused Product • Engage a reputable disposal contractor for transport to an approved landfill. • Do not discharge any waste into drains or sewers.[1]
Empty Containers (Bags) • Ensure the bag is completely empty. • Primary Method: Puncture and bury the empty bag in a local authority landfill. • Alternative (No Landfill): Bury the bag at a depth of at least 500 mm in a designated disposal pit, located away from waterways, vegetation, and tree roots. • Other Options: Offer for recycling if available, or incinerate if permitted by state and local authorities. If incinerating, stay out of the smoke. • Prohibition: Do not burn empty bags or reuse them for any other purpose.[1][3][4][5]

Spill Cleanup Protocol

Immediate and safe cleanup of Mesurol spills is necessary to prevent exposure and environmental contamination.

Step 1: Secure the Area

  • Immediately keep all people and animals away from the spill area.[1]

  • Personnel involved in the cleanup must wear appropriate Personal Protective Equipment (PPE), including protective clothing, gloves, and eye protection.[1] If dust is present, a dust mask is required.[1]

  • Do not eat, drink, or smoke during the cleanup process.[1]

Step 2: Contain the Spill

  • Prevent the spilled material from entering drains, sewers, or watercourses.[1]

  • Use materials like sand or earth to create a bund around the spill.[1]

Step 3: Clean and Collect

  • Carefully sweep or vacuum the spilled material, avoiding the creation of dust.[1][6] For larger spills, a damp absorbent material like sand or soil can be used to cover it before sweeping.[6]

  • Place the collected material into a suitable, sealable, and properly labeled recovery drum for disposal.[1]

  • Clean the affected area with a damp cloth, and place the cloth into the recovery drum as well.[1]

Step 4: Decontamination and Final Disposal

  • Scrub the contaminated area with a detergent and bleach solution, and then rinse with water.[2]

  • Collect any wash solution with a dry absorbent material and dispose of it properly.[2]

  • If contamination of waterways is unavoidable, immediately notify the local water authority.[1]

  • Dispose of the sealed recovery drums according to the waste disposal procedures outlined above.

Mesurol Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Mesurol waste and containers.

Mesurol_Disposal_Workflow start Mesurol Disposal Required waste_type Identify Waste Type start->waste_type spill Spill Residue waste_type->spill Spill unused_product Unused Product waste_type->unused_product Waste empty_container Empty Container waste_type->empty_container Container collect_waste Contain & Collect in Labeled Drum spill->collect_waste unused_product->collect_waste ensure_empty Ensure Container is Completely Empty empty_container->ensure_empty disposal_facility Dispose via Approved Waste Facility / Contractor collect_waste->disposal_facility end Disposal Complete disposal_facility->end landfill_available Local Landfill Available? ensure_empty->landfill_available puncture_bury_landfill Puncture & Bury in Landfill landfill_available->puncture_bury_landfill Yes bury_pit Bury in Designated Pit (>500mm deep) landfill_available->bury_pit No puncture_bury_landfill->end bury_pit->end

Caption: Workflow for Mesurol waste and container disposal.

References

Personal protective equipment for handling Mesuol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Mesuol. It is intended to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its physical state and solubility, which informs safe handling and storage procedures.

PropertyValue
Appearance Yellow powder
Molecular Formula C₂₄H₂₄O₅
Molecular Weight 392.5 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Desiccate at -20°C

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is a powder and is soluble in various organic solvents, a comprehensive approach to personal protection is necessary to minimize exposure through inhalation, skin contact, and eye contact.

PPE CategorySpecific Recommendations
Hand Protection Wear nitrile gloves for incidental contact. For prolonged contact or when working with solutions of this compound in organic solvents, consider heavier-duty gloves such as butyl rubber.[1][2][3]
Eye Protection Chemical splash goggles are required at all times. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1][3]
Body Protection A standard laboratory coat should be worn and fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[1][2]
Respiratory Protection Work with this compound powder should be conducted in a certified chemical fume hood to control airborne particles.[4] If a fume hood is not available, a respirator with a particulate filter (N95 or higher) may be necessary after a formal risk assessment.

Hierarchy of Controls for Chemical Safety

The most effective way to manage chemical hazards is to follow the hierarchy of controls. This framework prioritizes control methods from most to least effective.

HierarchyOfControls cluster_controls Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: The hierarchy of controls for managing chemical exposure, from most to least effective.[5][6][7][8]

Operational Plan for Handling this compound

This section provides a step-by-step procedural guide for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood.[4]

  • Cover the work surface with an absorbent, disposable bench liner.

  • Ensure all necessary PPE is available and in good condition.

  • Verify that a chemical spill kit is readily accessible.

  • Pre-label all vials and containers that will be used.

2. Weighing this compound Powder:

  • Perform all weighing operations of the powder inside a chemical fume hood to minimize inhalation risk.[4]

  • Use an anti-static gun if the powder is prone to static, to prevent it from adhering to surfaces.[4]

  • Tare a sealed container on the balance before adding the powder to it inside the fume hood. This minimizes the time the powder is exposed to the open air.

3. Dissolving this compound:

  • Add the desired solvent to the container with the this compound powder inside the chemical fume hood.

  • Cap the container securely before mixing or vortexing.

  • If heating is required to aid dissolution, use a controlled heating block and ensure adequate ventilation.

4. Post-Handling:

  • Wipe down the designated work area with a damp cloth or towel, using a solvent that will not react with this compound but will effectively decontaminate the surface.

  • Dispose of all contaminated disposable materials as hazardous waste.

Experimental Workflow for Handling this compound

The following diagram illustrates a typical workflow for handling a powdered chemical like this compound.

MesuolWorkflow Prep 1. Preparation - Don PPE - Prepare Workspace Weigh 2. Weighing (in Fume Hood) Prep->Weigh Proceed Dissolve 3. Dissolution - Add Solvent - Mix Weigh->Dissolve Transfer Experiment 4. Experimental Use Dissolve->Experiment Use Solution Decontaminate 5. Decontamination - Clean Workspace Experiment->Decontaminate After Use Dispose 6. Waste Disposal - Segregate Waste Decontaminate->Dispose Collect Waste

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan for this compound

Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.

1. Solid Waste:

  • Any solid this compound waste, including contaminated gloves, bench liners, and weighing papers, should be collected in a clearly labeled hazardous waste container.[9]

  • Do not mix with other solid waste streams unless compatibility has been confirmed.

2. Liquid Waste:

  • Solutions of this compound in organic solvents should be collected in a dedicated, sealed, and properly labeled liquid hazardous waste container.[9][10]

  • Segregate chlorinated and non-chlorinated solvent waste streams if required by your institution's EHS guidelines.[10]

  • Do not dispose of this compound solutions down the drain.[11][12]

3. Empty Containers:

  • Empty containers that held this compound powder should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[11]

  • After rinsing, the container can be disposed of as regular laboratory glassware or plastic, with the label defaced.[11]

Always follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department for guidance on waste container labeling and pickup schedules.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。